2-Methoxy-6-(trifluoromethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-13-6-4-2-3-5(7(6)12)8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJOHUUGUAFHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453817 | |
| Record name | 2-methoxy-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133863-87-3 | |
| Record name | 2-methoxy-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)aniline
CAS Number: 133863-87-3
This technical guide provides a comprehensive overview of 2-Methoxy-6-(trifluoromethyl)aniline, a fluorinated aromatic amine of significant interest to researchers and professionals in drug discovery, agrochemicals, and materials science. This document delves into its chemical and physical properties, outlines a plausible synthetic pathway, discusses its potential applications, and provides essential safety and handling information. The strategic placement of the methoxy and trifluoromethyl groups on the aniline scaffold imparts unique electronic and steric properties, making it a valuable building block in modern organic synthesis.
Physicochemical and Spectroscopic Profile
This compound is a liquid at room temperature.[1] The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the basicity of the aniline nitrogen and the overall electronic properties of the aromatic ring. The methoxy group, being an electron-donating group, further modulates these characteristics. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 133863-87-3 | [1] |
| Molecular Formula | C₈H₈F₃NO | [1] |
| Molecular Weight | 191.15 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥95% | [1] |
| InChI Key | GSJOHUUGUAFHKG-UHFFFAOYSA-N | [1] |
Spectroscopic Data (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The aromatic region would likely display a complex splitting pattern due to the ortho and meta couplings between the three adjacent protons on the benzene ring. The methoxy group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amine protons would present as a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would reveal eight distinct carbon signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the methoxy, amino, and trifluoromethyl substituents. The methoxy carbon would resonate around 55-60 ppm. Atypical ¹³C NMR chemical shifts for out-of-plane methoxy groups bonded to an aromatic ring have been reported, which can be influenced by rotational effects.[2]
-
IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands. The N-H stretching of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methoxy group would be observed around 2850-3100 cm⁻¹. Strong C-F stretching bands for the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region. C-O stretching of the methoxy group will likely be present around 1000-1050 cm⁻¹ and 1200-1250 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z 191.15. Fragmentation patterns would likely involve the loss of a methyl group from the methoxy moiety and potentially the loss of the trifluoromethyl group.
Synthesis and Reaction Chemistry
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established organic chemistry principles and analogous transformations of similar substituted anilines. A common strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group.
Proposed Synthetic Pathway
A logical precursor for the synthesis would be 1-methoxy-2-nitro-3-(trifluoromethyl)benzene. The synthesis could, therefore, proceed via the following two conceptual steps:
-
Nitration of 2-Methoxybenzotrifluoride: The commercially available 2-methoxybenzotrifluoride could be nitrated to introduce a nitro group onto the aromatic ring. The directing effects of the methoxy (ortho-, para-directing) and trifluoromethyl (meta-directing) groups would need to be carefully considered to achieve the desired regioselectivity for the 2-nitro isomer.
-
Reduction of the Nitro Group: The resulting 1-methoxy-2-nitro-3-(trifluoromethyl)benzene can then be reduced to the corresponding aniline. This reduction is a standard transformation and can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl).
Caption: Proposed synthetic workflow for this compound.
Key Experimental Considerations and Causality
-
Regiocontrol in Nitration: The primary challenge in this proposed synthesis is controlling the regioselectivity of the nitration step. The methoxy group is an activating, ortho-, para-director, while the trifluoromethyl group is a deactivating, meta-director. The position of nitration will be a result of the interplay of these directing effects. Careful optimization of reaction conditions (temperature, nitrating agent) would be crucial to favor the formation of the desired 2-nitro isomer.
-
Choice of Reducing Agent: For the reduction of the nitro group, catalytic hydrogenation is often preferred due to its clean reaction profile and high yields. However, for substrates that may be sensitive to hydrogenation conditions or if catalyst poisoning is a concern, metal-in-acid reductions provide a robust alternative. The choice of reducing agent can also be influenced by the presence of other functional groups in more complex molecules.
Applications in Drug Discovery and Materials Science
The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4][5] Trifluoromethylated anilines are valuable building blocks for the synthesis of a wide range of biologically active compounds.
Role as a Pharmacophore
The this compound moiety can be considered a key pharmacophore for several reasons:
-
Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
-
Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its biological target.
-
Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group reduces the pKa of the aniline nitrogen, which can be critical for optimizing interactions with biological targets and for controlling the ionization state of the molecule at physiological pH.
-
Conformational Control: The steric bulk of the ortho-methoxy and trifluoromethyl groups can influence the conformation of the molecule, which can be exploited to achieve selective binding to a target protein.
Caption: Role of this compound in drug discovery.
Potential Therapeutic Areas
While specific drugs containing the this compound scaffold are not prominently documented, its structural motifs are relevant to the development of therapeutics in areas such as:
-
Oncology: As a component of kinase inhibitors and other anti-cancer agents.
-
Neuroscience: For the development of drugs targeting central nervous system disorders.
-
Infectious Diseases: In the synthesis of novel antibacterial and antiviral compounds.
Safety and Handling
As with all trifluoromethylated aniline derivatives, this compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood. It is important to consult the Safety Data Sheet (SDS) before use.
General Safety Precautions: [6][7][8][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling vapors or mists. Ensure adequate ventilation.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a methoxy and a trifluoromethyl group on an aniline scaffold provides chemists with a tool to fine-tune the steric and electronic properties of target molecules. While detailed experimental data for this specific isomer is limited, its potential for the development of novel pharmaceuticals and advanced materials is significant. Further research into the synthesis, reactivity, and applications of this compound is warranted and will undoubtedly contribute to advancements in various scientific disciplines.
References
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- Safety data sheet. (2022, August 19).
- Angene Chemical. (2024, December 1). Safety Data Sheet.
- Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of visualized experiments : JoVE, (107), 53789. [Link]
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- Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery.
- Feng, P., & Ngai, M. Y. (2025, August 6). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Request PDF.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330. [Link]
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- Signore, G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
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2-Methoxy-6-(trifluoromethyl)aniline molecular weight
An In-depth Technical Guide: 2-Methoxy-6-(trifluoromethyl)aniline
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic amine of significant interest in modern chemical research. The strategic incorporation of a trifluoromethyl (-CF3) group onto the aniline scaffold imparts unique physicochemical properties that are highly sought after in the fields of medicinal chemistry, agrochemical synthesis, and materials science. This document details the compound's core properties, provides an exemplary synthesis protocol with mechanistic insights, explores its diverse applications, and outlines rigorous safety and handling procedures. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively and safely utilize this versatile chemical building block.
Introduction: The Strategic Value of Fluorination
This compound (CAS No. 133863-87-3) is a specialized organic compound that serves as a critical intermediate in the synthesis of complex molecules.[1][2] Its value is intrinsically linked to the presence and specific placement of the methoxy (-OCH3) and trifluoromethyl (-CF3) groups on the aniline ring.
The trifluoromethyl group is a cornerstone of modern drug design for several key reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase the in-vivo half-life of a drug candidate.[3]
-
Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups and influence non-covalent binding interactions (such as dipole-dipole or hydrogen bonding) with biological targets, potentially increasing potency and selectivity.[4]
The strategic ortho-positioning of the methoxy and trifluoromethyl groups relative to the amine creates a unique electronic and steric environment, making this compound a valuable precursor for developing novel pharmaceuticals, next-generation pesticides, and high-performance polymers.[5][6]
Physicochemical and Structural Data
A clear understanding of a compound's fundamental properties is paramount for its effective use in research and synthesis. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 191.15 g/mol | [1][2] |
| Molecular Formula | C₈H₈F₃NO | [1][2] |
| CAS Number | 133863-87-3 | [1][2] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥95% | [1] |
| InChI Key | GSJOHUUGUAFHKG-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC1=C(C=CC=C1N)C(F)(F)F | N/A |
Synthesis Pathway: An Exemplary Protocol
While numerous specific synthetic routes exist, a common and reliable strategy for preparing substituted anilines involves the catalytic reduction of a corresponding nitro-aromatic compound. The following protocol, adapted from established methodologies for a closely related isomer, illustrates a representative workflow for this transformation.[7][8]
Diagram: Synthesis Workflow
Caption: A representative workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
-
Reactor Setup: A solution of the starting material, 1-methoxy-2-nitro-3-(trifluoromethyl)benzene, is prepared in a suitable solvent such as methanol within a reaction vessel equipped for hydrogenation.
-
Catalyst Introduction: A catalytic amount (typically 5-10% by weight) of 10% Palladium on activated carbon (Pd/C) is carefully added to the solution.
-
Causality: Palladium on carbon is a highly efficient and widely used heterogeneous catalyst for the reduction of nitro groups to amines. Its solid form simplifies removal from the reaction mixture post-reaction.
-
-
Hydrogenation: The reaction vessel is sealed, purged with an inert gas (e.g., nitrogen or argon), and then placed under a positive pressure of hydrogen gas (typically via a balloon or a pressurized reactor). The mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This can take several hours to overnight.
-
Catalyst Removal: Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas. The reaction mixture is filtered through a pad of diatomaceous earth (e.g., Celite®) to remove the solid Pd/C catalyst.[7]
-
Trustworthiness: This step is self-validating. A clear, particle-free filtrate indicates successful removal of the heterogeneous catalyst, which is crucial for preventing contamination of the final product.
-
-
Product Isolation: The filtrate is concentrated under reduced pressure to remove the solvent (methanol). The resulting residue is the crude product, this compound.
-
Purification (Optional): If necessary, the crude product can be further purified using techniques like column chromatography or distillation to achieve the desired level of purity.
Key Applications in Research and Development
The unique structure of this compound makes it a valuable building block across multiple scientific disciplines.
-
Pharmaceutical Synthesis: This compound is a key intermediate for synthesizing Active Pharmaceutical Ingredients (APIs).[6] Its structure can be incorporated into scaffolds designed to target a wide range of biological pathways, with applications in areas like neurological disorders.[6] The trifluoromethyl group is a common feature in many FDA-approved drugs, highlighting the importance of precursors like this one.[9]
-
Agrochemical Development: In agriculture, it serves as a precursor for advanced herbicides and pesticides.[5][6] The enhanced metabolic stability and lipophilicity conferred by the -CF3 group can lead to crop protection agents with greater efficacy and better environmental persistence profiles.[6]
-
Materials Science: The compound is utilized in the formulation of advanced polymers and coatings.[5][6] Incorporation of this fluorinated moiety can enhance material properties such as thermal stability, chemical resistance, and hydrophobicity.[6]
-
Fluorinated Compounds Research: It is a fundamental reagent for academic and industrial research focused on creating and studying novel fluorinated molecules, contributing to a deeper understanding of fluorine's role in chemistry and biology.[6]
Safety, Handling, and Storage
Due to its potential hazards, strict adherence to safety protocols is mandatory when working with this compound.
GHS Hazard Information
| Hazard Class | Statement Code | Description | Source(s) |
| Acute Toxicity | H302+H312 | Harmful if swallowed or in contact with skin. | [10] |
| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled. | [10][11] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [10][11] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation. | [10][11] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [10] |
Laboratory Handling Protocol
-
Engineering Controls: All handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[12][13]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[13]
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[10][13]
-
Body Protection: Wear a lab coat and, if handling larger quantities, a chemical-resistant apron or suit.[10]
-
-
Handling Procedures:
-
Spill Response:
-
Storage:
Conclusion
This compound stands out as a highly valuable and versatile chemical intermediate. Its molecular architecture, defined by the strategic placement of electron-donating and strongly electron-withdrawing/lipophilic groups, provides a powerful tool for chemists. By enabling the synthesis of molecules with enhanced metabolic stability, bioavailability, and binding affinity, it continues to be a key contributor to innovation in drug discovery, advanced agrochemicals, and materials science. A thorough understanding of its properties, synthesis, and safety protocols is essential for harnessing its full potential in a research and development setting.
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A Comprehensive Technical Guide to 2-Methoxy-6-(trifluoromethyl)aniline for Advanced Chemical Research
Executive Summary: This guide provides an in-depth technical overview of 2-Methoxy-6-(trifluoromethyl)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. We will explore its physicochemical properties, plausible synthetic routes with mechanistic insights, characteristic reactivity, and critical safety protocols. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in the design and synthesis of novel chemical entities. The strategic placement of the methoxy and trifluoromethyl groups ortho to the amine functionality presents unique steric and electronic characteristics, making it a valuable synthon for accessing complex molecular architectures.
Introduction: The Strategic Value of Trifluoromethylated Anilines in Drug Discovery
The incorporation of fluorine and fluorine-containing moieties into organic molecules is a cornerstone of modern drug design.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical and biological properties.[2] Its high electronegativity and steric bulk can enhance metabolic stability by blocking sites of enzymatic oxidation, increase lipophilicity to improve membrane permeability, and alter pKa to optimize target binding affinity.[2][3]
Anilines, as a class, are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals.[4] The amine functionality serves as a versatile handle for a wide range of chemical transformations. When combined, the trifluoromethyl and aniline motifs create a powerful synthon. This compound is a prime example, offering a unique substitution pattern where the amine's reactivity is sterically and electronically modulated by two distinct ortho substituents, providing a platform for creating novel, three-dimensional molecular structures.
Physicochemical and Structural Properties
The formal IUPAC name for this compound is This compound . Its identity and key properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | Internal |
| CAS Number | 133863-87-3 | [5][6] |
| Molecular Formula | C₈H₈F₃NO | [5][6] |
| Molecular Weight | 191.15 g/mol | [5][6] |
| Appearance | Liquid | [5] |
| Typical Purity | ≥95% | [5] |
| InChI Key | GSJOHUUGUAFHKG-UHFFFAOYSA-N | [5] |
Synthesis and Mechanistic Considerations
While numerous synthetic routes exist for substituted anilines, a common and reliable strategy involves the reduction of a corresponding nitroaromatic precursor. This approach is advantageous due to the wide availability of nitroaromatic starting materials and the high efficiency of the nitro group reduction.
A plausible and efficient synthesis of this compound can be envisioned starting from the catalytic reduction of 1-methoxy-2-nitro-3-(trifluoromethyl)benzene.
Caption: Proposed synthetic workflow for this compound.
Expert Insight: The Rationale Behind Catalytic Hydrogenation
Catalytic hydrogenation using palladium on carbon (Pd/C) is a preferred method for nitro group reduction in research and industrial settings. This choice is predicated on several key advantages:
-
High Selectivity: The reaction is highly selective for the reduction of the nitro group, leaving other functional groups like the methoxy and trifluoromethyl moieties intact.
-
Clean Reaction: The primary byproduct is water, which simplifies the purification process significantly compared to reductions using metals in acid (e.g., SnCl₂/HCl), which generate metallic waste streams.
-
Mild Conditions: The reaction typically proceeds efficiently at room temperature and moderate hydrogen pressure, preserving thermally sensitive functional groups.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is a representative, self-validating procedure based on established methods for nitro group reductions.[7][8]
-
Reactor Preparation: To a 250 mL hydrogenation vessel, add a solution of 1-methoxy-2-nitro-3-(trifluoromethyl)benzene (5.0 g, 22.4 mmol) in methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.25 g, 5 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it three times with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature (20-25 °C) overnight (12-16 hours).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[7] Wash the filter cake with additional methanol (2 x 20 mL).
-
Purification: Combine the filtrates and concentrate them under reduced pressure to yield the crude product. The resulting this compound is often of sufficient purity for subsequent steps, but can be further purified by vacuum distillation or column chromatography if necessary.
Reactivity and Key Synthetic Transformations
The synthetic utility of this compound stems from the reactivity of its primary amine group. However, the ortho-substituents impose significant steric hindrance and electronic influence, which must be considered when planning subsequent reactions.
-
N-Acylation: The amine can be readily acylated using acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the acid byproduct.
-
N-Alkylation: Alkylation can be achieved with alkyl halides, though over-alkylation can be an issue. Reductive amination offers a more controlled alternative for introducing alkyl groups.
-
Buchwald-Hartwig Amination: As a nucleophile, it can participate in palladium-catalyzed cross-coupling reactions with aryl halides or triflates to form diarylamines.
-
Sandmeyer Reaction: The amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN, -F).
Caption: Key synthetic transformations of this compound.
Environmental, Health, and Safety (EHS) Profile
Proper handling of this compound is essential due to its potential hazards. The following information is synthesized from safety data sheets and should be strictly followed.
Hazard Identification
| Hazard Class | GHS Statement |
| Acute Toxicity | H302+H332: Harmful if swallowed or if inhaled.[9] |
| Skin Irritation | H315: Causes skin irritation.[9] |
| Skin Sensitization | H317: May cause skin sensitization.[9] |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long-lasting effects.[9] |
Safe Handling and Storage Protocols
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[10] Ensure that eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Handling Procedures:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] Keep away from incompatible materials and sources of ignition.
Conclusion and Future Outlook
This compound is a highly valuable, albeit specialized, building block for chemical synthesis. Its unique substitution pattern provides a scaffold that is sterically hindered and electronically deactivated, offering chemists a tool to build molecular complexity and fine-tune properties such as metabolic stability and target engagement. Its primary applications lie in the discovery phases of pharmaceutical and agrochemical development, where access to novel chemical space is paramount. Future research will likely focus on developing more efficient and scalable syntheses and exploring its use in creating novel heterocyclic systems and ligands for catalysis.
References
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- Fisher Scientific. (2024). SAFETY DATA SHEET.
- CymitQuimica. (n.d.). This compound.
- CymitQuimica. (2024). Safety Data Sheet: 4-Methoxy-3-(trifluoromethyl)aniline.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Methoxy-5-(trifluoromethoxy)aniline.
- Angene Chemical. (2025). Safety Data Sheet: 2,6-Difluoro-4-(trifluoromethyl)aniline.
- Chem-Impex. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.
- PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.
- Oakwood Chemical. (n.d.). This compound.
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- ChemicalBook. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline synthesis.
- Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
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- ChemicalBook. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.
- Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- ResearchGate. (2025). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
- WIPO Patentscope. (n.d.). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline.
- ChemScene. (n.d.). 2-Methoxy-6-(trifluoromethoxy)aniline hydrochloride.
- Santa Cruz Biotechnology. (n.d.). 2-(Trifluoromethyl)aniline.
- ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
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2-Methoxy-6-(trifluoromethyl)aniline physical properties
An In-depth Technical Guide to the Physical Properties of 2-Methoxy-6-(trifluoromethyl)aniline
Introduction
This compound is a fluorinated aromatic amine, a class of compounds gaining significant traction in medicinal chemistry and materials science. The strategic placement of a methoxy group, an amine, and a trifluoromethyl group on the aniline scaffold creates a unique electronic and steric environment, making it a valuable building block for novel molecular entities. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity in drug candidates.
Despite its commercial availability and synthetic utility, a consolidated public repository of experimentally verified physical properties for this specific isomer (CAS No. 133863-87-3) is notably sparse. This guide, therefore, adopts a dual approach. It presents the available foundational data while primarily focusing on the essential experimental methodologies and theoretical principles required for a comprehensive physicochemical characterization. This document is designed for researchers, scientists, and drug development professionals who may need to characterize this compound or similar novel structures in a laboratory setting. We will explain the causality behind experimental choices and outline self-validating protocols to ensure scientific integrity.
Compound Identification and Foundational Data
Accurate identification is the cornerstone of any chemical analysis. The fundamental identifiers for this compound are summarized below.
| Identifier | Data | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 133863-87-3 | [1][2] |
| Molecular Formula | C₈H₈F₃NO | [1][2] |
| Molecular Weight | 191.15 g/mol | [1][2] |
| Physical Form | Liquid | [1] |
| InChI Key | GSJOHUUGUAFHKG-UHFFFAOYSA-N | [1] |
Section 1: Core Physicochemical Properties: A Methodological Approach
Given the limited published data, this section outlines the standard, authoritative procedures for determining the key physical properties of liquid-phase compounds like this compound.
Boiling Point Determination
The boiling point is a critical indicator of a substance's volatility and is essential for purification via distillation. For high-boiling-point liquids, determination under reduced pressure is the standard to prevent thermal decomposition.
Causality & Rationale: Aromatic amines can be susceptible to oxidation and degradation at high temperatures. Vacuum distillation lowers the boiling point, enabling a safer and cleaner purification process. The boiling point of the related compound, 2-Fluoro-6-(trifluoromethyl)aniline, is 155 °C at atmospheric pressure, suggesting our target compound will also have a relatively high boiling point.[3]
Experimental Protocol: Boiling Point Determination by Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Charging: Place the liquid sample (5-10 mL) and a magnetic stir bar into the distilling flask.
-
System Evacuation: Connect the apparatus to a vacuum pump with a vacuum gauge and a cold trap in line. Gradually evacuate the system to the desired pressure (e.g., 10 mmHg).
-
Heating: Begin stirring and gently heat the distilling flask using a heating mantle.
-
Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the measured pressure.
-
Correction (Optional): If an atmospheric boiling point is desired, it can be estimated from the low-pressure data using a pressure-temperature nomograph.
Density Measurement
Density is a fundamental physical property used in quality control, material characterization, and conversion between mass and volume.
Causality & Rationale: A pycnometer, or specific gravity bottle, provides a highly accurate method for determining the density of a liquid by precisely measuring the weight of a known volume. The density of the analogous 2-Fluoro-6-(trifluoromethyl)aniline is 1.388 g/mL at 25 °C, indicating that heavy fluorine atoms contribute significantly to the molecular density.[3]
Experimental Protocol: Density Measurement using a Pycnometer
-
Preparation: Clean and thoroughly dry a pycnometer of known volume (e.g., 5 mL).
-
Tare Weight: Weigh the empty, dry pycnometer on an analytical balance (m₁).
-
Sample Filling: Fill the pycnometer with the sample liquid, ensuring no air bubbles are present. Thermostat the filled pycnometer to a constant temperature (e.g., 25.0 °C) and carefully adjust the volume to the calibration mark.
-
Sample Weight: Weigh the filled pycnometer (m₂).
-
Calculation: Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.
Refractive Index Measurement
The refractive index is a measure of how light propagates through a substance. It is a highly sensitive property used for identifying and assessing the purity of liquid samples.
Causality & Rationale: The refractive index is directly related to the electronic structure of the molecule. An Abbe refractometer is the standard instrument for this measurement due to its high precision and small sample volume requirement. The measurement is temperature-dependent, so precise temperature control is crucial for reproducibility.
Experimental Protocol: Measurement using an Abbe Refractometer
-
Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of the liquid sample onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20 °C or 25 °C).
-
Reading: Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs. Read the refractive index from the scale.
-
Reporting: Report the refractive index along with the temperature and the wavelength of light used (e.g., n²⁰/D, where 20 is the temperature in Celsius and D refers to the sodium D-line).
Section 2: Spectroscopic and Structural Elucidation
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following techniques are essential for the characterization of this compound.
Caption: Workflow for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Causality & Rationale: Each unique nucleus (¹H, ¹³C, ¹⁹F) in the molecule resonates at a different frequency, providing information about its chemical environment, connectivity, and multiplicity. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Region (approx. 6.5-7.5 ppm): Three signals corresponding to the three protons on the aromatic ring. Their chemical shifts and coupling patterns (doublets, triplets) will be dictated by the electronic effects of the three different substituents.
-
Methoxy Signal (approx. 3.8-4.0 ppm): A sharp singlet, integrating to 3 protons.
-
Amine Signal (approx. 3.5-5.0 ppm): A broad singlet, integrating to 2 protons. Its position can be variable and it may exchange with D₂O.
-
-
¹³C NMR:
-
Aromatic Region (approx. 110-160 ppm): Six distinct signals for the six aromatic carbons, as they are all chemically non-equivalent. The carbon attached to the CF₃ group will likely appear as a quartet due to C-F coupling.
-
Methoxy Carbon (approx. 55-60 ppm): A single peak for the -OCH₃ carbon.
-
CF₃ Carbon (approx. 120-130 ppm): A prominent quartet due to strong one-bond C-F coupling.
-
-
¹⁹F NMR:
-
This is a crucial experiment for any fluorinated compound. A single, sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift will be indicative of the electronic environment on the aromatic ring.
-
Experimental Protocol: Sample Preparation for NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the liquid sample into an NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a pipette.
-
Homogenization: Cap the tube and invert it several times to ensure the solution is homogeneous.
-
Analysis: Place the NMR tube in the spectrometer and acquire the ¹H, ¹³C, and ¹⁹F spectra according to standard instrument parameters.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Causality & Rationale: Specific bonds (N-H, C-H, C=C, C-O, C-F) vibrate at characteristic frequencies. The presence and position of absorption bands in the IR spectrum serve as a molecular fingerprint for the compound's functional groups.
Expected Key Absorption Bands:
-
N-H Stretch (3300-3500 cm⁻¹): Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine (-NH₂) group.
-
C-H Stretch (Aromatic & Aliphatic, 2850-3100 cm⁻¹): Signals corresponding to the C-H bonds of the aromatic ring and the methoxy group.
-
C=C Stretch (Aromatic, 1450-1600 cm⁻¹): Multiple sharp bands characteristic of the benzene ring.
-
C-F Stretch (1100-1350 cm⁻¹): Very strong and prominent absorption bands due to the highly polar C-F bonds of the trifluoromethyl group.
-
C-O Stretch (1000-1250 cm⁻¹): A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group.
Experimental Protocol: Acquiring a Neat Liquid IR Spectrum
-
Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Sample Application: Apply one drop of the neat liquid sample to the surface of one salt plate.
-
Assembly: Place the second salt plate on top, spreading the liquid into a thin film.
-
Analysis: Place the assembled plates in the sample holder of the FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the fragmentation pattern of a molecule, further confirming its identity.
Causality & Rationale: In the mass spectrometer, molecules are ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured. The parent ion peak confirms the molecular weight, while the fragmentation pattern offers clues about the molecule's structure.
Expected Results:
-
Molecular Ion (M⁺): A strong peak at m/z = 191, corresponding to the molecular weight of the compound.
-
Key Fragments: Potential fragmentation could involve the loss of a methyl group (-CH₃) from the methoxy ether (M-15 peak at m/z = 176) or loss of a fluorine atom.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Separation & Analysis: The compound will travel through the GC column and then enter the mass spectrometer, where it will be ionized and detected.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound should always be consulted, general precautions for this class of chemicals should be observed. Anilines can be toxic if inhaled, swallowed, or absorbed through the skin.[4][5] Fluorinated organic compounds may also present unique hazards.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5]
-
Exposure: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]
-
Disposal: Dispose of chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a valuable synthetic intermediate whose full physicochemical profile requires careful experimental determination. This guide provides the necessary authoritative framework for such a characterization. By employing the standard methodologies of boiling point determination, density and refractive index measurement, and comprehensive spectroscopic analysis (NMR, IR, MS), researchers can confidently verify the identity, purity, and properties of this compound. Adherence to these protocols ensures the generation of reliable, high-quality data crucial for success in research and development endeavors.
References
- This compound - CymitQuimica
- 2-Methoxy-4,6-bis(trifluoromethyl)aniline, 98% Purity, C9H7F6NO, 1 gram - CP Lab Safety
- 2-Methoxy-4,6-bis(trifluoromethyl)aniline - ChemicalBook
- 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem
- Safety D
- 2-Methoxy-5-(trifluoromethyl)aniline 349-65-5 - Guidechem
- SAFETY D
- 2-Methoxy-5-(trifluoromethyl)aniline - Chem-Impex
- 2-Methoxy-5-(trifluoromethyl)aniline - ChemBK
- 349-65-5|2-Methoxy-5-(trifluoromethyl)aniline|BLD Pharm
- Safety D
- 2-Methoxy-5-(trifluoromethyl)aniline 96 349-65-5 - Sigma-Aldrich
- 2-Methoxy-5-(trifluoromethyl)aniline synthesis - ChemicalBook
- 2-Methoxy-5-(trifluoromethyl)aniline CAS#: 349-65-5 - ChemicalBook
- 2-Methoxy-5-(trifluoromethyl)
- 2-Methoxy-5-(trifluoromethyl)aniline - nordmann.global
- EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google P
- This compound - Oakwood Chemical
- 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 - ChemicalBook
- Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)
- 2-(Trifluoromethyl)aniline (CAS 88-17-5): Odor profile, Properties, & IFRA compliance
- An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)
- 2-Fluoro-6-(trifluoromethyl)aniline | C7H5F4N | CID 518959 - PubChem
- 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS CAS-No.: 54396-44-0 MSDS - Loba Chemie
- 2-Methoxy-5-(trifluoromethyl)aniline(349-65-5)IR - ChemicalBook
- 2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)aniline - Optional[1H NMR] - Spectrum
- 2-Methoxy-5-(trifluoromethyl)aniline(349-65-5) 1H NMR spectrum - ChemicalBook
- 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 - ChemicalBook
- 2-Methoxy-5-(trifluoromethyl)aniline 349-65-5 | Tokyo Chemical Industry Co., Ltd.(APAC)
- 2-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray
- 2-Fluoro-6-(trifluoromethyl)aniline 98 144851-61-6 - Sigma-Aldrich
- Aniline - the NIST WebBook - National Institute of Standards and Technology
- 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem
- 2-Methyl-3-(trifluoromethyl)aniline (CAS 54396-44-0) Properties - Chemcasts
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A Technical Guide to the Solubility Determination of 2-Methoxy-6-(trifluoromethyl)aniline
This in-depth technical guide provides a comprehensive framework for the determination of the solubility of 2-Methoxy-6-(trifluoromethyl)aniline, a key building block in pharmaceutical and agrochemical research. As explicit quantitative solubility data for this compound is not widely published, this guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to generate high-quality, reliable solubility data. The methodologies described herein are grounded in established principles of physical chemistry and analytical science, ensuring a robust and reproducible approach.
Introduction to this compound and its Significance
This compound is an aromatic amine characterized by the presence of a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group on the aniline scaffold. The electronic properties and steric hindrance imparted by these substituents make it a valuable intermediate in the synthesis of novel bioactive molecules. The trifluoromethyl group, a strong electron-withdrawing moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, often enhancing metabolic stability and receptor binding affinity.
A thorough understanding of the solubility of this compound is paramount for its effective utilization in drug discovery and development. Solubility is a critical physicochemical parameter that impacts:
-
Reaction kinetics and optimization: The rate and efficiency of chemical reactions are often dependent on the concentration of reactants in solution.
-
Purification and crystallization: Knowledge of solubility in various solvents is essential for developing effective purification strategies.
-
Formulation development: For a compound to be developed into a pharmaceutical product, its solubility in various excipients and physiological fluids must be well-characterized.
-
Bioavailability: The therapeutic efficacy of a drug is often linked to its ability to dissolve in gastrointestinal fluids and be absorbed into the bloodstream.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties provide a preliminary understanding of the compound's behavior and are crucial for the design of solubility experiments.
| Property | Value | Source |
| CAS Number | 133863-87-3 | [1] |
| Molecular Formula | C₈H₈F₃NO | [1] |
| Molecular Weight | 191.15 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | 95% | [1] |
Note: Further characterization of properties such as pKa, LogP, and melting/boiling points may be necessary for a complete solubility profile.
Principles of Solubility and Influencing Factors
The solubility of a compound is defined as the maximum concentration that can be dissolved in a solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium. The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of this compound, influenced by the polar amino and methoxy groups and the nonpolar aromatic ring and trifluoromethyl group, suggests it will exhibit a range of solubilities in various organic solvents.
Factors that will influence the solubility of this compound include:
-
Solvent Polarity: A range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile, ethyl acetate) and polar protic (e.g., ethanol, methanol) should be investigated to establish a comprehensive solubility profile.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.
-
pH (for aqueous solutions): As an amine, this compound is a weak base and its solubility in aqueous media will be significantly influenced by pH.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining thermodynamic solubility is the shake-flask method .[2] This method involves equilibrating an excess of the solid compound in the solvent of interest over a sufficient period to reach a saturated solution.[3][4] The concentration of the dissolved compound is then determined using a suitable analytical technique.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method coupled with HPLC or UV-Vis analysis.
Sources
Spectroscopic Data of 2-Methoxy-6-(trifluoromethyl)aniline: An In-depth Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention. The introduction of a trifluoromethyl (-CF3) group can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity.[1] 2-Methoxy-6-(trifluoromethyl)aniline is a substituted aniline that incorporates both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group on the aromatic ring. This unique electronic arrangement makes it a valuable building block in medicinal chemistry and organic synthesis.
A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of such specialized chemical entities. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, drawing upon established principles and data from closely related analogues. As a self-validating system, the protocols and interpretations presented herein are designed to ensure the highest degree of scientific integrity for researchers, scientists, and drug development professionals.
It is important to note that while this guide focuses on the this compound isomer, specific experimental data for this exact compound is sparse in publicly available literature. Therefore, where necessary, data from the closely related isomer, 2-Methoxy-5-(trifluoromethyl)aniline , will be used as a reference to predict and interpret the spectral features of the title compound.
Molecular Structure and Spectroscopic Overview
The structural framework of this compound dictates its characteristic spectroscopic fingerprint. The relative positions of the amine (-NH₂), methoxy (-OCH₃), and trifluoromethyl (-CF₃) groups on the benzene ring give rise to distinct signals in various spectroscopic analyses.
Caption: Molecular Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons.
Expected ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic-H | 6.8 - 7.5 | m (multiplet) | 7.0 - 9.0 |
| Amine-H₂ | 3.5 - 4.5 | s (singlet, broad) | N/A |
| Methoxy-H₃ | 3.8 - 4.0 | s (singlet) | N/A |
Note: Data is predicted based on general principles and data for analogous compounds.
Interpretation and Causality:
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). Their precise chemical shifts and coupling patterns are influenced by the electronic effects of the three substituents. The electron-donating methoxy and amino groups will shield adjacent protons, shifting them upfield, while the electron-withdrawing trifluoromethyl group will deshield them, causing a downfield shift. The resulting complex splitting pattern (multiplet) arises from spin-spin coupling between these neighboring protons.
-
Amine Protons: The two protons of the primary amine group are expected to appear as a broad singlet. The broadness is a result of rapid chemical exchange and quadrupolar relaxation from the nitrogen atom. The chemical shift can vary depending on the solvent, concentration, and temperature.
-
Methoxy Protons: The three equivalent protons of the methoxy group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic of methoxy groups attached to an aromatic ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] Chloroform-d (CDCl₃) is often a good first choice for its ability to dissolve a wide range of organic compounds.
-
Instrument Setup: Record the ¹H NMR spectrum on a 400 or 500 MHz spectrometer.[1]
-
Data Acquisition: Acquire the spectrum at room temperature using standard acquisition parameters. Chemical shifts (δ) should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum and integrate all signals.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the case of this compound, the spectrum will show distinct signals for the aromatic carbons, the methoxy carbon, and the trifluoromethyl carbon.
Expected ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
| Aromatic C-NH₂ | 140 - 150 | s |
| Aromatic C-OCH₃ | 150 - 160 | s |
| Aromatic C-CF₃ | 115 - 125 | q (quartet) |
| Aromatic C-H | 110 - 135 | s |
| Trifluoromethyl-C | 120 - 130 | q (quartet) |
| Methoxy-C | 55 - 65 | s |
Note: Data is predicted based on general principles and data for analogous compounds such as 2-Trifluoromethylaniline.[1]
Interpretation and Causality:
-
Aromatic Carbons: The six aromatic carbons will resonate in the range of 110-160 ppm. The carbons directly attached to the electronegative nitrogen and oxygen atoms (C-NH₂ and C-OCH₃) will be deshielded and appear further downfield. The carbon attached to the trifluoromethyl group (C-CF₃) will appear as a quartet due to coupling with the three fluorine atoms.
-
Trifluoromethyl Carbon: The carbon of the -CF₃ group will also appear as a quartet with a large coupling constant (¹JCF), a characteristic feature for this functional group.
-
Methoxy Carbon: The carbon of the methoxy group will appear as a single peak in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Expected IR Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3300 - 3500 | Symmetric & Asymmetric Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-N | 1250 - 1350 | Stretching |
| C-O | 1000 - 1300 | Stretching |
| C-F | 1000 - 1400 | Stretching |
Note: Data is predicted based on general principles and data for analogous compounds.[2][3]
Interpretation and Causality:
-
N-H Stretching: The presence of a primary amine group will be indicated by two characteristic sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be observed below 3000 cm⁻¹.
-
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to several absorptions in the 1450-1600 cm⁻¹ region.
-
C-N and C-O Stretching: The C-N and C-O stretching vibrations will appear in the fingerprint region of the spectrum.
-
C-F Stretching: The strong C-F stretching vibrations of the trifluoromethyl group are expected to produce intense absorption bands in the 1000-1400 cm⁻¹ range.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[1] For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.[1]
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded first. Then, the sample spectrum is recorded.
-
Data Processing: The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.
Expected Mass Spectrometry Data
| Ion | Expected m/z | Interpretation |
| [M]⁺ | 191.06 | Molecular Ion |
| [M-CH₃]⁺ | 176.04 | Loss of a methyl radical |
| [M-NH₂]⁺ | 175.05 | Loss of an amino radical |
| [M-CF₃]⁺ | 122.04 | Loss of a trifluoromethyl radical |
Note: The molecular weight of this compound (C₈H₈F₃NO) is 191.15 g/mol .[4][5]
Interpretation and Causality:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (191.15). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
-
Fragmentation Pattern: The molecule will fragment in a predictable manner under electron impact (EI) or other ionization methods. Common fragmentation pathways for this molecule would include the loss of a methyl radical (-CH₃) from the methoxy group, loss of an amino radical (-NH₂), or loss of a trifluoromethyl radical (-CF₃). These fragmentation patterns provide valuable structural information.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions from the sample molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: A typical workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound through a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a detailed and validated understanding of its molecular structure. By carefully analyzing the data from each technique, researchers can confirm the identity, purity, and structural integrity of this important chemical building block, thereby ensuring the reliability and reproducibility of their scientific endeavors. The principles and protocols outlined in this guide serve as a robust framework for the rigorous analysis of this and other complex organic molecules.
References
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- Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. ResearchGate.
- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate.
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Methoxy-6-(trifluoromethyl)aniline
Introduction: The Structural Significance of 2-Methoxy-6-(trifluoromethyl)aniline
This compound is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the unique electronic and steric environment created by its three substituents on the aromatic ring. The methoxy (-OCH₃), trifluoromethyl (-CF₃), and amino (-NH₂) groups each impart distinct properties that influence molecular conformation, reactivity, and biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is the cornerstone technique for the structural elucidation of such molecules. It provides unparalleled insight into the electronic environment of each proton, their spatial relationships, and the overall molecular architecture. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, moving from a foundational prediction based on first principles to a practical guide for spectral acquisition and interpretation. The causality behind spectral features is emphasized to provide researchers with a robust framework for analyzing this and related compounds.
Part 1: Theoretical Prediction and Spectral Deconstruction
Before acquiring a spectrum, a thorough analysis of the molecule's structure allows for a robust prediction of the expected ¹H NMR signals. This predictive process is crucial for accurate spectral assignment and interpretation. The structure of this compound presents a fascinating interplay of electronic effects.
Molecular Structure and Proton Numbering:
A Senior Application Scientist's Guide to the ¹⁹F NMR of 2-Methoxy-6-(trifluoromethyl)aniline
Foreword: The Trifluoromethyl Group as a Strategic Probe in Pharmaceutical Sciences
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into candidate molecules has become a cornerstone of medicinal chemistry.[1] Approximately 20-30% of all pharmaceuticals contain fluorine, a testament to its ability to modulate critical properties such as metabolic stability, lipophilicity, and binding affinity.[2] The trifluoromethyl (-CF₃) group, in particular, is a ubiquitous motif. Its analysis via Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy offers a powerful, background-free window into molecular behavior.[3][4]
This guide provides an in-depth technical examination of 2-methoxy-6-(trifluoromethyl)aniline, a compound representative of the complex ortho-substituted aromatic systems frequently encountered in pharmaceutical research. As an application scientist, my objective is not merely to present a protocol, but to elucidate the rationale behind each experimental choice, enabling researchers to adapt and troubleshoot with a foundation of core principles. We will explore the fundamental aspects of ¹⁹F NMR, detail a robust methodology for spectral acquisition and analysis, and interpret the resulting data in the context of the molecule's unique electronic structure.
The Power of the ¹⁹F Nucleus: A Primer
The utility of ¹⁹F NMR stems from the outstanding nuclear properties of the fluorine-19 isotope.[5] It is a spin ½ nucleus, which means it yields sharp, well-resolved NMR signals.[6] Furthermore, with 100% natural abundance and a high gyromagnetic ratio (approximately 83% of the sensitivity of ¹H), the ¹⁹F nucleus is one of the most sensitive probes in NMR spectroscopy, surpassed only by ¹H and ³H.[5][7]
The most significant advantage for chemists is the vast chemical shift dispersion of ¹⁹F NMR, which can span over 800 ppm.[5][8] This wide range dramatically reduces the likelihood of signal overlap, even in complex mixtures, making it an ideal tool for screening and reaction monitoring.[9] The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a precise reporter on subtle changes in molecular conformation, solvation, or intermolecular interactions like protein binding.[8][10]
| Property | ¹⁹F Nucleus | ¹H Nucleus (for comparison) |
| Nuclear Spin (I) | 1/2 | 1/2 |
| Natural Abundance | 100% | 99.98% |
| Relative Sensitivity | 0.83 | 1.00 |
| Typical Chemical Shift Range | ~800 ppm | ~14 ppm |
| Table 1: Comparison of key nuclear properties for ¹⁹F and ¹H.[5][8] |
The Analyte: Deconstructing this compound
The ¹⁹F NMR spectrum of this compound is dictated by the electronic interplay of its aromatic substituents. Understanding these influences is key to predicting and interpreting the chemical shift of the -CF₃ group.
-
Trifluoromethyl (-CF₃) Group: This is a strong electron-withdrawing group, primarily through the inductive effect (-I) of the three highly electronegative fluorine atoms.
-
Amino (-NH₂) Group: This group exerts a weak inductive withdrawing effect (-I) but a strong resonance donating effect (+R) by feeding electron density from its lone pair into the aromatic ring.
-
Methoxy (-OCH₃) Group: Similar to the amino group, the methoxy group has a moderate inductive withdrawing effect (-I) and a strong resonance donating effect (+R).
In this compound, both the amino and methoxy groups are ortho to the -CF₃ group. Their strong +R effects increase the electron density on the carbon atom attached to the -CF₃ group. This increased electron density leads to greater shielding of the fluorine nuclei, causing the ¹⁹F NMR signal to shift upfield (to a more negative ppm value) compared to a -CF₃ group on an unsubstituted benzene ring (e.g., benzotrifluoride, δ ≈ -63.7 ppm).[7][11]
Diagram 1: Electronic Influences. The electron-donating resonance (+R) effects of the -NH₂ and -OCH₃ groups increase shielding at the -CF₃ group.
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed for robustness and reproducibility. Each step includes justifications to ensure the integrity of the final data.
Diagram 2: ¹⁹F NMR Experimental Workflow. A systematic approach from sample preparation to final processed spectrum.
Sample Preparation
-
Analyte Concentration: Weigh approximately 5-10 mg of this compound into a clean, dry vial. This concentration is typically sufficient to achieve excellent signal-to-noise in a few minutes on a modern spectrometer.[12]
-
Solvent Selection: Add ~0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can subtly influence the chemical shift; consistency is key for comparative studies.[7][10]
-
Referencing Strategy: For accurate and reproducible chemical shifts, an internal reference is recommended.[13] While CFCl₃ (δ = 0.0 ppm) is the primary standard, it is volatile and not ideal for routine use.[11] A stable secondary standard such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm in CDCl₃) is an excellent alternative.[11][14] If an internal standard is not used, referencing can be performed indirectly using the spectrometer's lock frequency, but this is less precise.[13][15]
-
Dissolution and Filtration: Ensure the sample is fully dissolved, using a vortex mixer if necessary. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette plugged with a small amount of glass wool or cotton to filter out any particulate matter, which can degrade spectral quality.[12][16]
NMR Instrument Parameters
The following parameters are a robust starting point for a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Experiment | 1D ¹⁹F with ¹H decoupling | Simplifies the spectrum to a singlet, enhancing signal-to-noise.[5] |
| Spectral Width | ~50 ppm (e.g., -45 to -95 ppm) | Ensures the -CF₃ signal is captured. The typical range for Ar-CF₃ is -55 to -70 ppm.[5][17] |
| Transmitter Offset (O1P) | ~ -65 ppm | Centers the spectral window near the expected resonance to maximize excitation efficiency. |
| Acquisition Time (AQ) | 1-2 seconds | Provides adequate digital resolution. |
| Relaxation Delay (D1) | 10 seconds | Ensures full relaxation of the ¹⁹F nucleus, critical for accurate integration and quantitative analysis.[6][13] |
| Number of Scans (NS) | 16-64 | Provides good signal-to-noise. Adjust as needed based on sample concentration. |
| Table 2: Recommended acquisition parameters for ¹⁹F NMR of this compound. |
Spectral Analysis and Interpretation
Predicted Chemical Shift (δ)
Based on the electronic effects discussed in Section 2.0, the ¹⁹F resonance for this compound is expected to be a singlet (with ¹H decoupling) in the upfield region of the aromatic trifluoromethyl window.
-
Reference Point: Benzotrifluoride resonates at approximately -63.7 ppm.[11]
-
Substituent Effects: Ortho-nitro (-NO₂) or ortho-ester (-COOR) groups, which are electron-withdrawing, typically shift the -CF₃ resonance downfield to between -60 and -62 ppm.[18]
-
Prediction: The two strong electron-donating groups (-NH₂ and -OCH₃) in the target molecule will cause significant shielding. Therefore, a chemical shift upfield of -64 ppm (e.g., in the range of -65 to -68 ppm) is a reasonable prediction. The exact value is highly dependent on the solvent.[7][10]
Spin-Spin Coupling (J)
While ¹H decoupling is standard for routine analysis, examining the coupled spectrum provides rich structural information.[6]
-
¹H-¹⁹F Coupling: The three fluorine nuclei will couple to the aromatic protons. Couplings over four and five bonds (⁴JHF and ⁵JHF) are common and typically range from 0.5 to 3 Hz.[5] In a ¹H-coupled spectrum, the -CF₃ signal would appear as a complex multiplet, likely a triplet of doublets or a doublet of triplets, depending on the relative magnitudes of the coupling constants to H-3, H-4, and H-5.
-
¹³C-¹⁹F Coupling: Coupling to the ¹³C nucleus of the -CF₃ group (¹JCF) is large (~270 Hz) and results in observable ¹³C satellites flanking the main peak.[17][19]
Potential Artifacts: Quadrupolar Effects
The aniline nitrogen (¹⁴N) is a quadrupolar nucleus (I=1).[20] In solution, rapid molecular tumbling averages the quadrupolar interaction to zero, but it can provide an efficient relaxation pathway.[21][22] While this primarily affects the NMR signals of nuclei directly bonded to or very close to the nitrogen (i.e., the N-H protons and aromatic protons), it has no direct effect on the ¹⁹F signal itself. However, incomplete ¹H decoupling due to rapid relaxation of the ortho-proton could lead to minor broadening of the observed ¹⁹F signal. This is rarely a significant issue with modern decoupling sequences.
Applications in Drug Development
The precise ¹⁹F NMR data obtained for this compound serves several critical functions for drug development professionals:
-
Structural Verification: Confirms the successful synthesis and purity of the compound.
-
Reaction Monitoring: The distinct chemical shift allows for real-time monitoring of reactions involving this moiety.
-
Fragment-Based Screening: In fragment-based drug discovery (FBDD), changes in the ¹⁹F chemical shift upon addition of a target protein are a highly sensitive indicator of binding.[2][9][23] The magnitude of the chemical shift perturbation can provide information about the binding event and the local environment of the fluorinated fragment in the protein's binding pocket.[23]
-
Quantitative NMR (qNMR): Due to the sharp, well-resolved signal and long relaxation delay, ¹⁹F NMR can be used for highly accurate purity assessment and quantification of fluorinated compounds when an appropriate certified reference material is used.[19]
Conclusion
The ¹⁹F NMR analysis of this compound is a prime example of how this powerful technique provides deep structural and environmental insight. By understanding the fundamental principles of ¹⁹F receptivity, the electronic interplay of substituents, and the rationale behind a robust experimental workflow, researchers can leverage ¹⁹F NMR as a precise and reliable tool. The data obtained is not merely a characterization metric but a functional readout that directly informs critical decisions in medicinal chemistry and drug discovery, from validating a synthetic step to identifying a promising lead compound.
References
- Vertex AI Search. (n.d.). ¹⁹F NMR Reference Standards.
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- Alfa Chemistry. (n.d.). ¹⁹F NMR Chemical Shift Table.
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- Buchholz, C. R., & Pomerantz, W. C. K. (2021). ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. RSC Publishing.
- NIH Public Access. (n.d.). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
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Mass spectrometry of 2-Methoxy-6-(trifluoromethyl)aniline
An In-depth Technical Guide on the Mass Spectrometry of 2-Methoxy-6-(trifluoromethyl)aniline
Foreword
In the precise world of pharmaceutical development and advanced chemical synthesis, the unambiguous characterization of molecular entities is not merely a procedural step but the bedrock of scientific integrity. This compound, a pivotal building block in the synthesis of numerous active pharmaceutical ingredients, presents a distinct analytical profile. Its structure, featuring a primary amine, a methoxy group, and a highly electronegative trifluoromethyl group, dictates its behavior in the mass spectrometer. This guide is crafted for the practicing researcher, scientist, and drug development professional. It eschews simplistic protocols in favor of a deep, mechanistic exploration of mass spectrometric analysis, empowering the reader to develop robust, sensitive, and defensible analytical methods.
The Analyte: Structural Considerations and Analytical Implications
This compound (C₈H₈F₃NO, M.W. 191.15 g/mol ) is an aniline derivative whose analytical behavior is governed by the interplay of its functional groups.[1] The primary amine (-NH₂) serves as the primary site for protonation, making it amenable to positive mode electrospray ionization. However, the potent electron-withdrawing effect of the adjacent trifluoromethyl (-CF₃) group reduces the basicity of this amine, a critical factor to consider during source condition optimization. The methoxy (-OCH₃) group, an electron-donating moiety, influences the molecule's fragmentation pattern, often directing cleavage pathways. An effective analytical strategy must account for these competing electronic effects.
Ionization Strategy: The Rationale for Electrospray Ionization (ESI)
The first critical decision in developing a mass spectrometric method is the choice of ionization technique. For a semi-polar molecule like this compound, which is typically analyzed via Liquid Chromatography (LC), Electrospray Ionization (ESI) is the superior choice.
-
Principle of Selection : ESI is a soft ionization technique ideal for polar, thermally labile, and ionizable molecules.[2] It efficiently transfers ions from a liquid phase to the gas phase with minimal fragmentation in the source, preserving the crucial molecular ion information.
-
Mechanism of Ionization : The primary amine provides a readily accessible site for protonation in an acidic mobile phase. The addition of a proton modifier, such as 0.1% formic acid, to the mobile phase is a deliberate strategy to lower the pH, ensuring the analyte exists predominantly in its protonated, detectable form [M+H]⁺.[3]
Experimental Workflow: Ionization Source Optimization
The initial optimization is best performed by direct infusion of a standard solution (e.g., 1 µg/mL in 50:50 acetonitrile/water with 0.1% formic acid) to maximize the [M+H]⁺ signal.
Caption: A systematic workflow for the optimization of ESI source parameters.
Qualitative Analysis: High-Resolution Mass and Fragmentation
3.1. Elemental Composition Confirmation
Before proceeding to fragmentation analysis for quantitative method development, it is imperative to confirm the identity of the precursor ion. High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or TOF analyzers, provides a highly accurate mass measurement, enabling confident elemental formula assignment.[4][5][6]
| Parameter | Theoretical Value |
| Molecular Formula | C₈H₈F₃NO |
| Monoisotopic Mass | 191.0558 g/mol |
| Protonated Adduct [M+H]⁺ | 192.0631 m/z |
An experimentally measured mass within 5 ppm of the theoretical value provides strong evidence for the assigned elemental composition.[7]
3.2. Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways
Tandem mass spectrometry is employed to generate structurally characteristic fragment ions, which are essential for building a selective quantitative assay. This is achieved through Collision-Induced Dissociation (CID), where the isolated precursor ion ([M+H]⁺, m/z 192.1) is fragmented by collision with an inert gas.[8][9] The fragmentation of protonated this compound is predicted to follow logical pathways based on established chemical principles for substituted anilines and aromatic ethers.[10][11]
Proposed Fragmentation Pathway:
The primary fragmentation routes involve the loss of stable neutral molecules from the protonated precursor.
Caption: Proposed CID fragmentation pathways for protonated this compound.
-
Major Pathway - Neutral Loss of Formaldehyde (CH₂O) : A common fragmentation for methoxy-substituted aromatic compounds is the neutral loss of 30 Da (formaldehyde).[12] This yields a stable and often abundant fragment ion at m/z 162.1 . This transition (192.1 → 162.1) is an excellent candidate for a primary quantitative transition.
-
Alternative Pathway - Loss of Trifluoromethyl Radical (•CF₃) : Cleavage of the C-C bond between the aromatic ring and the trifluoromethyl group results in the loss of a trifluoromethyl radical (69 Da). This pathway leads to a fragment ion at m/z 123.1 .
-
Subsequent Fragmentation : The m/z 123.1 fragment can further lose ammonia (17 Da) to produce an ion at m/z 106.1 .
Quantitative Method Development: A Protocol for LC-MS/MS
For sensitive and selective quantification in complex matrices, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the industry standard.[13] The following protocol outlines a systematic approach to method development.[14][15][16]
Step-by-Step Protocol:
-
Compound Optimization & Transition Selection:
-
Infuse a standard solution of the analyte into the mass spectrometer.
-
Confirm the precursor ion is m/z 192.1.
-
Perform a Product Ion Scan to acquire a full fragment ion spectrum.
-
Select a primary (quantifier) and a secondary (qualifier) MRM transition based on intensity and specificity.
-
Quantifier: 192.1 → 162.1 (Highest intensity, stable fragment).
-
Qualifier: 192.1 → 123.1 (Confirms identity).
-
-
The qualifier/quantifier ion ratio must remain constant across all standards and samples for confident identification.
-
-
Parameter Optimization:
-
For each selected MRM transition, optimize the Collision Energy (CE) to maximize fragment ion production.
-
Optimize other lens and gas settings (e.g., Dwell Time) to balance sensitivity with acquiring sufficient data points across the chromatographic peak.
-
-
Chromatographic Separation:
-
Column: A modern reversed-phase C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, <3 µm particle size) is a suitable starting point.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile or Methanol + 0.1% Formic Acid
-
-
Gradient: Develop a ballistic gradient (e.g., 5% to 95% B in 3-5 minutes) to ensure a sharp, symmetrical peak shape with adequate retention.
-
Flow Rate: Typically 0.4-0.6 mL/min for a 2.1 mm ID column.
-
-
Method Validation:
-
The fully optimized method must undergo formal validation to demonstrate it is fit for its intended purpose.[17] Validation should be performed in accordance with regulatory guidelines such as those from the FDA and EMA.[18][19][20][21]
-
Core Validation Parameters:
-
Specificity / Selectivity
-
Linearity and Range
-
Accuracy and Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness
-
Matrix Effect
-
-
Summary of Optimized LC-MS/MS Parameters (Example)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Efficient protonation of the primary amine. |
| Precursor Ion (Q1) | m/z 192.1 | [M+H]⁺ of the analyte. |
| Quantifier Ion (Q3) | m/z 162.1 | Most intense, stable fragment from CH₂O loss. |
| Qualifier Ion (Q3) | m/z 123.1 | Secondary fragment for identity confirmation. |
| Collision Energy (Quant) | ~15-25 eV (Optimized) | Empirically determined for maximum signal. |
| Collision Energy (Qual) | ~20-30 eV (Optimized) | Empirically determined for its specific transition. |
| LC Column | C18, 50x2.1mm, 1.8µm | Provides good retention and peak shape. |
| Mobile Phase | A: H₂O+0.1% FA; B: ACN+0.1% FA | Standard for reversed-phase of basic compounds. |
Conclusion
The mass spectrometric analysis of this compound is a logical, stepwise process grounded in the fundamental principles of chemistry and mass spectrometry. By systematically evaluating the analyte's structure, selecting the appropriate ionization technique, confirming identity with high-resolution mass spectrometry, and elucidating fragmentation pathways, a highly sensitive and specific quantitative LC-MS/MS method can be developed. This structured, science-driven approach ensures the generation of high-quality, reliable data that is essential for decision-making in the rigorous environments of pharmaceutical and chemical development.
References
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- ResearchGate. (n.d.). Elemental Composition determination based on MS.
- Measurlabs. (n.d.). High-Resolution Mass Spectrometry | HRMS Analysis.
- Infinita Lab. (n.d.). High-Resolution Mass Spectrometry (HRMS) Analysis.
- CymitQuimica. (n.d.). This compound.
- PharmaRegulatory.in. (2025). Validation of Analytical Methods: EMA and FDA Audit Findings.
- SpringerLink. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
- National Institutes of Health (NIH). (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
- ResearchGate. (n.d.). Mass spectra (x axis = m/z; y axis = relative abundance, %) of aniline....
- PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
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- Spectroscopy Online. (n.d.). Using High-Resolution LC–MS to Analyze Complex Sample.
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- ACS Publications. (2021). High-Resolution Native Mass Spectrometry.
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- Intertek. (n.d.). LC-MS Method Development.
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- National Institutes of Health (NIH). (2025). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling.
- CP Lab Safety. (n.d.). 2-Methoxy-4,6-bis(trifluoromethyl)aniline, 98% Purity, C9H7F6NO, 1 gram.
- PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.
- Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS.
- U.S. Food & Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures.
- IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION.
- YouTube. (2024). LC-MS/MS Method Development for Drug Analysis.
- Journal of Applied Pharmaceutical Science. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API.
- PubMed. (n.d.). Study of the gas-phase intramolecular aryltrifluoromethylation of phenyl(trifluoromethyl)iodonium by ESI-MS/MS.
- U.S. Food & Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures.
- ChemicalBook. (2025). 2-Methoxy-5-(trifluoromethyl)aniline.
- ChemicalBook. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline CAS#: 349-65-5.
- ResearchGate. (2025). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS.
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A Senior Application Scientist's Guide to the Synthesis of 2-Methoxy-6-(trifluoromethyl)aniline
Foreword: Navigating the Synthesis of a Key Building Block
Welcome to an in-depth technical guide on the synthesis of 2-Methoxy-6-(trifluoromethyl)aniline. This molecule is a valuable building block for researchers in drug discovery and materials science.[1] Its unique substitution pattern, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group ortho to an amino functionality, makes it an attractive scaffold for creating novel compounds with tailored electronic and steric properties.
This guide is structured to provide not just a set of instructions, but a comprehensive understanding of the chemical principles at play. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only replicate these pathways but also to troubleshoot and adapt them. We will explore plausible and robust synthetic strategies, grounded in established chemical literature for analogous transformations. Each proposed pathway is designed to be a self-validating system, with clear explanations for the choice of reagents and conditions.
Strategic Approaches to the Synthesis of this compound
The synthesis of this target molecule can be approached from several angles. Two of the most logical and scientifically sound strategies involve:
-
Pathway A: A Classic Approach via Nitration and Reduction. This is a tried-and-true method in aromatic chemistry, offering reliability and scalability. It involves the initial introduction of a nitro group, which is then reduced to the desired aniline.
-
Pathway B: Modern Cross-Coupling Strategies. This approach leverages the power of transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, to form the key carbon-nitrogen bond directly. This method often provides high yields and functional group tolerance.
We will now delve into the specifics of each pathway, complete with detailed experimental protocols and mechanistic insights.
Pathway A: Synthesis via a Nitro Intermediate
This two-step pathway begins with the electrophilic nitration of a commercially available starting material, 1-methoxy-3-(trifluoromethyl)benzene, followed by the reduction of the resulting nitro compound.
Logical Flow of Pathway A
Caption: Pathway A: Nitration followed by reduction.
Step 1: Electrophilic Nitration of 1-methoxy-3-(trifluoromethyl)benzene
Expertise & Experience: The key to this step is controlling the regioselectivity of the nitration. The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The powerful activating and ortho-directing effect of the methoxy group will dominate, directing the incoming nitro group to the C2 or C6 position. Steric hindrance from the trifluoromethyl group will likely favor nitration at the C6 position, leading to the desired 2-nitro-1-methoxy-3-(trifluoromethyl)benzene intermediate.
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-methoxy-3-(trifluoromethyl)benzene (10.0 g, 52.6 mmol).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (50 mL) while maintaining the temperature below 10 °C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (4.4 mL, 63.1 mmol) to concentrated sulfuric acid (10 mL) at 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.
-
Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-nitro-1-methoxy-3-(trifluoromethyl)benzene. Purification can be achieved by column chromatography on silica gel.
Step 2: Reduction of 2-Nitro-1-methoxy-3-(trifluoromethyl)benzene
Trustworthiness: The reduction of an aromatic nitro group to an aniline is a very reliable transformation. Catalytic hydrogenation is a clean and efficient method, often providing high yields of the desired product.
Experimental Protocol:
-
Reaction Setup: To a 500 mL hydrogenation flask, add the crude 2-nitro-1-methoxy-3-(trifluoromethyl)benzene from the previous step (assuming ~10 g, ~42.5 mmol) and methanol (200 mL).
-
Catalyst: Carefully add 10% palladium on carbon (1.0 g, 10 wt%).
-
Hydrogenation: Secure the flask to a Parr hydrogenator. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (50 mL).
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The product can be purified by distillation under reduced pressure or by column chromatography.
| Parameter | Step 1: Nitration | Step 2: Reduction |
| Reactants | 1-methoxy-3-(trifluoromethyl)benzene, HNO₃, H₂SO₄ | 2-nitro-1-methoxy-3-(trifluoromethyl)benzene, H₂, Pd/C |
| Solvent | Sulfuric Acid | Methanol |
| Temperature | 0-5 °C | Room Temperature |
| Pressure | Atmospheric | 50 psi |
| Typical Yield | 70-85% | >90% |
| Purity | >95% after chromatography | >98% after purification |
Pathway B: Synthesis via Buchwald-Hartwig Amination
This modern approach involves the palladium-catalyzed cross-coupling of an aryl halide with an ammonia surrogate. This method is known for its high efficiency and broad substrate scope.
Logical Flow of Pathway B
Caption: Pathway B: Direct amination of an aryl bromide.
Expertise & Experience: The success of the Buchwald-Hartwig amination hinges on the careful selection of the catalyst, ligand, and base. For sterically hindered substrates like this, a bulky electron-rich phosphine ligand is often required to facilitate the catalytic cycle. Benzophenone imine can be used as a convenient ammonia surrogate, which is later hydrolyzed to the primary aniline.
Experimental Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube, combine 2-bromo-1-methoxy-3-(trifluoromethyl)benzene (5.0 g, 19.6 mmol), a palladium catalyst such as Pd₂(dba)₃ (180 mg, 0.196 mmol), and a suitable phosphine ligand like XPhos (374 mg, 0.784 mmol).
-
Reagents: Add sodium tert-butoxide (2.83 g, 29.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent and Amine Source: Add anhydrous toluene (100 mL) followed by benzophenone imine (3.9 mL, 23.5 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cooling and Quenching: After completion, cool the reaction to room temperature and quench with water (50 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 75 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis: Dissolve the crude imine in tetrahydrofuran (50 mL) and add 2 M hydrochloric acid (50 mL). Stir at room temperature for 2 hours to hydrolyze the imine.
-
Work-up: Neutralize the mixture with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 75 mL).
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the final product by column chromatography on silica gel.
| Parameter | Buchwald-Hartwig Amination |
| Key Reagents | Aryl bromide, Pd₂(dba)₃, XPhos, NaOtBu, Benzophenone imine |
| Solvent | Toluene |
| Temperature | 100 °C |
| Typical Yield | 75-90% |
| Purity | >98% after chromatography |
Mechanistic Insights
Electrophilic Aromatic Substitution (Nitration)
The nitration of 1-methoxy-3-(trifluoromethyl)benzene proceeds via the standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, acts as the electrophile. The electron-donating methoxy group activates the ring towards electrophilic attack and directs the incoming electrophile to the ortho and para positions. The C6 position is favored due to steric hindrance from the adjacent trifluoromethyl group.
Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine (or its surrogate) coordinates to the palladium center.
-
Deprotonation: The base removes a proton from the coordinated amine, forming an amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst and releasing the aminated product.
Conclusion
The synthesis of this compound can be achieved through multiple robust and reliable pathways. The classical approach of nitration followed by reduction offers a cost-effective and scalable route, while the modern Buchwald-Hartwig amination provides a more direct and often higher-yielding alternative. The choice of pathway will depend on the specific requirements of the researcher, including available starting materials, equipment, and desired scale. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of this valuable chemical building block.
References
- Microwave-Assisted Nucleophilic Aromatic Substitution: A relevant example of modern techniques for similar transformations can be found in studies on microwave-assisted synthesis.
- Copper-Catalyzed Amination: An expedient synthesis of a related trifluoromethylaniline highlights the utility of copper catalysis in C-N bond formation. (Source: ResearchGate, An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline)
- Nucleophilic Aromatic Substitution Mechanisms: An overview of the factors influencing nucleophilic aromatic substitution.
- Concerted Nucleophilic Aromatic Substitution: For a deeper understanding of the mechanism.
- Commercial Availability of this compound: This compound is available from various chemical suppliers. (Source: Oakwood Chemical, this compound)[4]
- Synthesis of Related Anilines: A patent describing the synthesis of a similar trifluoromethylaniline. (Source: Google Patents, CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline)[5]
- Bromination of Trifluoromethylanilines: A procedure for the functionalization of related anilines. (Source: Organic Syntheses, Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl))[6]
- Preparation of Trifluoromethoxyanilines: A patent detailing a nitration-reduction sequence for a related compound.
- Nucleophilic Aromatic Substitution on Heterocycles: A review on concerted SₙAr reactions.
- Directed Nucleophilic Aromatic Substitution: An article on ortho-directed SₙAr reactions.
Sources
A Senior Application Scientist's Guide to the Discovery and Synthesis of Trifluoromethylated Anilines
Abstract
Trifluoromethylated anilines represent a cornerstone in modern medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of the trifluoromethyl (–CF₃) group onto the aniline scaffold imparts a unique and highly desirable combination of properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, which can profoundly improve the pharmacokinetic and pharmacodynamic profile of bioactive molecules.[1][2][3] This technical guide provides an in-depth exploration of the discovery and synthesis of these critical building blocks. It delves into the physicochemical impact of the –CF₃ group, chronicles the evolution of synthetic methodologies, and offers a detailed examination of contemporary synthetic strategies. By synthesizing mechanistic insights with practical, field-proven protocols, this document serves as an authoritative resource for researchers, chemists, and drug development professionals aiming to leverage the power of trifluoromethylated anilines in their scientific endeavors.
Introduction: The Ascendancy of the Trifluoromethyl Group
The journey of organofluorine chemistry from academic curiosity to an industrial powerhouse is intrinsically linked to the remarkable properties of the trifluoromethyl group. Unlike a simple methyl group, the –CF₃ moiety acts as a potent electron-withdrawing group due to the high electronegativity of its three fluorine atoms, yet it is sterically similar to a chlorine atom and significantly more lipophilic.[1][4] The medicinal use of the trifluoromethyl group dates back to the mid-20th century, and its application has since become a key strategy in drug design.[5]
The advantages conferred by the –CF₃ group are multifaceted:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the –CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[1][2] This often leads to an increased drug half-life and improved bioavailability.
-
Enhanced Lipophilicity: The –CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross biological membranes and enhance binding to hydrophobic pockets in target proteins.[1][4]
-
Modulation of Basicity: When appended to an aniline ring, the strong electron-withdrawing nature of the –CF₃ group lowers the pKa of the amino group. This modulation can be critical for optimizing drug-receptor interactions and solubility profiles.[5]
-
Improved Target Binding: The unique electronic properties of the –CF₃ group can lead to stronger and more selective interactions with biological targets through enhanced hydrogen bonding and electrostatic interactions.[1]
Prominent pharmaceuticals such as the antidepressant Fluoxetine (Prozac) and the anti-inflammatory drug Celecoxib (Celebrex) feature a trifluoromethyl group, underscoring its profound impact on modern medicine.[5] Trifluoromethylated anilines, such as 2-Methyl-3-(trifluoromethyl)aniline and 2-Hydroxy-4-(trifluoromethyl)aniline, serve as versatile intermediates in the synthesis of these and other complex therapeutic agents.[6][7]
Synthetic Strategies: A Methodological Evolution
The synthesis of trifluoromethylated anilines can be broadly categorized into two strategic approaches: the direct introduction of a –CF₃ group onto an existing aniline or precursor, or the construction of the aniline moiety on a pre-trifluoromethylated aromatic ring.
Direct C–H Trifluoromethylation of Anilines
Directly functionalizing the C–H bonds of anilines is an atom-economical and highly desirable approach. Modern methods, particularly those leveraging transition metal and photoredox catalysis, have made significant strides in this area.
Copper catalysis is a cornerstone of modern trifluoromethylation chemistry. These reactions typically involve the generation of a trifluoromethyl radical (•CF₃) from a stable precursor, which then adds to the electron-rich aniline ring.
-
Key Reagents:
-
Togni Reagents: These are hypervalent iodine compounds (e.g., 1-trifluoromethyl-1,2-benziodoxole-3(1H)-one) that serve as electrophilic sources of the •CF₃ radical, especially in the presence of a copper(I) catalyst.[8] The mechanism often involves a single-electron transfer (SET) from the Cu(I) species to the Togni reagent, releasing the •CF₃ radical.[9]
-
Langlois' Reagent (CF₃SO₂Na): Sodium trifluoromethanesulfinate is a cost-effective and stable salt that generates •CF₃ radicals under oxidative conditions, often using an oxidant like tert-butyl hydroperoxide (TBHP) in conjunction with a copper catalyst.[10][11][12][13]
-
The causality behind using copper is its ability to readily participate in single-electron transfer processes, facilitating the homolytic cleavage of the C–CF₃ or I–CF₃ bond in the reagent to generate the key trifluoromethyl radical intermediate.[9][14][15]
Visible-light photoredox catalysis has emerged as a powerful and green method for generating radicals under mild conditions.[16] In this context, a photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye like Eosin Y) absorbs visible light and enters an excited state.[17] This excited photocatalyst can then engage in an SET event with a trifluoromethyl source (like Togni or Langlois' reagent) to generate the •CF₃ radical.[17]
Dual catalytic systems combining a photocatalyst with a copper catalyst have proven particularly effective for the ortho-trifluoromethylation of aniline derivatives.[18][19] The photocatalyst generates the •CF₃ radical, which is then trapped by a Cu(II) species to form a highly reactive Cu(III)-CF₃ intermediate that drives the regioselective C–H functionalization.[16][17]
Diagram: General Workflow for Selecting a Synthetic Route
Caption: A decision-making workflow for synthetic route selection.
Aniline Formation on a Trifluoromethylated Arene
This classical and robust strategy involves starting with an aromatic ring that already contains the –CF₃ group and then installing the amine functionality.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C–N bonds.[20] This method is invaluable for coupling an amine source (like ammonia, or a protected amine) with a trifluoromethylated aryl halide or triflate.[21][22]
The reaction proceeds via a catalytic cycle involving:
-
Oxidative addition of the aryl halide to a Pd(0) species.
-
Coordination of the amine and deprotonation by a base to form a palladium-amido complex.
-
Reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[20][22]
The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and stabilize the palladium intermediates, ensuring high yields.[20][21] This method exhibits broad functional group tolerance, making it a go-to strategy in complex molecule synthesis.[23][24]
One of the most reliable and scalable methods for preparing anilines is the reduction of the corresponding nitro compound. Starting with a commercially available nitro-trifluoromethylarene, the nitro group can be readily reduced to an amine using various established methods, such as:
-
Catalytic hydrogenation using catalysts like Pd/C.[25]
-
Reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).
This approach is often favored in industrial settings due to its high efficiency and the relatively low cost of reagents.[25]
While less common for simple anilines, SNAr can be an effective strategy if the trifluoromethylated ring is sufficiently electron-deficient. This typically requires the presence of other strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group (e.g., a halide). The reaction of such an activated substrate with an amine source (like aqueous ammonia) can displace the leaving group to form the trifluoromethylated aniline.[26]
Mechanistic Spotlight: Copper-Catalyzed Trifluoromethylation with Langlois' Reagent
To illustrate the causality behind experimental choices, we examine the mechanism for the copper-catalyzed trifluoromethylation of an aniline derivative using Langlois' reagent (CF₃SO₂Na) and an oxidant like TBHP.
Diagram: Catalytic Cycle of Copper-Mediated Trifluoromethylation
Caption: Proposed mechanism for Cu-catalyzed C-H trifluoromethylation.
-
Initiation & Radical Generation: The Cu(I) catalyst reacts with the oxidant (TBHP) to generate a tert-butoxyl radical (t-BuO•). This highly reactive radical then abstracts the CF₃SO₂ group from Langlois' reagent, which fragments to release sulfur dioxide (SO₂) and the crucial trifluoromethyl radical (•CF₃).[11][15]
-
Radical Capture/Oxidation: The generated •CF₃ radical can be trapped by the Cu(I) species to form a Cu(II)-CF₃ intermediate, or it can directly add to the aniline ring. Alternatively, the aniline substrate can be oxidized by a Cu(II) species to form a radical cation.
-
C–C Bond Formation: The aryl radical intermediate couples with a [Cu(II)CF₃] species.
-
Reductive Elimination: The resulting aryl-Cu(III)-CF₃ complex undergoes reductive elimination to form the C–CF₃ bond of the final product and regenerate the active Cu(I) catalyst, thus closing the catalytic cycle.[15]
This mechanistic understanding validates the necessity of each component: the copper catalyst (to facilitate SET and reductive elimination), the oxidant (to initiate radical formation), and the Langlois' reagent (as the •CF₃ source).
Comparative Analysis of Key Synthetic Routes
The choice of synthetic strategy depends on factors like substrate availability, required regioselectivity, scale, and tolerance to functional groups.
| Method | Advantages | Disadvantages | Typical Reagents | Best For |
| Copper-Mediated Direct C-H Trifluoromethylation | Atom economical; Utilizes readily available anilines. | Often requires directing groups for regiocontrol; Can produce isomeric mixtures. | Togni Reagent, Langlois' Reagent, CuI, Cu(OAc)₂. | Late-stage functionalization; When aniline precursor is more accessible than CF₃-arene. |
| Photoredox Direct C-H Trifluoromethylation | Very mild reaction conditions (visible light, RT); High functional group tolerance.[17] | Can be sensitive to air/moisture; Photocatalysts can be expensive. | Ir/Ru photocatalysts, Eosin Y, Togni/Langlois' Reagent. | Complex, sensitive substrates; Ortho-functionalization of directed anilines.[16][19] |
| Buchwald-Hartwig Amination | Excellent functional group tolerance; High yields and predictability.[20] | Requires pre-functionalized (halogenated) CF₃-arene; Pd catalysts and ligands can be costly. | Pd₂(dba)₃, XantPhos, Cs₂CO₃. | Convergent synthesis of complex molecules; When CF₃-aryl halides are readily available.[22][23] |
| Reduction of Nitro-arenes | Highly reliable and scalable; Inexpensive reagents; High yielding. | Limited by the commercial availability of nitro-trifluoromethylarene precursors. | Pd/C + H₂, Fe/HCl, SnCl₂. | Large-scale industrial synthesis; When the corresponding nitro-arene is available.[25] |
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Enamine
This protocol is a representative example adapted from literature procedures for the synthesis of a β-trifluoromethylated enamine, a common precursor that can be related to aniline synthesis.[8][14] This self-validating system includes reaction setup, workup, and purification.
Reaction: Synthesis of a β-Trifluoromethyl Enamine Intermediate
Materials:
-
Enamine substrate (1.0 mmol, 1.0 equiv)
-
Togni Reagent II (1.2 mmol, 1.2 equiv)[8]
-
Copper(I) iodide (CuI) (0.2 mmol, 0.2 equiv)[8]
-
1,2-Dichloroethane (DCE) (10 mL)
-
Nitrogen or Argon supply
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the enamine substrate (1.0 mmol) and copper(I) iodide (0.2 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add 1,2-dichloroethane (10 mL) via syringe. Begin stirring to dissolve the substrate. Once dissolved, add Togni Reagent II (1.2 mmol) in one portion.
-
Reaction Conditions: Heat the reaction mixture to 60 °C in a pre-heated oil bath.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the insoluble copper salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-trifluoromethylated enamine product.
Validation: The structure and purity of the isolated product must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, comparing the data with literature values for known compounds or fully assigning spectra for novel ones.[27][28][29][30]
Future Outlook
The field of trifluoromethylated aniline synthesis continues to evolve. Emerging trends focus on developing more sustainable and cost-effective methods. This includes the use of earth-abundant metal catalysts like iron,[31] the development of novel trifluoromethylating reagents with improved safety and reactivity profiles, and the expansion of asymmetric methods to access chiral trifluoromethylated anilines. As the demand for complex fluorinated molecules grows, innovation in synthetic methodology will remain paramount, enabling the discovery of next-generation pharmaceuticals and advanced materials.
References
- General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study.
- A Comprehensive Guide to Electrophilic Trifluoromethylation: Togni Reagents in Focus. Benchchem.
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- Trifluoromethyl group. Wikipedia.
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- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Arom
- Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethyl
- Dual Cu/photoredox‐catalyzed ortho‐trifluoromethylation of aniline derivatives.
- Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline. Benchchem.
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- Reagent of the month – November - Langlois reagent. SigutLabs.
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- Visible-Light Mediated ortho-Trifluoromethylation of Aniline Derivatives.
- Application of Langlois' reagent (NaSO 2 CF 3 )
- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Dakenchem.
- CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na.
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionaliz
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.
- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
- Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investig
- Buchwald–Hartwig amin
- Radical Trifluoromethylation using Langlois Reagent. TCI AMERICA.
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Unlocking Molecular Conformation: A Technical Guide to the Steric Effects in 2-Methoxy-6-(trifluoromethyl)aniline
An In-Depth Technical Guide:
Abstract
2-Methoxy-6-(trifluoromethyl)aniline is a key building block in modern medicinal chemistry and materials science, valued for the unique physicochemical properties imparted by its fluorine content.[1][2] However, its utility is profoundly governed by the intense steric environment created by the juxtaposition of an amino, a methoxy, and a trifluoromethyl group on an aromatic ring. The ortho-relationship of the bulky and electronically distinct methoxy and trifluoromethyl substituents to the core amino functionality creates a complex interplay of steric hindrance and intramolecular forces. This guide provides an in-depth analysis of these steric effects, elucidating their impact on molecular conformation, chemical reactivity, and spectroscopic signatures. We will explore the foundational principles, present detailed experimental and computational protocols for characterization, and discuss the strategic implications for researchers, scientists, and drug development professionals who utilize this versatile scaffold.
The Foundation: Understanding the Ortho Effect in Substituted Anilines
The chemical behavior of substituted anilines is often dictated by the electronic nature and position of the substituents. However, when substituents occupy the positions ortho to the amino group, a phenomenon known as the "ortho effect" introduces significant complexity that cannot be explained by electronic factors alone.[3][4] This effect is a composite of steric and electronic proximity interactions.
In the case of this compound, the aniline core is flanked by two sterically and electronically demanding groups. This arrangement leads to several critical consequences:
-
Steric Hindrance: The physical bulk of the methoxy and trifluoromethyl groups crowds the space around the amino group, impeding its interaction with external reagents.[5][6]
-
Inhibition of Resonance: For the nitrogen lone pair to effectively delocalize into the aromatic π-system, the amino group must be planar with the ring. Steric clash with ortho substituents can force the amino group to twist out of this plane, disrupting resonance.[7]
-
Steric Inhibition of Protonation (SIP): The accessibility of the nitrogen lone pair to a proton is physically blocked, which can drastically reduce the basicity of the aniline compared to its meta or para isomers.[4][8]
A Tale of Two Substituents: Physicochemical Properties
The pronounced steric effects in this compound arise from the intrinsic properties of its ortho substituents. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group with a notable steric profile, while the methoxy group (-OCH3) has opposing electronic effects and moderate bulk.[3][9]
| Substituent | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Steric Parameter (A-Value) | Key Properties |
| -CF₃ | Strongly Withdrawing (-I) | Weakly Withdrawing (-M) | ~2.1 | Increases lipophilicity, enhances metabolic stability, strong inductive pull.[2][9] |
| -OCH₃ | Withdrawing (-I) | Strongly Donating (+M) | ~0.6 | Can act as a hydrogen bond acceptor; inductive effect dominates at the ortho position.[3][10] |
| -NH₂ | Withdrawing (-I) | Strongly Donating (+M) | ~1.5 | Nucleophilic and basic center; reactivity is highly sensitive to steric and electronic environment.[7] |
The synergy between the bulky, highly electronegative -CF3 group and the -OCH3 group creates a sterically encumbered environment far greater than that of a singly substituted aniline.
Molecular Geometry: A Forced Conformation
The primary consequence of the steric clash between the ortho substituents is a distortion of the molecule's planar geometry. To minimize van der Waals repulsion, the methoxy and, more significantly, the amino groups are forced to rotate out of the plane of the benzene ring.
This conformational locking can be stabilized by weak intramolecular hydrogen bonds, such as an N-H···F interaction, which has been observed in similarly constrained systems.[11][12][13] This interaction, though weak, can further rigidify the molecular structure.
Caption: Steric clash forcing out-of-plane torsion of the amino group.
Protocol 1: Computational Analysis of Molecular Conformation
Objective: To determine the minimum energy conformation and quantify the torsional angles of the substituents relative to the aromatic ring.
Causality: Density Functional Theory (DFT) provides a robust framework for modeling electronic structure and predicting molecular geometries with high accuracy, revealing the energetic penalties associated with steric strain.[14]
Methodology:
-
Structure Building: Construct the 3D model of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a full geometry optimization using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)).[7]
-
Frequency Calculation: Conduct a frequency analysis on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies).
-
Analysis:
-
Measure the dihedral (torsional) angle between the C-N bond and the plane of the aromatic ring.
-
Measure the dihedral angle of the C-O-C bond of the methoxy group relative to the ring.
-
Measure the bond lengths and angles around the amino group to assess pyramidalization.
-
Visualize the calculated molecular electrostatic potential (MEP) surface to identify regions of electron density and potential intramolecular interactions.
-
Self-Validation: The absence of imaginary frequencies in the vibrational analysis confirms that the calculated structure represents a stable conformational minimum on the potential energy surface.
Consequences for Chemical Reactivity and Basicity
The sterically imposed conformation directly translates to altered chemical properties, most notably a significant reduction in the basicity of the amino group.
-
Reduced Basicity: The steric shielding by the two ortho groups physically obstructs the nitrogen's lone pair from accepting a proton, an effect known as Steric Inhibition of Protonation (SIP).[4][8] Furthermore, the forced non-planar geometry prevents the positive charge of the resulting anilinium ion from being stabilized by solvation. This leads to a pKa value that is substantially lower than that of aniline.
-
Hindered Nucleophilicity: Reactions that rely on the nucleophilic character of the amino group, such as acylation or N-alkylation, are significantly retarded. Reagents must overcome a high steric barrier to approach the nitrogen atom.[5][6]
Protocol 2: Experimental Determination of Relative Basicity (pKa)
Objective: To quantify the basicity of this compound and demonstrate the impact of the ortho effect.
Causality: Potentiometric titration is a precise method for determining the pKa of a substance by monitoring pH changes during neutralization. Comparing the result to unsubstituted aniline provides a direct measure of the combined steric and electronic effects.
Methodology:
-
Sample Preparation: Prepare a standard solution of the aniline derivative (e.g., 0.01 M) in a suitable solvent system (e.g., 50:50 ethanol:water).
-
Titrant: Use a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Titration:
-
Calibrate a pH meter with standard buffers.
-
Place the pH electrode in the aniline solution.
-
Add the HCl titrant in small, precise increments, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point (the point of maximum slope).
-
The pH at the half-equivalence point is equal to the pKa of the conjugate acid (pKaH).
-
-
Interpretation: Compare the measured pKa with the literature value for aniline (~4.6). A significantly lower pKa for the substituted aniline provides quantitative evidence for the ortho effect and SIP.
Caption: Experimental workflow for pKa determination via titration.
Implications in Drug Discovery and Synthetic Strategy
While steric hindrance can be a challenge, it is also a powerful tool in rational drug design and synthetic chemistry.
-
Conformational Control: The rigid, non-planar conformation can be highly desirable for locking a molecule into a specific bioactive shape, enhancing its binding affinity to a biological target. The trifluoromethyl group itself is a bioisostere for other groups and improves metabolic stability and membrane permeability.[9][15]
-
Selective Reactivity: The hindered nature of the amino group can prevent it from participating in unwanted side reactions, allowing chemists to perform reactions at other, more accessible sites on the molecule.
-
Advanced Intermediates: this compound is a precursor for a wide range of complex heterocyclic structures used in pharmaceuticals and agrochemicals.[16] Its unique substitution pattern allows for the synthesis of novel chemical entities with tailored properties.
Caption: Synthetic workflow utilizing the aniline as a starting material.
Conclusion
The steric effects in this compound are a dominant feature of its molecular identity. The combined bulk of the ortho-methoxy and ortho-trifluoromethyl groups forces the amino functionality into a non-planar conformation, leading to profound and predictable consequences: a dramatic reduction in basicity (SIP), hindered nucleophilic reactivity, and a rigid molecular architecture. For the medicinal chemist and synthetic scientist, understanding these effects is paramount. Far from being a mere impediment, this inherent steric strain can be strategically exploited to control molecular shape, dictate reaction selectivity, and design novel molecules with precisely tailored biological and material properties. This guide provides the foundational knowledge and practical methodologies to characterize and leverage these powerful steric interactions.
References
- Bernstein Group. (1992). Potential energy surfaces of substituted anilines: Conformational energies, deuteration effects, internal rotation, and torsional motion. The Journal of Chemical Physics. [Link]
- Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. (2015). StackExchange. [Link]
- Potential energy surfaces of substituted anilines: Conformational energies, deuteration effects, internal rotation, and torsional motion. (1992). AIP Publishing. [Link]
- The Importance of Trifluoromethylaniline Derivatives in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. (2014). Der Pharma Chemica. [Link]
- What makes Aniline more basic than O-MethoxyAniline?? (2022). Reddit. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]
- Why Ortho- and meta-anisidine are less basic than Aniline?
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025). RSC Publishing. [Link]
- Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. (1996). CORE. [Link]
- Ortho-effect in substituted aromatic acids and bases. (2014). Chemistry Stack Exchange. [Link]
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025). PubMed. [Link]
- Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conform
- The Role of Trifluoromethylated Anilines in Modern Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Intramolecular N-H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conform
- Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoret. (2022). eScholarship.org. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocycles from 2-Methoxy-6-(trifluoromethyl)aniline
Introduction: The Strategic Value of 2-Methoxy-6-(trifluoromethyl)aniline in Medicinal Chemistry
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of all biologically active small molecules incorporating at least one heterocyclic ring.[1] These structures are prized for their ability to present functional groups in well-defined three-dimensional space, engage in specific hydrogen bonding and electrostatic interactions with biological targets, and modulate critical ADME/Tox properties like solubility and metabolic stability.[1][2]
Within the vast arsenal of chemical building blocks, this compound stands out as a particularly strategic starting material. Its unique substitution pattern offers a confluence of desirable properties for drug design:
-
Trifluoromethyl (CF₃) Group: This powerful electron-withdrawing group is a bioisostere of a methyl group but with profoundly different electronic properties. It enhances metabolic stability by blocking oxidative metabolism at the aromatic ring, increases lipophilicity (improving membrane permeability), and can modulate the pKa of nearby functional groups, thereby influencing binding affinity.[3]
-
Methoxy (OCH₃) Group: As an electron-donating group, the methoxy substituent electronically complements the CF₃ group. It can act as a hydrogen bond acceptor and its position ortho to the amine directs cyclization reactions, providing regiochemical control.
-
Aniline Moiety: The primary amine is a versatile nucleophile, serving as the key reactive handle for a multitude of classical and modern cyclization strategies to build fused heterocyclic systems.
This guide provides detailed protocols and mechanistic insights for leveraging this compound to synthesize three classes of privileged heterocyclic scaffolds: quinolines, quinazolines, and benzimidazoles. The methodologies are designed to be robust and adaptable, providing a foundation for researchers in drug discovery and process development.
Synthesis of 8-Methoxy-4-methyl-6-(trifluoromethyl)quinoline via Friedländer Annulation
The quinoline scaffold is a cornerstone of medicinal chemistry, found in drugs ranging from antimalarials to kinase inhibitors.[4][5] The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a direct and efficient method for constructing this ring system.[6] Here, we adapt this strategy by reacting this compound with ethyl acetoacetate. The reaction proceeds via acid-catalyzed formation of an enamine intermediate, followed by intramolecular electrophilic cyclization and dehydration.
Experimental Protocol: Friedländer Annulation
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask, add this compound (1.91 g, 10 mmol) and ethyl acetoacetate (1.56 g, 12 mmol, 1.2 eq).
-
Add polyphosphoric acid (PPA) (20 g) to the flask. The PPA serves as both the acidic catalyst and the reaction solvent.
-
Equip the flask with a magnetic stirrer and a reflux condenser.
-
Heat the reaction mixture to 130°C and stir vigorously for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After completion, allow the mixture to cool to approximately 80°C.
-
Carefully pour the warm, viscous mixture onto 200 g of crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.
-
Neutralize the acidic aqueous solution by the slow addition of a 50% (w/v) sodium hydroxide solution until the pH reaches ~8. Keep the mixture in an ice bath to manage the exothermic neutralization.
-
Extract the product from the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to yield the final product.
Data Summary: Friedländer Annulation
| Parameter | Value | Notes |
| Starting Aniline | This compound | 1.0 eq |
| Carbonyl Partner | Ethyl Acetoacetate | 1.2 eq |
| Catalyst/Solvent | Polyphosphoric Acid (PPA) | ~10x weight of aniline |
| Temperature | 130°C | Essential for cyclization |
| Reaction Time | 4 hours | Monitor by TLC |
| Typical Yield | 75-85% | Post-purification |
Mechanistic Workflow
Caption: Friedländer annulation workflow.
Synthesis of 7-Methoxy-5-(trifluoromethyl)quinazolin-4(3H)-one
Quinazolines and their corresponding quinazolinone derivatives are prevalent in oncology, acting as potent kinase inhibitors.[7] A robust method for their synthesis involves the cyclization of an N-acylanthranilamide. This protocol outlines a two-step sequence starting from this compound, which is first formylated and then cyclized with formamide, which acts as both a reagent and solvent.
Experimental Protocol: Quinazolinone Formation
Part A: Synthesis of N-(2-methoxy-6-(trifluoromethyl)phenyl)formamide
-
In a 250 mL round-bottom flask, dissolve this compound (3.82 g, 20 mmol) in formic acid (50 mL).
-
Add acetic anhydride (3.06 g, 30 mmol, 1.5 eq) dropwise to the solution at 0°C (ice bath).
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into 300 mL of ice-cold water. The formylated product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. This intermediate is typically used in the next step without further purification.
Part B: Cyclization to 7-Methoxy-5-(trifluoromethyl)quinazolin-4(3H)-one
-
Place the crude N-(2-methoxy-6-(trifluoromethyl)phenyl)formamide (from Part A, ~20 mmol) in a 100 mL round-bottom flask.
-
Add formamide (40 mL) to the flask.
-
Heat the mixture to 160°C and maintain this temperature for 6 hours under a reflux condenser.
-
Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold water, which will cause the product to precipitate.
-
Collect the crude solid by vacuum filtration and wash with cold water.
-
Recrystallize the solid from ethanol to obtain the pure quinazolinone product.
Data Summary: Quinazolinone Synthesis
| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| Part A (Formylation) | Formic Acid, Acetic Anhydride | Formic Acid | 0°C to RT | 2 hours | >95% (crude) |
| Part B (Cyclization) | Formamide | Formamide | 160°C | 6 hours | 70-80% (after recrystallization) |
Reaction Pathway Diagram
Caption: Two-step synthesis of the quinazolinone core.
Synthesis of 2,4-Disubstituted 7-Methoxy-5-(trifluoromethyl)benzimidazole
Benzimidazoles are another class of "privileged" heterocycles with a wide range of biological activities, including anthelmintic, anti-cancer, and antiviral properties.[8][9][10] The most common synthesis, the Phillips condensation, requires an o-phenylenediamine precursor. Therefore, this compound must first be converted into the corresponding diamine through a nitration-reduction sequence before the final cyclization can occur.
Experimental Protocol: Benzimidazole Synthesis
Part A: Synthesis of 3-Methoxy-2-nitro-5-(trifluoromethyl)aniline
-
Dissolve this compound (3.82 g, 20 mmol) in concentrated sulfuric acid (20 mL) at 0°C.
-
Slowly add a nitrating mixture of concentrated nitric acid (1.5 mL, 1.1 eq) and concentrated sulfuric acid (5 mL) dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the reaction at 0-5°C for 1 hour.
-
Carefully pour the reaction mixture onto 200 g of crushed ice and neutralize with aqueous ammonia to precipitate the nitrated product.
-
Filter the solid, wash with water, and dry. Purify by column chromatography if necessary.
Part B: Synthesis of 3-Methoxy-5-(trifluoromethyl)benzene-1,2-diamine
-
To a solution of the nitrated aniline from Part A (~20 mmol) in ethanol (100 mL), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (22.6 g, 100 mmol, 5 eq).
-
Heat the mixture to reflux (approx. 78°C) for 3 hours.
-
Cool the reaction, pour it into water, and basify with 2 M NaOH solution to pH > 10 to precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the diamine, which should be used immediately in the next step due to its instability.
Part C: Phillips Condensation to form the Benzimidazole
-
Dissolve the crude diamine from Part B (~20 mmol) and a selected aromatic aldehyde (22 mmol, 1.1 eq) in ethanol (80 mL).
-
Add pentafluorophenylammonium triflate (PFPAT) (0.38 g, 1 mmol, 5 mol%) as a catalyst.[8]
-
Stir the reaction at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.[8]
-
Upon completion, concentrate the solvent under reduced pressure.
-
Recrystallize the resulting solid from hot ethanol to yield the pure 2-substituted benzimidazole derivative.[8]
Data Summary: Benzimidazole Synthesis Scope
| Aldehyde Reactant | Product | Yield (%)[8] |
| Benzaldehyde | 7-Methoxy-2-phenyl-5-(trifluoromethyl)-1H-benzimidazole | ~88% |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-7-methoxy-5-(trifluoromethyl)-1H-benzimidazole | ~92% |
| 4-Methoxybenzaldehyde | 7-Methoxy-2-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-benzimidazole | ~90% |
| 4-Nitrobenzaldehyde | 7-Methoxy-2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-benzimidazole | ~85% |
| Yields are illustrative based on similar reactions and may vary. |
Overall Synthetic Workflow
Caption: Multi-step pathway to benzimidazoles.
References
- Jagtap, S. B., et al. (2023). Efficient Synthesis of Benzimidazole Incorporated by PFPAT Catalyst at Room Temperature. Polycyclic Aromatic Compounds.
- Navarrete-Vázquez, G., et al. (2001). Synthesis and Antiparasitic Activity of 2-(trifluoromethyl)-benzimidazole Derivatives. Bioorganic & Medicinal Chemistry Letters.
- Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules.
- Kašpíková, K., et al. (2023). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. Organic Letters.
- Li, P., et al. (2022). Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. Beilstein Journal of Organic Chemistry.
- Chauhan, A., & Kumar, R. (2020). Review on- Importance of Heterocycles in medicinal field. International Journal of Scientific Development and Research.
- Al-Ostoot, F. H., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Letters in Organic Chemistry.
- Weast, S. K. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community.
- Fujiwara, T., & O'Hagan, D. (2014). Innate C-H trifluoromethylation of heterocycles. Nature.
- Tota, A., et al. (2013). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synfacts.
- Sharma, A., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Indo-American Journal of Pharmaceutical Research.
- Piechota, M., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry.
- Kumar, R., et al. (2022). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances.
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- Chen, J., et al. (2022). Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes. Nature Chemistry.
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The Strategic Role of Trifluoromethylated Anilines in Modern Fungicide Synthesis: Application Notes and Protocols
Introduction: The Significance of the Trifluoromethyl Group in Agrochemicals
In the competitive landscape of agrochemical development, the incorporation of fluorine atoms into active ingredients has become a cornerstone for enhancing efficacy, metabolic stability, and overall performance. The trifluoromethyl (–CF3) group, in particular, is a privileged moiety due to its strong electron-withdrawing nature, high lipophilicity, and ability to block metabolic pathways. These properties often translate to pesticides with improved potency, better transport characteristics within the plant, and a more favorable resistance profile. While 2-Methoxy-6-(trifluoromethyl)aniline is a specific building block, the broader class of trifluoromethylated anilines and pyridines serves as critical intermediates in the synthesis of numerous high-value pesticides. This guide will delve into the synthetic applications of these key intermediates, with a detailed focus on the industrial synthesis of the strobilurin fungicide, Picoxystrobin, as a representative example.
PART 1: The Trifluoromethylaniline Scaffold in Fungicide Design
The trifluoromethylaniline scaffold is a versatile starting point for the synthesis of a variety of agrochemicals. The presence of the trifluoromethyl group significantly influences the electronic properties of the aromatic ring, impacting the reactivity and ultimately the biological activity of the final product. Researchers leverage these properties to design molecules that can effectively interact with their biological targets in pests and pathogens.
Key Structural Features and Their Implications:
-
Trifluoromethyl Group: As a strong electron-withdrawing group, it increases the acidity of the amine proton and influences the regioselectivity of subsequent reactions. Its lipophilicity aids in the penetration of the pesticide through biological membranes.
-
Aniline Moiety: The amino group provides a reactive handle for a wide range of chemical transformations, including N-alkylation, acylation, and diazotization, allowing for the construction of complex molecular architectures.
-
Substitution Pattern: The relative positions of the trifluoromethyl, methoxy, and amino groups on the aromatic ring are crucial for directing the synthesis and for the final biological activity of the pesticide.
PART 2: Case Study: Synthesis of Picoxystrobin
Picoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[1] Its mechanism of action involves the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex.[1] The synthesis of Picoxystrobin provides an excellent illustration of the strategic use of a trifluoromethylated heterocyclic intermediate, 2-hydroxy-6-(trifluoromethyl)pyridine, which is closely related to the trifluoromethylaniline family.
Synthetic Pathway Overview
The industrial synthesis of Picoxystrobin is a multi-step process that hinges on the preparation of key intermediates.[1] A common route involves the coupling of a trifluoromethylpyridine moiety with a phenylacetate derivative.
Caption: A simplified overview of a common synthesis route for Picoxystrobin.
Detailed Experimental Protocols
Step 1: Preparation of the Alkali Metal Salt of 2-hydroxy-6-(trifluoromethyl)pyridine
This step involves the hydrolysis of a 2-halo-6-(trifluoromethyl)pyridine with an alkali metal hydroxide.[2]
-
Reaction:
-
2-chloro-6-(trifluoromethyl)pyridine + NaOH → Sodium 2-hydroxy-6-(trifluoromethyl)pyridinate + NaCl
-
-
Protocol:
-
To a stainless-steel autoclave, add a 10% (w/w) aqueous solution of sodium hydroxide and 2-chloro-6-(trifluoromethyl)pyridine.[2]
-
Seal the autoclave and heat the mixture to 150°C with stirring. The pressure will rise to approximately 0.4 MPa.[2]
-
Maintain the reaction for 5 hours.[2]
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to 10°C and filter to isolate the product.[2]
-
Step 2: Synthesis of Picoxystrobin
This final step involves the coupling of the sodium salt of 2-hydroxy-6-(trifluoromethyl)pyridine with a suitable phenylacrylate derivative.[2][3]
-
Reaction:
-
Sodium 2-hydroxy-6-(trifluoromethyl)pyridinate + (E)-3-methoxy-2-(2-bromomethylphenyl)propenoic acid methyl ester → Picoxystrobin + NaBr
-
-
Protocol:
-
In a suitable solvent such as N,N-dimethylformamide (DMF), dissolve the sodium salt of 2-hydroxy-6-(trifluoromethyl)pyridine.[3]
-
Add (E)-3-methoxy-2-(2-bromomethylphenyl)propenoic acid methyl ester to the solution.
-
Heat the reaction mixture to 50°C and stir for 24 hours.[3]
-
Monitor the reaction by HPLC or Thin Layer Chromatography (TLC).
-
After completion, the crude Picoxystrobin is isolated and purified, often by recrystallization, to yield the final product.[4]
-
Quantitative Data Summary
| Step | Reactants | Key Conditions | Yield | Purity |
| 1. Salt Formation [2] | 2-chloro-6-(trifluoromethyl)pyridine, NaOH | 150°C, 0.4 MPa, 5 hours | >95% | >98% |
| 2. Picoxystrobin Synthesis [3] | Sodium 2-hydroxy-6-(trifluoromethyl)pyridinate, (E)-3-methoxy-2-(2-bromomethylphenyl)propenoic acid methyl ester | DMF, 50°C, 24 hours | ~98% | >99% |
PART 3: Broader Applications and Related Structures
The principles demonstrated in the synthesis of Picoxystrobin are applicable to a range of other pesticides that utilize trifluoromethyl-substituted aromatic intermediates.
-
Fluoxastrobin: Another important strobilurin fungicide, Fluoxastrobin, is synthesized from intermediates that, while different in structure, highlight the modular nature of pesticide synthesis where key fluorinated building blocks are combined with other functionalized rings.[5][6]
-
Other Trifluoromethylated Anilines: Compounds like 2-methoxy-5-(trifluoromethyl)aniline and 2,6-dichloro-4-trifluoromethyl aniline are recognized as crucial intermediates in the synthesis of various herbicides and insecticides.[7][8] Their synthesis and subsequent reactions are subjects of extensive research and patent literature.
PART 4: Safety, Handling, and Scale-Up Considerations
Working with trifluoromethylated anilines and their derivatives requires strict adherence to safety protocols.
-
Toxicity: Many fluorinated intermediates can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Conditions: Several synthetic steps may involve high pressure and temperature, necessitating the use of specialized equipment like autoclaves.
-
Scale-Up: The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. By-product management and waste minimization are also critical considerations.
Conclusion
The use of this compound and related trifluoromethylated aromatic compounds is a testament to the power of fluorine chemistry in modern agrochemical research. The strategic incorporation of the trifluoromethyl group leads to the development of highly effective and robust pesticides. The synthesis of Picoxystrobin serves as a prime example of the elegant and efficient synthetic strategies employed to bring these vital crop protection tools to the market. As the demand for more effective and environmentally benign pesticides continues to grow, the importance of these fluorinated intermediates in the discovery and development of new active ingredients is set to increase.
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Buchwald-Hartwig amination of 2-Methoxy-6-(trifluoromethyl)aniline
Application Notes & Protocols
Topic: Buchwald-Hartwig Amination of 2-Methoxy-6-(trifluoromethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Strategic Guide to the C-N Cross-Coupling of a Sterically and Electronically Demanding Substrate: this compound
Introduction: Navigating a Challenging Coupling
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] While the reaction's scope has expanded dramatically since its inception, certain substrates present formidable challenges that require a nuanced and well-considered approach.[1]
This compound is a prime example of such a substrate. Its unique architecture, featuring two bulky ortho-substituents, introduces significant steric hindrance around the nitrogen nucleophile. Furthermore, it possesses a delicate electronic balance: the methoxy group is electron-donating through resonance, while the trifluoromethyl group is strongly electron-withdrawing by induction. This combination renders the aniline less nucleophilic than simpler analogs, making it a demanding partner in C-N coupling reactions.[4][5]
This guide provides a detailed framework for successfully approaching the . It moves beyond a simple recitation of steps to explain the underlying principles that govern the choice of catalyst, ligand, base, and reaction conditions, empowering researchers to not only replicate but also rationally optimize this critical transformation.
The Catalytic Cycle and Critical Parameters
The efficacy of the Buchwald-Hartwig amination hinges on the smooth operation of a Pd(0)/Pd(II) catalytic cycle. A deep understanding of this mechanism is crucial for troubleshooting and for rationally selecting the optimal components for a challenging substrate.
Figure 1: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Core Components & Rationale:
-
Palladium Precatalyst: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined precatalysts (e.g., G3 or G4 palladacycles) are highly recommended.[6][7] These air-stable complexes provide a reliable and rapid generation of the active monoligated Pd(0) species in solution, leading to more reproducible results and often requiring lower catalyst loadings.
-
Ligand Selection (The Key to Success): For a sterically hindered substrate like this compound, the choice of phosphine ligand is paramount. The ligand must be bulky enough to promote the final, product-releasing reductive elimination step, which is often the rate-limiting step for hindered substrates.[8]
-
Biaryl Monophosphine Ligands: This class of ligands is the gold standard. Ligands such as BrettPhos , RuPhos , and XPhos are specifically designed with bulky, electron-rich architectures.[9] Their steric profile accelerates reductive elimination, while their electron-donating nature enhances the rate of oxidative addition.[3][10] For this specific substrate, BrettPhos is an excellent starting point due to its proven efficacy in coupling challenging primary amines.[10]
-
-
Base: The base's primary role is to deprotonate the amine-bound oxidative addition complex to form the key amido intermediate.[11] Given the reduced nucleophilicity of this compound, a strong, non-nucleophilic base is required.
-
Sodium tert-butoxide (NaOt-Bu): This is the most common and effective choice for challenging aminations.[6]
-
Lithium bis(trimethylsilyl)amide (LHMDS): An alternative strong base that can be effective.
-
Weaker Bases (K₃PO₄, Cs₂CO₃): While useful for base-sensitive substrates, these are unlikely to be effective for this particular aniline unless reaction temperatures are significantly elevated.[6]
-
-
Solvent: Aprotic, non-coordinating solvents that can withstand high temperatures are preferred.
-
Toluene and 1,4-Dioxane are the most common choices.[12] They effectively solubilize the reagents and catalyst while remaining inert. Toluene is often preferred from a safety and environmental perspective.
-
Experimental Protocol: A Validated Starting Point
This protocol describes the coupling of this compound with a representative aryl bromide, 4-bromotoluene. It is designed to be a robust starting point for further optimization.
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination protocol.
Materials & Reagents:
-
This compound
-
Aryl Halide (e.g., 4-bromotoluene)
-
BrettPhos Pd G3 Precatalyst
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard Schlenk glassware, syringes, and magnetic stir bars
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere is Crucial):
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the BrettPhos Pd G3 precatalyst (0.02 mmol, 2.0 mol%) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Scientist's Note: The use of a precatalyst simplifies setup, as a separate palladium source and ligand do not need to be weighed. Handling the solid base under an inert atmosphere is critical as it can be hygroscopic.
-
-
Establishing Inert Atmosphere:
-
Seal the Schlenk tube with a rubber septum.
-
Connect the tube to a Schlenk line and carefully evacuate the atmosphere, then backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
-
Addition of Reagents:
-
In a separate vial, dissolve this compound (1.0 mmol, 1.0 equiv.) and the aryl halide (1.2 mmol, 1.2 equiv.) in anhydrous toluene (5 mL).
-
Using a syringe, add the solution to the Schlenk tube containing the catalyst and base.
-
Scientist's Note: A slight excess of the aryl halide is common to ensure complete consumption of the limiting aniline. The solvent must be anhydrous as water can interfere with the catalytic cycle.
-
-
Reaction Execution:
-
Place the sealed Schlenk tube into a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously to ensure proper mixing, especially since the base may not be fully dissolved.[6]
-
Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing by TLC or GC-MS. The reaction is typically complete within 4-24 hours.
-
-
Work-up:
-
Once the starting aniline is consumed, remove the reaction from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and carefully quench with a small amount of water.
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure diarylamine product.
-
Optimization & Troubleshooting
For challenging substrates, a single set of conditions may not be universally optimal. A systematic approach to optimization is key.
Table 1: Parameter Optimization for Challenging Aminations
| Parameter | Condition 1 (Starting Point) | Condition 2 (More Forcing) | Condition 3 (Alternative Base) | Rationale for Change |
| Precatalyst | BrettPhos Pd G3 (2 mol%) | RuPhos Pd G3 (2 mol%) | BrettPhos Pd G3 (3 mol%) | RuPhos can be effective for different sterically demanding substrates.[8] Increasing catalyst loading can overcome slow turnover. |
| Base | NaOt-Bu (1.4 equiv.) | NaOt-Bu (1.6 equiv.) | LHMDS (1.4 equiv.) | A stronger base or higher equivalence may be needed for full deprotonation. LHMDS is a potent, non-nucleophilic alternative. |
| Solvent | Toluene | 1,4-Dioxane | Toluene | Dioxane has a slightly higher boiling point and different solvating properties which can sometimes improve performance. |
| Temperature | 100 °C | 110 °C | 120 °C (in sealed tube) | Increased temperature provides more energy to overcome the activation barriers for oxidative addition and reductive elimination. |
Common Issues and Solutions:
-
No Reaction or Low Conversion:
-
Inactive Catalyst: Ensure a truly inert atmosphere was maintained. Oxygen can irreversibly damage the Pd(0) catalyst. Using a fresh bottle of precatalyst or base can help.[13]
-
Insufficient Energy: The reaction may require higher temperatures or longer reaction times. Consider screening alternative, more active ligands like RuPhos.[7]
-
-
Formation of Hydrodehalogenation Byproduct (Ar-H):
-
This side reaction can arise from β-hydride elimination if the amine substrate has an α-hydrogen, which is not the case here, or from other decomposition pathways.[14] Ensuring an anhydrous environment can sometimes mitigate this.
-
-
Reaction Stalls:
-
Catalyst inhibition by the product or impurities can cause the reaction to stall. Sometimes, adding a fresh portion of catalyst can restart the reaction. Iodide-based aryl halides can sometimes inhibit the catalyst more than bromides.[6]
-
Conclusion
The is a challenging yet achievable transformation. Success relies on a rational approach that directly addresses the substrate's steric and electronic properties. The use of modern, bulky biarylphosphine ligands like BrettPhos, in conjunction with a strong base and carefully controlled inert conditions, provides a robust pathway to the desired C-N coupled products. The protocols and optimization strategies outlined in this guide serve as a comprehensive resource for researchers tackling this and other demanding cross-coupling reactions.
References
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- Biscoe, M. R., et al. "Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Ruiz-Castillo, P., & Buchwald, S. L. "The Buchwald–Hartwig Amination After 25 Years." Angewandte Chemie International Edition, 2016.
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- Ruiz-Castillo, P., et al. "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis." Journal of the American Chemical Society, 2015. [Link]
- Viciosa, M., et al. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 10, 2026. [Link]
- Wang, Y., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 2020. [Link]
- Help troubleshooting a Buchwald-Hartwig amination? Reddit. Published September 6, 2018. [Link]
- Bruneau, A., et al. "Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands." Chemistry – A European Journal, 2015.
- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Published May 22, 2022. [Link]
- Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 10, 2026. [Link]
- Chapter 3: Synthetic Methods for Primary Anilines. IntechOpen. Published December 15, 2023. [Link]
- Ananikov, V. P., et al. "Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study." Catalysis Science & Technology, 2021. [Link]
- Gevorgyan, A., et al. "Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities." Organometallics, 2021. [Link]
- Dennis, J. M., et al. "An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling." Journal of the American Chemical Society, 2018. PMC. [Link]
- Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 2008. PMC. [Link]
- Crestoni, M. E., et al. "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines." Organic Letters, 2019. PMC. [Link]
- The Buchwald-Hartwig Amination Reaction. YouTube. Published April 6, 2012. [Link]
- Brainstorming a Buchwald-Hartwig coupling. Reddit. Published June 24, 2025. [Link]
- The Ultimate Guide to Buchwald-Hartwig Amination. YouTube. Published April 3, 2025. [Link]
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Application Notes and Protocols for Suzuki-Miyaura Coupling of Trifluoromethylated Anilines
Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners
In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine-containing motifs is a cornerstone strategy for enhancing the metabolic stability, lipophilicity, and binding affinity of therapeutic candidates. Among these, the trifluoromethyl (CF₃) group is particularly valued. Trifluoromethylated anilines are, therefore, critical building blocks for a vast array of pharmaceuticals. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, offering a direct route to synthesize complex biaryl structures from these valuable aniline derivatives.
However, the inherent electronic properties of trifluoromethylated anilines present distinct challenges to this transformation. The strong electron-withdrawing nature of the CF₃ group significantly modulates the reactivity of the aryl halide. While this electronic deficiency can facilitate the initial oxidative addition step—the rate-limiting step for many Suzuki couplings—it can also impede the final reductive elimination step and alter the overall catalytic cycle kinetics.[1][2] Furthermore, the aniline moiety itself can interact with the palladium catalyst, potentially leading to catalyst inhibition.
This guide provides an in-depth analysis of the key parameters governing the successful Suzuki-Miyaura coupling of trifluoromethylated anilines. Moving beyond a simple recitation of steps, we will explore the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, offering field-proven insights and detailed protocols to empower researchers to navigate the intricacies of these challenging yet rewarding reactions.
The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle
The efficacy of any Suzuki-Miyaura coupling hinges on the smooth progression of its catalytic cycle. A firm grasp of this mechanism is essential for rational troubleshooting and optimization. The cycle is generally understood to proceed through three primary stages: oxidative addition, transmetalation, and reductive elimination.
The electron-withdrawing trifluoromethyl group on the aniline ring primarily influences the oxidative addition and reductive elimination steps. The increased electrophilicity of the C-X bond generally accelerates oxidative addition.[1] However, successful coupling requires a catalyst system robust enough to efficiently drive the subsequent, often challenging, reductive elimination to release the final biaryl product.
Key Parameters and Mechanistic Rationale
The success of coupling trifluoromethylated anilines is not accidental; it is the result of a rational selection of reagents and conditions. Here, we dissect the critical components and the reasoning behind their choice.
The Palladium Precatalyst and Ligand System: A Symphony of Sterics and Electronics
The combination of the palladium source and the ancillary ligand is the most critical factor in overcoming the challenges posed by electron-deficient substrates.
-
Palladium Source: While traditional Pd(0) sources like Pd(PPh₃)₄ can be used, modern air- and moisture-stable Pd(II) precatalysts are often preferred for their ease of handling and consistent performance. These include Pd(OAc)₂ and palladacycle-based precatalysts (e.g., G3 and G4 types), which efficiently generate the active Pd(0) species in situ.[3]
-
The Ligand's Decisive Role: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for these couplings.[3] The key to success lies in using bulky, electron-rich phosphine ligands , often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos).[3]
-
Mechanistic Causality: Why are these ligands so effective?
-
Accelerated Oxidative Addition: Their high electron density increases the electron density on the palladium center, which facilitates the cleavage of the aryl-halide bond.
-
Promotion of Reductive Elimination: The steric bulk of these ligands forces the two organic groups on the palladium intermediate into close proximity, promoting the final C-C bond-forming reductive elimination step and preventing catalyst decomposition pathways.[4]
-
-
N-Heterocyclic Carbenes (NHCs) have also emerged as powerful alternatives to phosphine ligands, offering strong σ-donation and forming very stable palladium complexes, which can lead to high catalyst turnover numbers.[5]
Comparative Performance of Catalyst Systems
The choice of ligand can dramatically impact reaction outcomes. The following table summarizes representative catalyst systems and their performance in the coupling of trifluoromethylated bromoanilines.
| Aryl Bromide | Boronic Acid | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate | [1] |
| 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic Acid | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Toluene | 100-110 | 8-24 | Good-Excellent | [1] |
| 2-Bromo-5-(trifluoromethyl)aniline | Arylboronic Acid | Pd(OAc)₂ (3) / SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 16-24 | Good | [6] |
| 4-Bromoaniline | Phenylboronic Acid | Pd-poly(AA) hybrid (0.045) | K₃PO₄ | Toluene/H₂O | 70 | 10 | 62 | [7] |
| 4-Bromonitrobenzene | Phenylboronic Acid | Pd-poly(AA) hybrid (0.045) | K₃PO₄ | Toluene/H₂O | 70 | 10 | 91 | [7] |
Note: The data for 4-bromoaniline and 4-bromonitrobenzene are included to illustrate the electronic effect; the electron-withdrawing nitro group leads to a significantly higher yield under identical conditions.[7]
The Base: The Unsung Hero of Transmetalation
The base plays a multifaceted role in the Suzuki coupling, with its primary function being the activation of the boronic acid to facilitate the crucial transmetalation step.[8] For challenging couplings involving electron-deficient anilines, the choice of base is critical.
-
Common Choices:
-
Potassium Carbonate (K₂CO₃): A moderately strong base, often effective in biphasic solvent systems.
-
Potassium Phosphate (K₃PO₄): A stronger, effective base that is widely used, particularly with Buchwald ligands.[3][8]
-
Cesium Carbonate (Cs₂CO₃): A strong and often highly effective base, especially for difficult couplings, though it is more costly.[3]
-
-
Rationale for Selection: The base must be strong enough to form the borate species required for transmetalation but not so strong as to cause degradation of sensitive functional groups on the substrates. It is crucial that the base is anhydrous and finely ground to ensure its reactivity and availability in the reaction mixture.[3]
The Solvent System: Creating the Ideal Reaction Environment
The solvent must solubilize all reaction components and is often used as a biphasic mixture with water.
-
Typical Solvents:
-
Toluene
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
-
The Role of Water: A small amount of water is often beneficial, as it can help to dissolve the inorganic base and facilitate the formation of the active borate species. However, excess water can lead to the unwanted side reaction of protodeboronation, where the boronic acid is replaced by a hydrogen atom.[9] Anhydrous conditions using a more soluble base like Cs₂CO₃ can be advantageous in some cases.[3]
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on established methodologies and provide a robust starting point for optimization. Strict adherence to inert atmosphere techniques is paramount for success.
Protocol 1: General Procedure using a Buchwald Ligand System
This protocol is suitable for a range of trifluoromethylated bromoanilines and various arylboronic acids.
Materials:
-
Trifluoromethylated Bromoaniline (1.0 eq.)
-
Arylboronic Acid (1.2 - 1.5 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-3 mol%)
-
XPhos or SPhos ligand (4-6 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely ground (2.0 - 3.0 eq.)
-
Toluene and Degassed Water (e.g., 5:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the trifluoromethylated bromoaniline, arylboronic acid, K₃PO₄, Pd(OAc)₂, and the phosphine ligand.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure the complete removal of oxygen.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Degassing: Bubble the inert gas through the solvent mixture for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure using a Pre-formed Palladium(0) Catalyst
This protocol uses a classic Pd(0) source, which may require higher temperatures but avoids the in situ reduction step.
Materials:
-
4-Bromo-3-(trifluoromethyl)aniline (1.0 eq.)
-
Phenylboronic Acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Toluene and Degassed Water (4:1 v/v)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 4-bromo-3-(trifluoromethyl)aniline, phenylboronic acid, and K₂CO₃.[1]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[1]
-
Solvent Addition: Add the toluene/water mixture. Degas the solution by bubbling with inert gas for 15-20 minutes.[1]
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.[1]
-
Reaction Execution: Heat the mixture to 100 °C and stir vigorously for 12-24 hours.[1]
-
Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1.
Troubleshooting and Field-Proven Insights
Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is key to overcoming them.
Common Issues and Solutions:
-
Issue: Low or No Conversion.
-
Probable Cause: Inactive catalyst due to oxygen exposure. The active Pd(0) species is highly sensitive to oxygen.[9]
-
Solution: Ensure all solvents are rigorously degassed and a strict inert atmosphere is maintained throughout the entire procedure. Use fresh, high-quality palladium sources and ligands.[9]
-
-
Issue: Significant Homocoupling of the Boronic Acid.
-
Probable Cause: This side reaction is often exacerbated by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle that favors homocoupling.
-
Solution: The most critical step is the strict exclusion of oxygen. Additionally, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in situ reduction of a Pd(II) source.[9]
-
-
Issue: Protodeboronation (Loss of the Boronic Acid).
-
Probable Cause: Excess water in the reaction mixture or a base that is too strong or has high hydroxide content can lead to the cleavage of the C-B bond.[9]
-
Solution: Use anhydrous solvents and ensure the base is dry. Consider switching to a milder base like KF or using a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid.
-
Conclusion
The Suzuki-Miyaura coupling of trifluoromethylated anilines is a powerful, albeit challenging, transformation. Success is predicated on a nuanced understanding of the interplay between the substrate's electronic properties and the catalyst system. The use of modern, bulky, electron-rich phosphine ligands in conjunction with carefully selected bases and solvents is paramount. By approaching these reactions with a firm grasp of the underlying mechanistic principles and a systematic methodology for optimization and troubleshooting, researchers can confidently and efficiently synthesize the complex, fluorinated biaryl structures that are vital to the advancement of pharmaceutical and materials science.
References
- ResearchGate. (2025). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. [Link]
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2025). [Link]
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). WWJMRD. [Link]
- Comparative kinetic study of the Suzuki reaction involving 4-bromo.... (n.d.).
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.).
- Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
- ResearchGate. (2025). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
- ResearchGate. (n.d.).
- Blanc, A., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications.
- ResearchGate. (n.d.).
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions. [Link]
- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?[Link]
- ResearchGate. (n.d.).
- Molander, G. A., et al. (n.d.). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Chen, F., et al. (n.d.). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation.
- RESEARCH ARTICLE Triflate-Selective Suzuki Cross-Coupling of Chloro. (n.d.). [Link]
- Schafer, A. G., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
- Lee, H. M., et al. (n.d.). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides.
- Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. (n.d.). ChemRxiv. [Link]
- ResearchGate. (2025). Effect of Selective CF3 Substitution on the Physical and Chemical Properties of Gold Corroles. [Link]
- Reddit. (2024, February 7). Suzuki help. r/Chempros. [Link]
- A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2025).
- Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. (n.d.).
- ResearchGate. (n.d.).
- Barder, T. E., & Buchwald, S. L. (2004).
- ResearchGate. (n.d.). Suzuki–Miyaura couplings (R=CH3, CF3, COCH3). [Link]
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. wwjmrd.com [wwjmrd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Synthetic Utility of 2-Methoxy-6-(trifluoromethyl)aniline in the Generation of Bioactive Molecules: A Guide for Researchers
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the privileged scaffolds utilized in this endeavor, substituted anilines play a pivotal role as versatile building blocks. This guide focuses on the synthetic applications of 2-Methoxy-6-(trifluoromethyl)aniline, a valuable starting material for the synthesis of a diverse array of bioactive molecules. We will delve into the chemical logic behind its use and provide detailed protocols for its transformation into key intermediates primed for further elaboration in drug discovery programs.
The Chemical Advantage: Unpacking the Roles of the Methoxy and Trifluoromethyl Groups
The utility of this compound as a synthetic precursor is rooted in the unique interplay of its constituent functional groups. The trifluoromethyl (-CF3) group, a bioisostere for a methyl or chloro group, is renowned for its ability to enhance metabolic stability by blocking sites of oxidative metabolism. Its strong electron-withdrawing nature can also modulate the pKa of nearby functionalities and influence binding interactions with biological targets.
The ortho-methoxy (-OCH3) group, on the other hand, is an electron-donating group that can influence the reactivity of the aromatic ring and participate in hydrogen bonding with protein residues. The specific ortho-relationship between the methoxy and amino groups in this aniline derivative can also be leveraged to direct certain chemical transformations and to impart specific conformational preferences in the final bioactive molecules.
Activating the Scaffold: The Sandmeyer Reaction as a Gateway to Versatility
While the amino group of this compound can participate in a variety of reactions, its conversion to a more versatile functional group, such as a halide, opens the door to a broader range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The Sandmeyer reaction is a classic and reliable method for achieving this transformation.
Below is a detailed protocol for the conversion of this compound to 1-bromo-2-methoxy-6-(trifluoromethyl)benzene, a key intermediate for subsequent coupling reactions.
Experimental Protocol: Synthesis of 1-bromo-2-methoxy-6-(trifluoromethyl)benzene
Materials:
-
This compound
-
Acetonitrile (MeCN)
-
tert-Butyl nitrite (t-BuONO)
-
Copper(I) bromide (CuBr)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add tert-butyl nitrite (1.5 eq) and copper(I) bromide (1.2 eq).[1]
-
Stir the reaction mixture at 60 °C for 2 hours.[1]
-
Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS), to confirm the consumption of the starting material.[1]
-
Upon completion of the reaction, concentrate the mixture in vacuo to remove the solvent.[1]
-
Purify the resulting residue by silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate, to afford the desired product, 1-bromo-2-methoxy-6-(trifluoromethyl)benzene.[1]
Diagram of the Synthetic Workflow:
Caption: Workflow for the Sandmeyer bromination of this compound.
Building Complexity: The Power of Palladium-Catalyzed Cross-Coupling
The synthesized 1-bromo-2-methoxy-6-(trifluoromethyl)benzene is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds. The Suzuki coupling, which forms a new carbon-carbon bond between an organoboron compound and an organohalide, is a particularly powerful application.
General Protocol for Suzuki Coupling
The following is a general procedure for a Suzuki coupling reaction that can be adapted for the use of 1-bromo-2-methoxy-6-(trifluoromethyl)benzene as the aryl bromide component.
Materials:
-
1-bromo-2-methoxy-6-(trifluoromethyl)benzene (or other aryl bromide)
-
Arylboronic acid or ester (1.0 eq)
-
Dioxane
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Water
Procedure:
-
To a solution of the arylboronic acid (1.0 eq) in dioxane, add the aryl bromide (1.2 eq), Pd(dppf)Cl2 (0.1 eq), and an aqueous solution of K2CO3 (2.0 eq).[1]
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as determined by TLC or LCMS.
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired biaryl product.
Diagram of the Suzuki Coupling Workflow:
Caption: General workflow for the Suzuki coupling of an aryl bromide with an arylboronic acid.
Characterization of Synthesized Molecules
Thorough characterization of the synthesized molecules is crucial for confirming their identity and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be employed. For example, the successful synthesis of a coupled product can be confirmed by the appearance of new signals in the 1H and 13C NMR spectra corresponding to the newly introduced aryl group, and the disappearance of the signal corresponding to the boronic acid proton. A patent for an integrin α4β7 inhibitor provides 1H NMR data for a product derived from this compound, which can serve as a reference for the expected chemical shifts in this class of compounds.[1]
Data Summary
| Reaction | Starting Material | Key Reagents | Product |
| Sandmeyer Reaction | This compound | t-BuONO, CuBr | 1-bromo-2-methoxy-6-(trifluoromethyl)benzene |
| Suzuki Coupling | 1-bromo-2-methoxy-6-(trifluoromethyl)benzene | Arylboronic acid, Pd(dppf)Cl2, K2CO3 | Coupled biaryl product |
Conclusion
This compound is a valuable and versatile building block for the synthesis of bioactive molecules. Its unique electronic and steric properties, conferred by the methoxy and trifluoromethyl groups, make it an attractive starting material for drug discovery programs. The protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in the generation of novel chemical entities with therapeutic potential. The conversion of the aniline to an aryl bromide via the Sandmeyer reaction opens up a wide range of possibilities for further functionalization through robust and reliable cross-coupling methodologies like the Suzuki reaction. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the best results for specific substrates.
References
- WO2021076890A1 - INHIBITING HUMAN INTEGRIN α4β7 - Google P
Sources
The Strategic Role of 2-Methoxy-6-(trifluoromethyl)aniline in Modern Agrochemical Synthesis: A Technical Guide
In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorinated building blocks is a cornerstone of creating more effective, stable, and targeted crop protection agents. Among these, 2-Methoxy-6-(trifluoromethyl)aniline emerges as a pivotal intermediate, offering a unique combination of steric and electronic properties that chemists can exploit to design next-generation fungicides, herbicides, and insecticides. This technical guide provides an in-depth exploration of this versatile molecule, from its fundamental properties to detailed, field-proven protocols for its synthesis and application.
Introduction: The Value Proposition of the Trifluoromethyl and Ortho-Methoxy Moieties
The efficacy of an active agrochemical ingredient is intrinsically linked to its molecular architecture. The presence of a trifluoromethyl (-CF3) group, as found in this compound, is a well-established strategy for enhancing the biological activity and metabolic stability of a molecule. The strong electron-withdrawing nature of the -CF3 group can significantly influence the acidity of nearby protons and the overall electronic profile of the aromatic ring, often leading to stronger binding interactions with target enzymes or receptors. Furthermore, the metabolic stability imparted by the carbon-fluorine bond can result in longer residual activity in the field.
Complementing the trifluoromethyl group is the ortho-positioned methoxy (-OCH3) group. This group introduces a degree of steric hindrance and can participate in hydrogen bonding, which can fine-tune the molecule's conformation and its interaction with biological targets. The interplay between the electron-withdrawing -CF3 group and the electron-donating (by resonance) -OCH3 group creates a unique electronic environment on the aniline ring, making the amino group a versatile handle for a variety of subsequent chemical transformations.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 133863-87-3 | [1] |
| Molecular Formula | C8H8F3NO | [1] |
| Molecular Weight | 191.15 g/mol | [1] |
| Appearance | Liquid | [1] |
| MDL Number | MFCD09832384 | [1] |
Synthesis Protocol: A Plausible Route to this compound
While multiple strategies exist for the synthesis of substituted anilines, a common and effective approach for ortho-alkoxy-trifluoromethylanilines involves a multi-step sequence starting from a readily available precursor. The following protocol is a representative synthesis based on established chemical transformations for analogous compounds.
Experimental Workflow: Synthesis of this compound
Caption: A plausible multi-step synthesis of this compound.
Step-by-Step Protocol:
Step 1: Nitration of 2-Chloro-6-methoxytoluene
-
Rationale: This initial step introduces a nitro group onto the aromatic ring, which will later be reduced to the target aniline. The directing effects of the chloro and methoxy groups will primarily place the nitro group at the desired position.
-
Procedure:
-
To a stirred solution of 2-chloro-6-methoxytoluene in a suitable solvent such as dichloromethane, slowly add a pre-mixed solution of nitric acid and sulfuric acid at a controlled temperature (typically 0-10 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto ice water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-6-methoxy-3-nitrotoluene.
-
Step 2: Trifluoromethylation
-
Rationale: This step replaces the chloro group with the crucial trifluoromethyl group. Various modern trifluoromethylation reagents can be employed.
-
Procedure:
-
In a suitable reaction vessel, combine the 2-chloro-6-methoxy-3-nitrotoluene with a trifluoromethylating reagent (e.g., a copper-trifluoromethyl complex) and a suitable catalyst in an appropriate solvent like DMF or NMP.
-
Heat the reaction mixture to the required temperature and monitor its progress by GC-MS or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase, dry, and concentrate. Purify the resulting 2-methoxy-3-nitrobenzotrifluoride by column chromatography.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The final step involves the reduction of the nitro group to the amine, yielding the target this compound. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve the 2-methoxy-3-nitrobenzotrifluoride in a solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction until the starting material is no longer detectable.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product may be further purified by distillation or chromatography if necessary.
-
Application in Agrochemical Synthesis: A Gateway to Potent Fungicides
While direct synthesis routes for commercial agrochemicals starting from this compound are not extensively published in readily available literature, its structural motifs are present in highly active fungicides. For instance, the strobilurin fungicide Picoxystrobin contains a 6-(trifluoromethyl)pyridine moiety. The aniline can serve as a precursor to such pyridine-based structures or to other novel active ingredients.
The following protocol illustrates a representative transformation of an aniline of this type into a key building block for a fungicide, demonstrating its utility.
Illustrative Application: Synthesis of a Pyrazole Carboxamide Fungicide Precursor
This protocol demonstrates a common reaction sequence in agrochemical synthesis: the formation of an amide bond between a substituted aniline and a pyrazole carboxylic acid. This class of compounds is known for its potent fungicidal activity, often targeting the succinate dehydrogenase (SDH) enzyme.
Experimental Workflow: Amide Coupling Reaction
Caption: A representative amide coupling reaction to form a fungicide precursor.
Step-by-Step Protocol:
-
Rationale: This reaction forms a stable amide linkage, a common structural feature in many agrochemicals. The choice of coupling agent and reaction conditions is crucial for achieving high yield and purity.
-
Procedure:
-
Dissolve this compound in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen).
-
Add a base, such as pyridine or triethylamine, to act as an acid scavenger.
-
Cool the solution to 0 °C.
-
Slowly add a solution of a pyrazole-4-carbonyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, an N-(2-methoxy-6-(trifluoromethyl)phenyl)pyrazole-4-carboxamide, can be purified by recrystallization or column chromatography.
-
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in modern agrochemistry. Its unique electronic and steric properties make it a valuable intermediate for the synthesis of a wide array of potential crop protection agents. The protocols outlined in this guide provide a practical framework for the synthesis and utilization of this important building block. As the demand for more effective and environmentally benign agrochemicals continues to grow, the role of versatile intermediates like this compound is set to expand, paving the way for the next generation of innovative solutions in agriculture.
References
[2] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
[3] Process for the preparation of 2-trifluoromethoxy-aniline. Google Patents.
[4] Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. MDPI. [Link]
[5] Synthesis Of Picoxystrobin And Application Of Related Intermediates. Globe Thesis. [Link]
[6] Method for preparing trifloxystrobin. Patsnap Eureka. [Link]
[1] this compound. Oakwood Chemical. [Link]
[7] Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Google Patents.
[8] Synthesis method of 2-methyl-3-trifluoromethylaniline. Google Patents.
[9] An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. [Link]
[10] Picoxystrobin preparation method. Google Patents.
[11] Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. [Link]
[12] An Novel Process For The Preparation Of Trifloxystrobin. Quick Company. [Link]
[13] Common fluorine-containing building blocks. ResearchGate. [Link]
[14] "an improved process for the preparation of trifloxystrobin". Google Patents.
[15] Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. WIPO Patentscope. [Link]
[16] Synthesis of 2-Chloro-3-phenoxy-6-nitro-N-(3-trifluoromethyl-benzyl)-aniline. PrepChem.com. [Link]
[17] High Purity 2-Methoxy-5-(trifluoromethyl)aniline: Synthesis, Applications, and Sourcing from Reliable Manufacturers. glo-chem.com. [Link]
Method for synthesizing 6-chloro-2-methoxytoluene. Google Patents.
Preparation method of trifloxystrobin and intermediate thereof. Google Patents.
Preparation method of trifloxystrobin. Google Patents.
Process for the preparation of 2-trifluoromethyl aniline. Google Patents.
Process for preparing nitroaniline derivatives. Google Patents.
Advances in the (co)polymerization of 2-trifluoromethacrylic acid and alkyl 2-trifluoro methacrylates. ResearchGate. [Link]
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Application Note & Protocol: Strategic Acylation of 2-Methoxy-6-(trifluoromethyl)aniline
Abstract
The N-acylation of substituted anilines is a cornerstone transformation in organic synthesis, pivotal for the construction of amide-containing molecules that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] 2-Methoxy-6-(trifluoromethyl)aniline is a valuable building block, featuring a sterically hindered amino group flanked by an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group. This unique electronic and steric profile presents specific challenges and considerations for achieving efficient acylation. This guide provides a detailed examination of the mechanistic principles, a robust and validated experimental protocol, and critical insights for the successful N-acylation of this substrate, tailored for professionals in drug discovery and chemical development.
Mechanistic Insights & Strategic Considerations
The acylation of an amine is fundamentally a nucleophilic acyl substitution. The lone pair of electrons on the aniline's nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[3][4] However, the reactivity of this compound is modulated by several competing factors.
1.1. Electronic Effects of Substituents
The nucleophilicity of the amino group is finely tuned by the substituents on the aromatic ring.
-
Methoxy Group (-OCH₃): As an electron-donating group at the ortho position, the methoxy group increases the electron density on the aromatic ring through resonance, which slightly enhances the nucleophilicity of the amino group.
-
Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing group due to the high electronegativity of fluorine atoms. Its presence at the ortho position significantly deactivates the ring and reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity.
The net effect is a moderately deactivated aniline, which requires carefully chosen reaction conditions to ensure efficient conversion.
1.2. Steric Hindrance
The placement of both the methoxy and trifluoromethyl groups ortho to the amine creates significant steric congestion around the reaction center. This steric hindrance can impede the approach of the acylating agent, potentially slowing the reaction rate compared to unhindered anilines. The choice of acylating agent and reaction temperature can be critical to overcoming this spatial blockade.
1.3. Choice of Acylating Agent and Catalyst
Common acylating agents include acid anhydrides (e.g., acetic anhydride) and acyl halides (e.g., acetyl chloride).
-
Acetic Anhydride ((CH₃CO)₂O): A moderately reactive and commonly used reagent. It produces acetic acid as a byproduct.
-
Acetyl Chloride (CH₃COCl): More reactive than acetic anhydride, which can be beneficial for less nucleophilic anilines. However, it generates hydrochloric acid (HCl) as a byproduct.[3]
The acid generated as a byproduct can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[5] Therefore, a base is almost always included to neutralize this acid, shifting the equilibrium towards the product.[5] Non-nucleophilic bases like pyridine or triethylamine are common choices, as is a milder base like sodium acetate when using acetic anhydride.[5][6]
Reaction Mechanism: N-Acetylation with Acetic Anhydride
The mechanism involves a nucleophilic attack by the aniline nitrogen on one of the carbonyl carbons of acetic anhydride, followed by the collapse of the tetrahedral intermediate and subsequent deprotonation to yield the final amide product.
Caption: General mechanism of aniline acylation.
Detailed Experimental Protocol: Acetylation of this compound
This protocol describes a reliable method for the N-acetylation of the title compound using acetic anhydride and pyridine as a base in an appropriate solvent.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| This compound | C₈H₈F₃NO | 191.15 | 1.00 g | 5.23 | Starting material.[7] |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 0.64 mL | 6.80 | Acylating agent (1.3 equiv). |
| Pyridine | C₅H₅N | 79.10 | 0.85 mL | 10.46 | Base and solvent (2.0 equiv). |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - | Anhydrous solvent. |
| 1 M Hydrochloric Acid | HCl | 36.46 | ~30 mL | - | For aqueous work-up. |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | ~30 mL | - | For aqueous work-up. |
| Brine | NaCl (aq) | 58.44 | ~20 mL | - | For aqueous work-up. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - | Drying agent. |
Equipment
-
100 mL Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glassware for recrystallization or column chromatography
-
TLC plates (silica gel) and developing chamber
Step-by-Step Procedure
Caption: Workflow for acylation and purification.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.23 mmol).
-
Dissolution: Add 20 mL of anhydrous dichloromethane (DCM) and stir until the aniline is fully dissolved. Seal the flask with a septum and establish an inert atmosphere (nitrogen or argon).
-
Cooling & Base Addition: Cool the flask in an ice-water bath to 0°C. Using a syringe, add pyridine (0.85 mL, 10.46 mmol) to the stirred solution.
-
Acylating Agent Addition: Add acetic anhydride (0.64 mL, 6.80 mmol) dropwise via syringe over 5 minutes. A slight exotherm may be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed. (Typical eluent: 3:1 Hexanes:Ethyl Acetate).
-
Aqueous Work-up: Transfer the reaction mixture to a 100 mL separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 15 mL) to remove pyridine.
-
Wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove excess acetic anhydride and acetic acid.
-
Finally, wash with brine (1 x 20 mL).
-
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude solid can be purified by recrystallization. A common solvent system is an ethanol/water mixture or ethyl acetate/hexanes.[5][6] Collect the purified crystals by vacuum filtration.
Safety & Handling
All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[8][9][10]
-
This compound: May be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and eye irritation.[11][12]
-
Acetic Anhydride: Corrosive and a lachrymator. Reacts with water. Handle with extreme care.
-
Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Ensure adequate ventilation.
Dispose of all chemical waste in accordance with institutional and local regulations.[11]
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficiently reactive acylating agent; Inadequate reaction time or temperature. | Use a more reactive agent like acetyl chloride. Increase reaction time or gently heat the mixture (e.g., to 40°C). Ensure the starting material is pure. |
| Multiple Products on TLC | Potential for side reactions or impurities in starting material. | Confirm the purity of the aniline before starting.[13] Ensure precise stoichiometry of reagents. Purification by column chromatography may be necessary. |
| Low Yield after Work-up | Product loss during aqueous extractions; Incomplete precipitation during recrystallization. | Ensure correct pH during washes. Minimize the amount of solvent used for recrystallization and ensure thorough cooling to maximize crystal formation. |
References
- Pearson Education. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.
- Jumaidil, A., & Martoprawiro, M. A. (2011). Mechanism of aniline acetylation reaction (Koreeda, 2011). ResearchGate.
- Lidwell, O. M., & Satchell, D. P. N. (1967). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic, 783.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Selby, T. (2021, April 13). acetylation aniline [Video]. YouTube.
- Angene Chemical. (2024, December 1). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)aniline.
- LibreTexts Chemistry. (2021, August 16). 1: Acetylation of Aniline (Experiment).
- Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline.
- ResearchGate. (2023, September). An Acid-Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines.
- Knowde. (n.d.). Industrial Applications of Aniline.
- Bloom Tech. (2025, February 17). Can Aniline Be Used In Drug Development?.
- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- LookChem. (n.d.). Purification of Aniline.
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Application Note: Derivatization of 2-Methoxy-6-(trifluoromethyl)aniline for Biological Screening
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the derivatization of 2-Methoxy-6-(trifluoromethyl)aniline, a valuable scaffold for the development of small molecule libraries aimed at biological screening. We explore the strategic importance of this starting material, detail robust synthetic methodologies for diversification, and outline considerations for subsequent biological evaluation. The protocols herein are designed to be reproducible and scalable, enabling researchers to efficiently generate compound libraries for hit identification in drug discovery programs.
Introduction: The Strategic Value of the this compound Scaffold
In medicinal chemistry, the selection of a core structure or "scaffold" is a critical decision that dictates the trajectory of a drug discovery project.[1][2] The scaffold provides the foundational three-dimensional framework upon which functional groups are elaborated to achieve desired interactions with biological targets.[3][4] The this compound scaffold has emerged as a particularly compelling starting point for library synthesis due to the unique and advantageous properties conferred by its substituents.
-
The Trifluoromethyl (-CF₃) Group: This group is a powerful tool in modern drug design.[5] Its strong electron-withdrawing nature can significantly alter the pKa of the adjacent aniline nitrogen, modulating its basicity and hydrogen bonding capacity.[6] Furthermore, the -CF₃ group enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes and increases lipophilicity, which can improve cell membrane permeability and overall pharmacokinetic behavior.[6][7] The carbon-fluorine bond is exceptionally strong, making the group resistant to metabolic degradation and contributing to a longer biological half-life.[7]
-
The Methoxy (-OCH₃) Group: As an electron-donating group, the methoxy substituent modulates the electronic properties of the aromatic ring, influencing its reactivity and potential for π-π stacking interactions with biological targets.[8][9] The presence of the methoxy group can also improve physicochemical properties and is a common feature in many approved drugs.[10]
-
The Aniline Amino (-NH₂) Group: This primary amine serves as a versatile synthetic handle. It is a nucleophile that can readily participate in a wide array of robust chemical reactions, allowing for the straightforward introduction of diverse chemical functionalities. This derivatization is key to exploring the vast chemical space around the core scaffold to identify structure-activity relationships (SAR).[11]
The combination of these features in a single, relatively simple molecule makes this compound an attractive starting point for generating libraries of novel compounds with drug-like properties. However, the steric hindrance imposed by the two ortho substituents presents a unique chemical challenge that must be addressed with carefully selected synthetic protocols.[12][13]
Derivatization Strategies & Rationale
The primary site for derivatization on the this compound scaffold is the nucleophilic amino group. Several robust reactions can be employed to generate a library of diverse analogs. The choice of reaction will determine the geometry, polarity, and hydrogen bonding capabilities of the final products.
Acylation for Amide Library Synthesis
Amide bond formation is one of the most fundamental and reliable reactions in medicinal chemistry. The resulting amide is a stable, planar functional group that can act as both a hydrogen bond donor and acceptor, making it ideal for mediating interactions with protein targets.
Rationale: By reacting the parent aniline with a diverse panel of carboxylic acids (or their activated forms like acyl chlorides), a large library of N-aryl amides can be generated. The variability is introduced through the 'R' group of the carboxylic acid, allowing for the exploration of different sizes, shapes, and functionalities (e.g., aliphatic chains, aromatic rings, heterocyclic systems).
Sulfonylation for Sulfonamide Library Synthesis
Sulfonamides are another critical functional group in drug discovery, found in numerous antibacterial, diuretic, and anti-inflammatory drugs. They present a different geometry and electronic profile compared to amides.
Rationale: Reacting the aniline with a library of sulfonyl chlorides introduces a tetrahedral sulfonamide linkage. This group is a strong hydrogen bond acceptor and can significantly alter the physicochemical properties of the parent molecule, providing a distinct set of derivatives for screening.
Reductive Amination for Secondary Amine Library Synthesis
Reductive amination allows for the formation of C-N bonds with a wide variety of aldehydes and ketones, leading to secondary or tertiary amines.
Rationale: This strategy introduces greater flexibility compared to the rigid amide or sulfonamide bonds. The resulting secondary amines are more basic than the parent aniline and can form strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site. This method is highly effective for introducing a vast array of substituents.
The overall workflow from scaffold selection to biological screening is depicted below.
Caption: Derivatization and Screening Workflow.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[14] Aniline derivatives can be toxic and should be handled with care.[14]
Protocol 3.1: General Procedure for Acylation via Acyl Chlorides
This protocol describes the synthesis of an N-aryl amide derivative using an acyl chloride. The steric hindrance from the ortho-methoxy and -trifluoromethyl groups necessitates careful selection of conditions to achieve good yields.
Materials:
-
This compound (1.0 eq.)
-
Acyl chloride of choice (e.g., Benzoyl chloride) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and the base (TEA or DIPEA, 1.5 eq.) in anhydrous DCM.[15]
-
Cooling: Cool the stirred solution to 0 °C using an ice bath. This mitigates the exothermic nature of the reaction.[15]
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq.) in a small volume of anhydrous DCM and add it dropwise to the cooled aniline solution over 20-30 minutes.[15] The steric hindrance may slow the reaction, making slow addition crucial to prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally brine.[15]
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 3.2: General Procedure for Amide Coupling using HATU
For less reactive carboxylic acids or when a milder method is needed, peptide coupling reagents like HATU are highly effective, even for sterically hindered anilines.[12]
Materials:
-
This compound (1.0 eq.)
-
Carboxylic acid of choice (1.1 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Ethyl acetate, water, brine, anhydrous MgSO₄
Procedure:
-
Activation: In a dry round-bottom flask, dissolve the carboxylic acid (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.0 eq.) in anhydrous DMF. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Aniline Addition: Add this compound (1.0 eq.) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water (3-4 times) to remove DMF, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: General Acylation Reaction Scheme.
Biological Screening Considerations
Once a library of derivatives has been synthesized and purified, the next step is to evaluate their biological activity. High-throughput screening (HTS) is a standard method used to test large numbers of compounds against a specific biological target or pathway.[16]
Library Preparation
-
Purity: Ensure all compounds are of high purity (>95%), as impurities can lead to false-positive or false-negative results.
-
Solubility: Compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock plates. Assess the solubility of each compound to ensure accurate final assay concentrations.[17]
-
Plating: Prepare assay-ready plates by dispensing small volumes of the stock solutions into 384- or 1536-well microplates.
Assay Selection
The choice of assay depends on the therapeutic area of interest. The physicochemical properties of this scaffold make its derivatives suitable for a range of targets.
-
Enzyme Inhibition Assays: Screen the library against specific enzymes, such as kinases, proteases, or phosphatases, which are common drug targets.
-
Receptor Binding Assays: Evaluate the ability of compounds to bind to G-protein coupled receptors (GPCRs) or nuclear receptors.
-
Cell-Based Phenotypic Assays: Test compounds for their ability to induce a specific cellular response, such as apoptosis, inhibition of cell proliferation, or modulation of a signaling pathway. This approach does not require a known protein target.[18]
Data Analysis and Hit Confirmation
-
Primary Screen: A single-point screen is typically performed to identify initial "hits."
-
Dose-Response: Hits are confirmed and characterized by generating dose-response curves to determine potency (e.g., IC₅₀ or EC₅₀ values).
-
Hit Validation: Confirmed hits should be re-synthesized and re-tested to ensure the observed activity is real and not an artifact. Further secondary assays are often employed to confirm the mechanism of action.
Summary and Outlook
The this compound scaffold is a privileged starting point for constructing small molecule libraries. Its unique electronic and metabolic properties, combined with a synthetically tractable amine handle, provide a robust platform for drug discovery. The derivatization protocols outlined in this application note, particularly those for amide synthesis, offer reliable and scalable methods for generating chemical diversity. By coupling these synthetic strategies with carefully designed biological screening cascades, researchers can efficiently explore new chemical space and identify promising lead compounds for the development of novel therapeutics.
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- Jürgen Bajorath (2014). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. PubMed.
- Jürgen Bajorath (2014). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. ACS Publications.
- Dagmar Stumpfe, José L. Medina-Franco, Jürgen Bajorath (2017). The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. Journal of Medicinal Chemistry.
- High-throughput Screening Using Small Molecule Libraries. News-Medical.Net. (2018).
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- The Role of Trifluoromethyl Groups in Modern Drug Design. (Provider not listed).
- Manuel Novás, Maria J Matos (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
- G. S. K. S. N. Reddy, et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules.
- John C. H. Steele, Jr., et al. (1997). Synthesis and screening of small molecule libraries active in binding to DNA. PNAS.
- Paul C. Trippier, et al. (2015). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed.
- Synthesis of some Amide derivatives and their Biological activity. (Provider not listed).
- Small Molecule Screening Libraries. Eurofins Discovery.
- Andreas Brunschweiger, et al. (2021). Screening of DNA-Encoded Small Molecule Libraries inside a Living Cell. Journal of the American Chemical Society.
- Ryan A. Daley, et al. (2019). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters.
- J. T. Reeves, et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Scott C. Virgil, et al. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. PubMed.
- Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed.
- The role of the methoxy group in approved drugs | Request PDF. ResearchGate.
- ChemInform Abstract: Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. | Request PDF. ResearchGate.
- D. M. T. Chan, et al. (2004). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications.
- What are the properties and applications of 2-Methoxy-5-(trifluoromethyl)aniline? - FAQ. (Provider not listed).
- D. D. Le, et al. (2017). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. Angewandte Chemie International Edition.
- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. (2024).
- Orienting methoxy group-carbocation conjugation effects explaining the.... ResearchGate.
- Ryan A. Daley, et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters.
- 2-Methoxy-5-(trifluoromethyl)aniline. PubChem.
- Synthesis of N-trifluoromethyl amides from carboxylic acids. PubMed Central. (2021).
- Synthesis of N-trifluoromethyl amides from carboxylic acids. PubMed. (2021).
- Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Nature Communications. (2025).
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Introduction: The Strategic Importance of 2-Methoxy-6-(trifluoromethyl)aniline in Modern Synthesis
An Application Guide to C-N Bond Formation with 2-Methoxy-6-(trifluoromethyl)aniline
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity, by altering the electronic nature of the parent molecule.[1][2] this compound is an exemplary building block that leverages these attributes. Its structure is unique, featuring a sterically hindered amine ortho to an electron-donating methoxy group and a powerful electron-withdrawing trifluoromethyl group. This distinct electronic and steric profile makes it a valuable synthon for creating novel pharmaceuticals and advanced materials.[3]
The construction of carbon-nitrogen (C-N) bonds is one of the most fundamental and frequently performed transformations in the synthesis of these high-value compounds, as over 60% of bioactive molecules contain an amine functionality.[4] This guide provides an in-depth exploration of the primary catalytic methods for forming C-N bonds using this compound, with a focus on the underlying principles, practical applications, and detailed experimental protocols for researchers in drug development and synthetic chemistry.
Core Methodologies for Aryl Amination
The formation of a C(aryl)-N bond with an aniline derivative can be challenging due to the inherent stability of the aromatic ring and the nucleophilicity of the amine. Modern synthetic chemistry relies heavily on transition-metal-catalyzed cross-coupling reactions to overcome these hurdles. The two most prominent and powerful methods for this transformation are the Buchwald-Hartwig Amination and the Ullmann Condensation.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Revolution
The Buchwald-Hartwig amination, developed in the 1990s, has become the gold standard for C-N cross-coupling due to its remarkable functional group tolerance, broad substrate scope, and generally mild reaction conditions.[4][5] The reaction facilitates the coupling of an amine with an aryl halide or pseudohalide (e.g., triflate) using a palladium catalyst.
Mechanistic Rationale
The efficacy of the Buchwald-Hartwig reaction hinges on a well-understood catalytic cycle. The choice of each component is critical and directly influences the reaction's success.
Figure 1: Catalytic cycle for Pd-catalyzed C-N coupling.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent Pd(0) complex, forming a Pd(II) species. The reactivity order for the halide is typically I > Br > OTf > Cl.
-
Amine Coordination & Deprotonation: The aniline, in this case, this compound, coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic palladium-amido complex.[6] The choice of base is crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.
-
Reductive Elimination: This is the product-forming step. The aryl group and the amido ligand couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7]
Causality Behind Experimental Choices:
-
The Ligand: This is arguably the most critical component. The electron-rich and sterically bulky biaryl phosphine ligands developed by Buchwald and others (e.g., BrettPhos, tBuXPhos) are essential.[4][8] Their bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step, and facilitates the final reductive elimination, preventing side reactions like beta-hydride elimination.[9]
-
The Base: The pKa of the amine dictates the required base strength. For anilines, moderately strong bases like K₂CO₃ or Cs₂CO₃ can be effective, but for less nucleophilic or sterically hindered anilines, a stronger base like NaOtBu is often necessary to drive the reaction forward.
-
The Catalyst Precursor: While a Pd(0) source like Pd₂(dba)₃ can be used, Pd(II) sources like Pd(OAc)₂ are more common as they are more stable to air. They are reduced in situ to the active Pd(0) catalyst.[7] Modern "precatalysts" (e.g., tBuXPhos Pd G3) are often preferred as they are air-stable solids that generate the active Pd(0) species reliably upon heating.[4]
The Ullmann Condensation: A Classic Copper-Catalyzed Approach
The Ullmann reaction is a classic method for forming C-N bonds, predating palladium catalysis by nearly a century.[10] It traditionally involves the copper-catalyzed reaction of an aryl halide with an amine, often requiring stoichiometric amounts of copper and harsh reaction conditions (high temperatures).[10][11]
Mechanistic Considerations
While studied for over a century, the precise mechanism of the Ullmann reaction is still debated. However, it is generally accepted to proceed differently from the palladium-catalyzed cycle.
Figure 2: Proposed pathway for Cu-catalyzed C-N coupling.
A plausible pathway involves the formation of a copper(I) amidate, followed by oxidative addition of the aryl halide to form a transient Cu(III) intermediate, which then undergoes reductive elimination.[11]
Modern Improvements and Practicality:
While classic Ullmann conditions are often harsh, modern protocols have significantly improved the reaction's utility. The use of ligands (e.g., diamines, amino acids) can accelerate the reaction and allow for lower temperatures. Despite these improvements, the Buchwald-Hartwig amination is generally preferred for its broader scope and milder conditions. However, the Ullmann reaction remains a valuable tool, particularly in industrial settings or for specific substrates where palladium catalysis may be problematic.[10]
Experimental Protocols and Workflow
The following section provides a detailed, validated protocol for a representative Buchwald-Hartwig amination reaction. This protocol is designed to be a reliable starting point for researchers.
Figure 3: Standard workflow for C-N cross-coupling.
Protocol: Buchwald-Hartwig Amination with this compound
Objective: To synthesize N-(4-cyanophenyl)-2-methoxy-6-(trifluoromethyl)aniline via palladium-catalyzed cross-coupling.
Materials:
-
This compound (1.0 eq)
-
4-Bromobenzonitrile (1.2 eq)
-
tBuXPhos Pd G3 precatalyst (2 mol%)
-
tBuXPhos ligand (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene (0.2 M relative to limiting reagent)
-
Oven-dried round-bottom flask or reaction vial with a magnetic stir bar
-
Septum and needles
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a fume hood, place an oven-dried reaction vial containing a magnetic stir bar under an inert atmosphere of Argon.
-
Reagent Addition (Solids): To the vial, add NaOtBu (1.4 eq), 4-bromobenzonitrile (1.2 eq), tBuXPhos ligand (2 mol%), and tBuXPhos Pd G3 precatalyst (2 mol%).
-
Reagent Addition (Liquids): Evacuate and backfill the vial with Argon (3 cycles). Through the septum, add anhydrous toluene via syringe, followed by this compound (1.0 eq).
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Spot a small aliquot of the reaction mixture against the starting materials.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and carefully quench with water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Summary and Troubleshooting
The success of a C-N coupling reaction depends on the careful selection of conditions. The table below summarizes typical parameters for the Buchwald-Hartwig amination of this compound with various aryl halides.
| Aryl Halide (Ar-X) | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Notes |
| Aryl Bromide (Electron-neutral) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 80-95% | A robust, general system. |
| Aryl Chloride (Electron-poor) | tBuXPhos Pd G3 | NaOtBu | Dioxane | 110 | 75-90% | Aryl chlorides require more active catalyst systems. |
| Aryl Bromide (Electron-rich) | BrettPhos Pd G3 | LHMDS | THF | 80 | 85-98% | Electron-rich partners may require different ligands. |
| Heteroaryl Bromide | [Pd(crotyl)Cl]₂ / BippyPhos | KOtBu | Toluene/H₂O | 60-80 | 65-85% | Heterocyclic substrates can be challenging and may require specialized ligands.[9] |
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a fresh catalyst/precatalyst; Switch to a stronger base (e.g., NaOtBu or LHMDS); Increase temperature. |
| Formation of Side Products | Hydrodehalogenation (Ar-H); Homocoupling of Ar-X. | Ensure an inert atmosphere; Screen different ligands (e.g., bulkier ligands can suppress side reactions). |
| Decomposition | Reaction temperature too high; Substrate instability. | Lower the reaction temperature and extend the reaction time; Screen alternative solvents or catalyst systems known for milder conditions. |
Conclusion
This compound is a powerful building block for modern chemical synthesis. The ability to efficiently form C-N bonds using this amine is critical for accessing novel molecular architectures in pharmaceutical and materials science research. The Palladium-catalyzed Buchwald-Hartwig amination stands out as the premier method, offering unparalleled scope, efficiency, and mild conditions, largely due to the continuous development of sophisticated ligand systems.[8] By understanding the mechanistic principles and carefully selecting the reaction parameters as outlined in this guide, researchers can reliably and effectively incorporate this valuable synthon into their synthetic programs.
References
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- synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migr
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- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
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- Buchwald-Hartwig Amin
- Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.
- Aryl amination using ligand-free Ni(II)
- Direct amination of aryl halides with ammonia. Royal Society of Chemistry. [Link]
- An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
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- Photocatalytic Ullmann coupling of aryl halides by a novel blended catalyst consisting of a TiO2 photocatalyst and an Al2O3 supported Pd–Au bimetallic catalyst. Royal Society of Chemistry. [Link]
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Palladium-catalyzed reactions of 2-Methoxy-6-(trifluoromethyl)aniline
An Application Guide to Palladium-Catalyzed Reactions of 2-Methoxy-6-(trifluoromethyl)aniline
Abstract
This technical guide provides researchers, medicinal chemists, and process development scientists with detailed application notes and robust protocols for the palladium-catalyzed cross-coupling reactions of this compound (CAS No. 133863-87-3). This aniline derivative is a valuable building block in pharmaceutical and materials science, characterized by a unique substitution pattern that presents both opportunities and challenges in synthetic chemistry. The sterically hindered amine, flanked by an electron-donating methoxy group and a powerful electron-withdrawing trifluoromethyl group, requires carefully optimized reaction conditions. This document focuses on the Buchwald-Hartwig amination, offering insights into ligand and base selection, and provides a strategic framework for employing the molecule in Suzuki-Miyaura and Heck couplings following its conversion to an appropriate electrophile.
Introduction: The Unique Reactivity of this compound
This compound is a synthetically important intermediate due to the presence of the trifluoromethyl moiety, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] However, its utility in palladium-catalyzed cross-coupling reactions is governed by a complex interplay of electronic and steric effects.
-
Electronic Effects: The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group deactivates the aromatic ring, making subsequent transformations like oxidative addition (in the case of a derived halide) more challenging.[1] This is partially offset by the electron-donating ortho-methoxy (OCH₃) group.
-
Steric Hindrance: The aniline's amino group is positioned between two bulky ortho-substituents. This steric congestion hinders its approach to the palladium center, a critical step in reactions like the Buchwald-Hartwig amination.
These distinct characteristics necessitate the use of specialized catalyst systems, particularly those employing sterically demanding and electron-rich phosphine ligands, which are known to accelerate both oxidative addition and the final reductive elimination step in the catalytic cycle.[2]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[3] When using this compound as the nucleophile, the primary challenge is overcoming the steric hindrance and reduced nucleophilicity of the amine. The selection of the appropriate ligand and base is therefore paramount to success.[4]
Causality of Component Selection
-
Palladium Precatalyst: Third-generation (G3) Buchwald precatalysts are often preferred as they are highly active and readily form the monoligated Pd(0) species crucial for initiating the catalytic cycle.
-
Ligand: Sterically bulky, electron-rich biaryl phosphine ligands are essential. Ligands like tBuXPhos or BrettPhos create a coordinatively unsaturated and highly reactive palladium center that can accommodate the hindered aniline and facilitate the challenging C-N reductive elimination.[5][6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the aniline, forming the more reactive amide anion. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) are excellent choices as they are strong enough to effect deprotonation and the resulting silylated byproducts are generally inert.[6] Weaker bases like K₂CO₃ are often ineffective for such a deactivated and hindered amine.[7]
Illustrative Catalytic Cycle: Buchwald-Hartwig Amination
The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, association of the aniline, deprotonation by a base, and subsequent reductive elimination to form the product and regenerate the catalyst.[3][6]
Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, add 4-bromotoluene (171 mg, 1.0 mmol), tBuXPhos Pd G3 precatalyst (16.2 mg, 0.02 mmol), and NaHMDS (257 mg, 1.4 mmol) to an oven-dried 20 mL vial equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add 5 mL of anhydrous toluene to the vial, followed by the dropwise addition of this compound (229 mg, 1.2 mmol).
-
Reaction Execution: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: After completion, cool the reaction to room temperature. Carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-arylated product.
Aryl Core Functionalization: Suzuki and Heck Coupling Strategies
To utilize this compound in C-C bond-forming reactions like the Suzuki-Miyaura or Heck couplings, it must first be converted into a suitable electrophilic partner, typically an aryl halide or triflate. [8][9]The Sandmeyer reaction is a classic and effective method for this transformation.
Two-Step Strategy: Diazotization-Halogenation followed by Cross-Coupling
-
Step 1: Synthesis of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene. The amino group of this compound is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HBr), which is then displaced by a bromide from a copper(I) bromide salt. This provides the necessary aryl bromide substrate.
-
Step 2: Palladium-Catalyzed Cross-Coupling. The resulting aryl bromide can then be used in standard Suzuki-Miyaura or Heck reaction protocols.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol uses the aryl bromide synthesized from the parent aniline.
Table 2: Reagent Stoichiometry for Suzuki-Miyaura Coupling
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene | 255.03 | 255 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 183 | 1.5 | 1.5 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 35 | 0.03 | 0.03 (3 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 |
| Toluene/Ethanol/Water (4:1:1) | - | 6 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 2-bromo-1-methoxy-3-(trifluoromethyl)benzene (255 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst and Solvent: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) and the solvent mixture (6 mL of 4:1:1 Toluene/Ethanol/Water).
-
Execution: Equip the flask with a condenser and heat the mixture to 90 °C under a nitrogen atmosphere with vigorous stirring for 12 hours.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. The organic layer is then washed, dried, concentrated, and purified via column chromatography as described in the Buchwald-Hartwig protocol.
The general catalytic cycle for Suzuki-Miyaura and Heck reactions follows a similar pattern of oxidative addition, followed by transmetalation (Suzuki) or migratory insertion (Heck), and concluding with reductive elimination or β-hydride elimination, respectively. [8][10][11]
Safety and Handling
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.
-
Palladium Catalysts: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive. Handle under an inert atmosphere (nitrogen or argon). They can be toxic and should be handled with care.
-
Bases: Strong bases like NaHMDS are corrosive and react violently with water. Handle only under anhydrous conditions and in an inert atmosphere.
-
Solvents: Use anhydrous solvents for best results. Toluene and other organic solvents are flammable. Work in a well-ventilated fume hood.
Conclusion
This compound is a challenging yet highly rewarding substrate for palladium-catalyzed cross-coupling reactions. Success hinges on a rational approach to catalyst and reagent selection, specifically the use of modern, highly active catalyst systems with bulky phosphine ligands to overcome the significant steric and electronic hurdles. The protocols provided herein offer a validated starting point for researchers aiming to incorporate this valuable building block into complex molecular targets.
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Test Kitchen.
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- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
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- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB.
- Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. (n.d.). Royal Society of Chemistry.
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- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). University of Trieste.
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- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (2023).
- An Electron- Deficient Palladium Catalyst Enables the Use of a Common Soluble Base. (2018). Massachusetts Institute of Technology.
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- Buchwald-Hartwig Amin
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Application of 2-Methoxy-6-(trifluoromethyl)aniline in Materials Science: A Guide to the Synthesis of Novel Electroactive Polymers
Introduction: The Strategic Integration of Fluorine and Methoxy Moieties in Advanced Polymer Design
The pursuit of high-performance polymers for advanced applications in materials science, particularly in organic electronics, necessitates the development of monomers that impart a unique combination of properties to the final material. 2-Methoxy-6-(trifluoromethyl)aniline emerges as a compelling building block in this context. The strategic placement of an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the aniline backbone offers a unique electronic and steric profile. The trifluoromethyl group is well-regarded for its ability to enhance the solubility, processability, and thermal stability of polymers.[1] Concurrently, the methoxy group can influence the electronic properties and processability of conjugated polymers.[2]
This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound as a monomer for the synthesis of a novel, soluble, and electroactive polymer. We will delve into the scientific rationale behind its use, provide a detailed experimental protocol for its polymerization, and outline the necessary characterization techniques to validate the properties of the resulting material.
Core Concept: Leveraging Molecular Asymmetry for Enhanced Polymer Properties
The ortho-substitution pattern of this compound introduces a significant steric twist along the polymer backbone upon polymerization. This intentional disruption of planarity is a key strategy to overcome the poor solubility that often plagues rigid-rod conjugated polymers, thereby facilitating their processing from solution for device fabrication.
Furthermore, the electronic asymmetry created by the methoxy and trifluoromethyl groups is hypothesized to modulate the HOMO and LUMO energy levels of the resulting polymer. This fine-tuning of the electronic bandgap is a critical aspect in the design of materials for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Application Profile: A Soluble, Electroactive Polyaniline Derivative for Organic Electronics
This section outlines the synthesis and characterization of a poly(this compound) derivative. The protocol is designed to be a self-validating system, with clear steps and characterization checkpoints to ensure the successful synthesis of the target polymer.
I. Materials and Equipment
| Reagent/Equipment | Specification | Supplier | Notes |
| This compound | >98% purity | Oakwood Chemical[3] | Store under inert atmosphere. |
| Anhydrous N-Methyl-2-pyrrolidone (NMP) | Anhydrous, >99.5% | Sigma-Aldrich | Use freshly opened or distilled solvent. |
| Ammonium persulfate ((NH₄)₂S₂O₈) | ACS reagent, >98% | Sigma-Aldrich | Oxidizing agent for polymerization. |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific | For creating the acidic polymerization medium. |
| Methanol | ACS grade | VWR | For polymer precipitation and washing. |
| Ammonia solution (NH₄OH) | 28-30% | J.T. Baker | For de-doping the polymer. |
| Magnetic stirrer with heating plate | --- | IKA | --- |
| Three-neck round-bottom flask | 250 mL | Kimble | --- |
| Condenser | --- | --- | --- |
| Nitrogen inlet/outlet | --- | --- | --- |
| Addition funnel | 100 mL | --- | --- |
| Buchner funnel and filter paper | --- | Whatman | --- |
| Vacuum oven | --- | --- | --- |
II. Experimental Protocol: Oxidative Polymerization
This protocol details the chemical oxidative polymerization of this compound. The procedure is adapted from established methods for aniline derivative polymerization.[2][4][5]
Step 1: Monomer Solution Preparation
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, dissolve 1.91 g (10 mmol) of this compound in 100 mL of 1 M HCl.
-
Stir the mixture at room temperature under a gentle stream of nitrogen until the monomer is completely dissolved. The formation of the aniline salt enhances its solubility in the aqueous acidic medium.
-
Cool the solution to 0-5 °C using an ice bath. Maintaining a low temperature is crucial to control the reaction rate and promote the formation of a high-molecular-weight polymer.
Step 2: Initiator Solution Preparation
-
In a separate beaker, dissolve 2.85 g (12.5 mmol, 1.25 equivalents) of ammonium persulfate in 50 mL of 1 M HCl.
-
Stir until the oxidant is fully dissolved.
Step 3: Polymerization
-
Slowly add the ammonium persulfate solution dropwise to the stirring monomer solution over a period of 30 minutes using an addition funnel.
-
A color change to dark green or black should be observed, indicating the onset of polymerization.
-
Allow the reaction to proceed at 0-5 °C for 24 hours with continuous stirring under a nitrogen atmosphere to ensure high conversion.
Step 4: Polymer Isolation and Purification
-
After 24 hours, pour the reaction mixture into 500 mL of methanol to precipitate the polymer.
-
Collect the dark precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with 1 M HCl to remove any unreacted monomer and oligomers.
-
Subsequently, wash with copious amounts of deionized water until the filtrate is neutral.
-
To obtain the emeraldine base form of the polymer, suspend the precipitate in a 1 M ammonia solution and stir for 6 hours.
-
Filter the polymer again and wash with deionized water until the filtrate is neutral.
-
Finally, wash the polymer with methanol to remove any remaining low-molecular-weight impurities.
-
Dry the resulting dark powder in a vacuum oven at 60 °C for 48 hours.
III. Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of poly(this compound).
Characterization and Expected Outcomes
The successful synthesis of the target polymer should be confirmed through a series of analytical techniques.
Spectroscopic Analysis
-
FT-IR Spectroscopy: The FT-IR spectrum of the polymer should exhibit characteristic peaks corresponding to the C-N stretching of the aromatic amine, C=C stretching of the quinoid and benzenoid rings, C-O-C stretching of the methoxy group, and C-F stretching of the trifluoromethyl group.
-
UV-Vis Spectroscopy: The UV-Vis spectrum of the polymer dissolved in a suitable solvent (e.g., NMP) should show absorption bands characteristic of the π-π* transitions of the conjugated polymer backbone. The position of these bands will provide insight into the electronic structure of the polymer.
Electrochemical Characterization
-
Cyclic Voltammetry (CV): CV is a crucial technique to assess the electroactive nature of the synthesized polymer. A thin film of the polymer cast on an electrode should display reversible redox peaks, corresponding to the transition between its different oxidation states (leucoemeraldine, emeraldine, and pernigraniline). The redox potentials provide information about the ease of oxidation and reduction of the polymer.
Solubility and Processability
A key anticipated outcome is the enhanced solubility of the polymer in common organic solvents due to the presence of the trifluoromethyl group and the non-planar structure.
| Solvent | Expected Solubility |
| N-Methyl-2-pyrrolidone (NMP) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Chloroform | Partially Soluble |
| Toluene | Insoluble |
The good solubility will enable the formation of thin films by solution-based techniques like spin-coating, which is essential for the fabrication of electronic devices.
Logical Framework for Polymer Structure-Property Relationship
Caption: Structure-property-application relationship for the synthesized polymer.
Conclusion and Future Outlook
This application note has detailed a robust protocol for the synthesis of a novel electroactive polymer from this compound. The unique combination of functional groups in this monomer is expected to yield a material with enhanced solubility and tunable electronic properties, making it a promising candidate for applications in organic electronics. Further research could explore the copolymerization of this monomer with other aniline derivatives to fine-tune the material's properties for specific device applications. The principles and protocols outlined herein provide a solid foundation for researchers to explore the potential of this and other strategically functionalized anilines in the exciting field of materials science.
References
- National Aeronautics and Space Administration. New monomers for high performance polymers. NASA Technical Reports Server.
- Wang, W., & Wang, X. (2000). Electroactive Polyimides Derived from Amino-Terminated Aniline Trimer. Macromolecules, 33(18), 6633–6637.
- Kamo, K., Fukushima, I., Sugioka, T., Ishitsuka, K., & Yoshida, A. (2018). Organic electronic material and use thereof. U.S.
- Bayer AG. (1998). Process for the preparation of 2-trifluoromethoxy-aniline.
- Oakwood Chemical. This compound.
- MDPI. (2021). Electroactive Polymers Obtained by Conventional and Non-Conventional Technologies. Polymers, 13(16), 2754.
- Ober, C. K., Malliaras, G., Lee, J.-K., & Zakhidov, A. (2009). Orthogonal processing of organic materials used in electronic and electrical devices.
- National Institutes of Health. (2021). Lignin-Derived Methoxyterephthalates for Performance-Advantaged Polymers and Plasticizers. ACS Sustainable Chemistry & Engineering, 9(42), 14175–14187.
- Lumentum Holdings Inc. (2020). Electro-optic modulator and methods of using and manufacturing same for three-dimensional imaging. U.S.
- Autech Industry Co., Limited. High Purity 2-Methoxy-5-(trifluoromethyl)aniline: Synthesis, Applications, and Sourcing from Reliable Manufacturers.
- National Institutes of Health. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(35), 21543–21553.
- Hoechst AG. (1981). Process for the preparation of 2-trifluoromethyl aniline.
- Mungkalodom, P., Paradee, N., Sirivat, A., & Hormnirun, P. (2015). Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties.
- APPCHEM Limited. 2-Methoxy-4,6-bis(trifluoromethyl)aniline.
- Soroh, B., Bello, A., & Nsufo, F. (2022). Synthesis and Screening of Olefin Polymerization Catalysis using Two Aniline Derivatives. International Journal of Innovative Environmental Studies Research, 10(2), 16-24.
- Royal Society of Chemistry. (2018). Fluorination of a polymer donor through the trifluoromethyl group for high-performance polymer solar cells. Journal of Materials Chemistry A, 6(34), 16489-16497.
- Du, N., Robertson, G. P., Song, J., Pinnau, I., Thomas, S., & Guiver, M. D. (2008). Polymers of Intrinsic Microporosity Containing Trifluoromethyl and Phenylsulfone Groups as Materials for Membrane Gas Separation. Macromolecules, 41(24), 9670–9676.
- Osterholm, J.-E., Cao, Y., Klavetter, F., & Smith, P. (1993). Emulsion polymerization of aniline. Synthetic Metals, 55(2-3), 1034-1039.
- Indian Academy of Sciences. (2003). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.
- Royal Society of Chemistry. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(35), 21543-21553.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
- American Chemical Society. (2023). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Journal of the American Chemical Society, 145(4), 2414–2422.
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Application Notes and Protocols: Trifluoromethylation of Aniline Derivatives for Medicinal Chemistry
Abstract
The introduction of a trifluoromethyl (CF₃) group into aniline scaffolds is a cornerstone strategy in modern medicinal chemistry. This powerful modification can dramatically enhance a drug candidate's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2] However, the direct and selective incorporation of this strongly electron-withdrawing group into the electron-rich aniline core presents unique synthetic challenges, including issues with reactivity, regioselectivity, and substrate compatibility.[3][4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary methods for the trifluoromethylation of aniline derivatives, complete with field-proven insights, step-by-step protocols, and mechanistic rationale to empower successful application in drug discovery programs.
The Strategic Impact of the Trifluoromethyl Group in Drug Design
The trifluoromethyl group is often considered a "super methyl" group in medicinal chemistry. Its unique electronic properties and steric profile impart significant advantages:
-
Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, often a major pathway for drug degradation. This can increase the half-life and bioavailability of a drug.[2]
-
Increased Lipophilicity: The CF₃ group is highly lipophilic (Hansch parameter π ≈ 1.04), which can improve a molecule's ability to cross cell membranes and reach its biological target.[5][6]
-
Modulation of pKa: As a potent electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of nearby functional groups, such as the aniline nitrogen. This can alter the ionization state of a drug at physiological pH, impacting its solubility, receptor binding, and off-target effects.[7]
-
Improved Binding Affinity: The CF₃ group can engage in unique non-covalent interactions, including dipole-dipole and halogen bonding, within a protein's binding pocket, leading to enhanced potency and selectivity.[2]
Given these benefits, robust and versatile methods for the synthesis of trifluoromethylated anilines are in high demand.
Key Methodologies for Aniline Trifluoromethylation
The trifluoromethylation of anilines can be broadly categorized into electrophilic, radical, and transition-metal-catalyzed approaches. The choice of method depends on the desired regioselectivity, the functional group tolerance required for the specific substrate, and the availability of starting materials.
Electrophilic Trifluoromethylation
This approach utilizes reagents that act as a source of an electrophilic "CF₃⁺" equivalent.[8][9] These are particularly effective for direct C-H functionalization of the electron-rich aniline ring.
Key Reagents:
-
Hypervalent Iodine Reagents (e.g., Togni Reagents): Togni reagents, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni Reagent II), are among the most widely used electrophilic trifluoromethylating agents due to their stability and commercial availability.[10][11] They can trifluoromethylate a variety of nucleophiles, including anilines.
-
Sulfonium Salts (e.g., Umemoto Reagents): Umemoto reagents are S-(trifluoromethyl)dibenzothiophenium salts that serve as powerful electrophilic CF₃ sources.[8][12][13][14] Different generations of these reagents offer varying degrees of reactivity, allowing for tailored applications.[12][15]
Mechanism Rationale: The reaction of an aniline with an electrophilic CF₃ reagent typically proceeds through a direct electrophilic aromatic substitution (SEAr) pathway. The electron-rich aniline ring attacks the electrophilic trifluoromethylating agent. However, single-electron transfer (SET) processes can also occur, leading to radical intermediates.[8][9] The exact mechanism can be substrate and condition-dependent.
Protocol 2.1.1: Direct C-H Trifluoromethylation of an Aniline Derivative using Togni's Reagent II
This protocol describes a general procedure for the ortho- and para-trifluoromethylation of an N-protected aniline. Protection of the amino group is often necessary to prevent N-trifluoromethylation and to moderate the reactivity of the aromatic ring.
Materials:
-
N-Acetylaniline (or other suitable aniline derivative)
-
Togni's Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add N-acetylaniline (1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 5-10 minutes.
-
Solvent Addition: Add anhydrous DCM or MeCN via syringe to dissolve the substrate (concentration typically 0.1-0.2 M).
-
Reagent Addition: Under a positive pressure of inert gas, add Togni's Reagent II (1.2-1.5 equiv) to the stirred solution in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the trifluoromethylated product(s). Regioisomers (ortho/para) may need to be separated.
Causality and Insights:
-
Why N-protection? The free amino group of aniline is a potent nucleophile and can be directly trifluoromethylated at the nitrogen. It is also susceptible to oxidation. Acetyl or other acyl protecting groups mitigate these side reactions and direct the substitution to the aromatic ring.
-
Solvent Choice: Aprotic solvents like DCM or MeCN are used to avoid reaction with the electrophilic reagent.
-
Regioselectivity: The outcome is governed by standard electrophilic aromatic substitution principles. The N-acetyl group is an ortho-, para-director. Steric hindrance may favor para-substitution.
Radical Trifluoromethylation
Radical-based methods have emerged as a powerful and versatile strategy, often exhibiting excellent functional group tolerance and unique regioselectivity. These methods generate a trifluoromethyl radical (•CF₃), which then adds to the aniline ring.
Key Reagents & Methods:
-
Langlois Reagent (CF₃SO₂Na): Sodium trifluoromethanesulfinate is an inexpensive, stable, and easy-to-handle solid that serves as an excellent source of the •CF₃ radical upon oxidation.[16][17][18]
-
Photoredox Catalysis: This cutting-edge technique uses visible light to excite a photocatalyst (e.g., Iridium or Ruthenium complexes), which then initiates a single-electron transfer (SET) process to generate the •CF₃ radical from a suitable precursor like Togni's reagent or CF₃SO₂Cl.[19][20][21] This approach allows for reactions to be conducted under exceptionally mild conditions.
Workflow: Photoredox-Catalyzed Trifluoromethylation
Caption: General workflow for visible-light photoredox trifluoromethylation.
Protocol 2.2.1: Visible-Light Promoted Radical C-H Trifluoromethylation of Free Anilines
This protocol, adapted from established literature, demonstrates the power of photoredox catalysis for the direct functionalization of unprotected anilines.[19][21]
Materials:
-
Aniline derivative (unprotected)
-
Togni's Reagent II
-
Photocatalyst (e.g., Ir(ppy)₃ or Ru(bpy)₃Cl₂)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)
-
Blue LED light source or a compact fluorescent light bulb[20]
-
Schlenk tube or vial suitable for photochemical reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aniline derivative (1.0 equiv), Togni's Reagent II (1.5 equiv), and the photocatalyst (1-2 mol%) to a Schlenk tube equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., MeCN, 0.1 M).
-
Degassing (Crucial Step): Seal the tube and perform several freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from the light source (e.g., a 26-W compact fluorescent light bulb) and begin vigorous stirring.[20] A cooling fan may be used to maintain room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup & Purification: Once complete, concentrate the reaction mixture and purify by flash column chromatography as described in Protocol 2.1.1.
Causality and Insights:
-
Why Photoredox? This method allows for the generation of the highly reactive •CF₃ radical under extremely mild conditions (room temperature, visible light), which enhances functional group tolerance. Free anilines, which can be problematic in other methods, are often well-tolerated.[21]
-
Degassing is Key: Oxygen is a triplet ground state molecule and is an efficient quencher of the excited-state photocatalyst. Its removal is critical for reaction efficiency.
-
Mechanism: The excited photocatalyst reduces the Togni reagent via SET to generate the •CF₃ radical.[19] This radical adds to the electron-rich aniline ring, and subsequent oxidation and deprotonation yield the final product.[19]
Transition-Metal-Catalyzed Trifluoromethylation
Copper and nickel complexes have been shown to be effective catalysts for various trifluoromethylation reactions of anilines and their precursors.[22][23][24] These methods can offer alternative pathways and selectivities compared to electrophilic or purely radical approaches.
Key Approaches:
-
Sandmeyer-Type Trifluoromethylation: Aromatic amines can be converted to their corresponding diazonium salts, which are then subjected to a copper-mediated trifluoromethylation. This provides a complementary route to trifluoromethylated arenes from anilines.[22]
-
Directed C-H Functionalization: By installing a directing group (e.g., picolinamide) on the aniline nitrogen, a transition metal catalyst (e.g., Cu, Fe, or Ni) can be directed to the ortho C-H bond, enabling highly regioselective trifluoromethylation.[16][23][25]
Reaction Scheme: Picolinamide-Directed Ortho-Trifluoromethylation
Caption: Directed C-H activation for selective ortho-trifluoromethylation.
Protocol 2.3.1: Copper-Catalyzed Picolinamide-Directed ortho-C–H Trifluoromethylation
This protocol provides a method for achieving high regioselectivity for the often difficult-to-access ortho position.[16]
Materials:
-
N-(pyridin-2-yl)benzamide (Picolinamide-protected aniline)
-
Langlois Reagent (CF₃SO₂Na)
-
Copper(I) iodide (CuI)
-
tert-Butyl hydroperoxide (TBHP) or other suitable oxidant
-
Anhydrous solvent (e.g., Dichloroethane, DCE)
Procedure:
-
Reaction Setup: To an oven-dried reaction tube, add the picolinamide-protected aniline (1.0 equiv), Langlois Reagent (2.0-3.0 equiv), and CuI (10-20 mol%).
-
Inert Atmosphere: Seal the tube and purge with an inert gas (N₂ or Ar).
-
Solvent and Oxidant Addition: Add anhydrous DCE (0.1 M) followed by the oxidant (e.g., TBHP, 2.0-3.0 equiv) via syringe.
-
Heating: Place the sealed tube in a preheated oil bath or heating block at 80-120 °C.
-
Reaction Monitoring: Stir vigorously and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium thiosulfate, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by flash column chromatography. The picolinamide directing group can be subsequently removed under standard hydrolytic conditions if desired.
Causality and Insights:
-
The Role of the Directing Group: The picolinamide group acts as a bidentate ligand, chelating to the copper catalyst and positioning it in close proximity to the ortho C-H bond. This proximity effect dramatically lowers the activation energy for C-H cleavage at that specific position, ensuring high regioselectivity.
-
Oxidant Function: The oxidant (TBHP) is necessary to initiate the formation of the trifluoromethyl radical from the Langlois reagent and to facilitate the catalytic cycle.
-
Catalyst Choice: Copper is a cost-effective and versatile catalyst for this type of transformation.[24] Nickel and iron-based systems have also been developed.[23][25]
Data Summary and Comparison
| Methodology | Typical Reagent(s) | Aniline State | Regioselectivity | Key Advantages | Key Limitations |
| Electrophilic C-H | Togni, Umemoto | Protected (Ac, Boc) | Ortho/Para (Electronic Control) | Direct C-H functionalization, commercially available reagents. | Often requires N-protection, may give mixtures of regioisomers. |
| Photoredox Radical | Togni, CF₃SO₂Cl + Photocatalyst | Free or Protected | Governed by radical stability/electronics | Extremely mild conditions, excellent functional group tolerance, works on free anilines.[21] | Requires specific photochemical setup, sensitive to oxygen. |
| Directed C-H | Langlois Reagent + Cu/Ni Catalyst | N-Directing Group | Exclusively Ortho | Excellent regiocontrol for a specific position. | Requires synthesis and removal of directing group (extra steps). |
| Sandmeyer-Type | CF₃ Source + Cu | Diazonium Salt | Position of original amine | Utilizes readily available anilines as precursors. | Requires generation of potentially unstable diazonium salts. |
Safety and Handling
-
Trifluoromethylating Agents: Many trifluoromethylating reagents are potent oxidizers and can be moisture-sensitive. Togni reagents are known to be metastable and can decompose exothermically upon heating above their melting point.[11] Always handle in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) before use.[26]
-
Solvents: Use anhydrous solvents as required by the protocols. Many organic solvents are flammable and toxic. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[27]
-
Photochemical Reactions: When running photochemical reactions, ensure the apparatus is properly shielded to avoid exposure to high-intensity light. Use cooling to prevent overheating from the lamp.
-
Pressurized Reactions: When heating sealed tubes, always use a blast shield and ensure the reaction vessel is designed to withstand the expected pressure.
-
Waste Disposal: All chemical waste, especially that containing fluorine compounds and heavy metals, must be disposed of according to institutional hazardous waste guidelines.[26]
Conclusion
The trifluoromethylation of aniline derivatives is a dynamic and evolving field that provides medicinal chemists with essential tools for drug optimization. The choice between electrophilic, radical, and metal-catalyzed methods allows for a tailored approach to accessing specific isomers and complex molecular architectures. By understanding the underlying mechanisms and adhering to detailed protocols, researchers can effectively leverage these powerful reactions to accelerate the discovery and development of next-generation therapeutics. The operational simplicity and mild conditions of modern methods, particularly those employing photoredox catalysis, have made the synthesis of these valuable building blocks more accessible than ever before.[5][6]
References
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- Request PDF. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- Wang, X., Yang, Y., & Wu, J. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 155–181.
- JoVE. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2015).
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- Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry--A European Journal, 20(51), 16806–16829.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-6-(trifluoromethyl)aniline
Welcome to the technical support guide for the synthesis of 2-Methoxy-6-(trifluoromethyl)aniline. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during the synthesis of this key chemical intermediate. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experiments effectively.
Overview of the Synthetic Pathway
The most common and logical synthetic route to this compound involves a two-step process:
-
Electrophilic Nitration: The synthesis begins with the nitration of 2-(trifluoromethyl)anisole. This step introduces a nitro group onto the aromatic ring, a crucial precursor to the final amine.
-
Reduction of the Nitro Group: The intermediate, primarily 2-Methoxy-3-nitrobenzotrifluoride, is then subjected to reduction to convert the nitro group (-NO₂) into the desired amino group (-NH₂), yielding the final product.
Each of these steps presents unique challenges and can be a source of specific impurities if not carefully controlled. This guide is structured in a question-and-answer format to directly address the issues you may encounter.
Caption: General two-step synthesis of this compound.
Part 1: Impurities from the Nitration Step
The primary challenge in the first step is controlling the regioselectivity of the electrophilic aromatic substitution. The starting material, 2-(trifluoromethyl)anisole, has two directing groups:
-
-OCH₃ (Methoxy): An activating, ortho-, para- directing group.
-
-CF₃ (Trifluoromethyl): A deactivating, meta- directing group.
This conflicting influence inevitably leads to the formation of positional isomers.
FAQ 1: I've detected multiple isomers in my nitrated intermediate. Which ones are they and why do they form?
Answer: During the nitration of 2-(trifluoromethyl)anisole, you will likely form a mixture of nitro-isomers. The formation of these isomers is a direct consequence of the electronic effects of the substituents on the benzene ring.[1][2]
-
Desired Product: 2-Methoxy-3-nitrobenzotrifluoride . Forms from nitration at the C3 position, which is ortho to the methoxy group and meta to the trifluoromethyl group.
-
Common Impurity 1: 2-Methoxy-5-nitrobenzotrifluoride (CAS 654-76-2) . Forms from nitration at the C5 position, which is para to the methoxy group and meta to the trifluoromethyl group.[3][4][5] This is often a significant impurity as both substituents direct to this position.
-
Common Impurity 2: 2-Methoxy-4-nitrobenzotrifluoride . Forms from nitration at the C4 position. This is generally less favored.
Caption: Formation of positional isomers during nitration.
Troubleshooting Guide: Controlling Nitration Isomers
| Issue | Potential Cause | Recommended Action & Explanation |
| High levels of the 5-nitro isomer | Reaction conditions favoring the thermodynamically stable product. The para position is often sterically more accessible. | 1. Lower the Reaction Temperature: Conduct the nitration at a lower temperature (e.g., -10°C to 0°C). This can enhance kinetic control and may favor the ortho product.[6] 2. Vary the Nitrating Agent: Instead of a strong mixed acid (HNO₃/H₂SO₄), consider milder nitrating agents or using a different solvent system, which can alter the regioselectivity.[7] |
| Unreacted Starting Material | Incomplete reaction due to insufficient nitrating agent, low temperature, or short reaction time. | 1. Check Stoichiometry: Ensure at least one full equivalent of the nitrating agent is used. 2. Increase Reaction Time/Temperature: Gradually increase the reaction time or allow the reaction to slowly warm to a slightly higher temperature while monitoring by TLC or GC to drive the reaction to completion. |
Part 2: Impurities from the Reduction Step
The reduction of the nitro group to an amine is a multi-electron process that proceeds through several intermediates.[8][9] If the reaction is not complete or if side reactions occur, these intermediates and their derivatives will appear as impurities in your final product.
FAQ 2: My final product shows several impurities with similar masses. What are these reduction-related impurities?
Answer: These impurities typically arise from incomplete reduction or from condensation reactions between the intermediates on the reaction pathway.
-
Nitroso Intermediate (Ar-NO): The first intermediate in the reduction pathway. Its presence indicates a very incomplete reaction.
-
Hydroxylamine Intermediate (Ar-NHOH): The second key intermediate. Hydroxylamines can be unstable and may react further.[10] Their accumulation is a safety concern as it can lead to exothermic decomposition.
-
Azoxy Compounds (Ar-N=N(O)-Ar): Formed from the condensation of a nitroso intermediate with a hydroxylamine intermediate.
-
Azo Compounds (Ar-N=N-Ar): Formed by the reduction of azoxy compounds or condensation reactions.
-
Hydrazo Compounds (Ar-NH-NH-Ar): The final intermediate before the formation of two equivalents of the aniline.
Caption: Reduction pathway and formation of related impurities.
Troubleshooting Guide: Minimizing Reduction Impurities
| Issue | Potential Cause (Method Dependent) | Recommended Action & Explanation |
| Presence of Nitroso, Hydroxylamine, or Azoxy/Azo impurities | Catalytic Hydrogenation (H₂/Pd/C): Inactive catalyst, insufficient hydrogen pressure, short reaction time, or catalyst poisoning.[11] | 1. Check Catalyst Activity: Use fresh, active catalyst. Ensure the catalyst is not poisoned by sulfur or other contaminants. 2. Optimize Conditions: Increase hydrogen pressure and/or reaction time. Ensure efficient stirring to maximize catalyst contact. A slightly elevated temperature can also help drive the reaction to completion.[12][13] |
| Metal/Acid Reduction (e.g., Sn/HCl): Insufficient reducing agent, non-homogenous reaction mixture, or improper pH during workup.[8][9][14][15] | 1. Ensure Sufficient Reductant: Use a stoichiometric excess of the metal reductant (e.g., 3-4 equivalents of Sn). 2. Maintain Acidic Conditions: The reaction must be kept acidic to prevent the condensation side reactions that form azo/azoxy compounds. 3. Vigorous Stirring: Ensure the metal is well-suspended to allow for efficient electron transfer. | |
| Unreacted Nitro Intermediate | Incomplete reaction (see above). | The same actions apply. Monitor the reaction by TLC, HPLC, or GC until the starting nitro compound is fully consumed. |
Part 3: Analytical Protocols and Data
Accurate identification and quantification of impurities are critical for process control and ensuring the quality of the final product.
FAQ 3: What is a reliable method for analyzing the purity of this compound?
Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for analyzing the purity of aromatic amines and their related impurities.[16][17] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for identifying volatile impurities.[18][19]
Protocol: General HPLC Method for Impurity Profiling
This protocol provides a starting point for method development. It should be optimized and validated for your specific instrumentation and sample matrix.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
-
Gradient Elution:
-
Start with a higher percentage of Mobile Phase A (e.g., 90%).
-
Linearly increase the percentage of Mobile Phase B over 20-30 minutes.
-
Include a hold at high organic content to elute any non-polar impurities, followed by re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV detector at 254 nm or using a Diode Array Detector (DAD) to screen multiple wavelengths.
-
Sample Preparation: Dissolve a known quantity of the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Summary of Key Compounds
The table below lists the key compounds involved in the synthesis and their identifying information.
| Compound Name | Role | CAS Number | Molecular Formula | Molecular Weight |
| 2-(Trifluoromethyl)anisole | Starting Material | 395-48-2 / 16222-42-7[20][21][22] | C₈H₇F₃O | 176.14 |
| 2-Methoxy-3-nitrobenzotrifluoride | Desired Intermediate | N/A | C₈H₆F₃NO₃ | 221.13 |
| 2-Methoxy-5-nitrobenzotrifluoride | Isomeric Impurity | 654-76-2[3][4][5] | C₈H₆F₃NO₃ | 221.13 |
| 4-Methoxy-3-nitrobenzotrifluoride | Isomeric Impurity | 394-25-2[23] | C₈H₆F₃NO₃ | 221.13 |
| This compound | Final Product | 133863-87-3 [24][25] | C₈H₈F₃NO | 191.15 |
References
- Exploring 2-Methoxy-5-Nitrobenzotrifluoride: A Vers
- 2-Methoxy-5-nitrobenzotrifluoride - NIST WebBook. [Link]
- Chemical Properties of 2-Methoxy-5-nitrobenzotrifluoride (CAS 654-76-2) - Cheméo. [Link]
- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]
- Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. [Link]
- Effect of solvents on regioselectivity of anisole nitration | Request PDF - ResearchG
- 1-METHOXY-2-NITRO-4-(TRIFLUOROMETHYL)
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. [Link]
- Process for the preparation of nitro-substituted benzotrifluoride compounds - Google P
- AMINES, AROM
- Method for the determination of aromatic amines in workplace air using gas chrom
- Sn2+ reduction - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE - Vedantu. [Link]
- Electrophilic arom
- Chapter 12: Reactions of Arenes: Electrophilic Arom
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
- Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic
- Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google P
- This compound - Oakwood Chemical. [Link]
- Process for the preparation of 2-trifluoromethyl aniline - Google P
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 3. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]
- 4. 2-Methoxy-5-nitrobenzotrifluoride (CAS 654-76-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. benchchem.com [benchchem.com]
- 6. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. orgosolver.com [orgosolver.com]
- 9. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 10. mt.com [mt.com]
- 11. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 13. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]
- 14. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 15. Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE [vedantu.com]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
- 18. cdc.gov [cdc.gov]
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- 20. scbt.com [scbt.com]
- 21. 2-(Trifluoromethyl)anisole | 395-48-2 [sigmaaldrich.com]
- 22. 2-(TRIFLUOROMETHYL)ANISOLE | 395-48-2 [amp.chemicalbook.com]
- 23. 1-METHOXY-2-NITRO-4-(TRIFLUOROMETHYL)BENZENE | CAS 394-25-2 [matrix-fine-chemicals.com]
- 24. This compound | CymitQuimica [cymitquimica.com]
- 25. This compound [oakwoodchemical.com]
Technical Support Center: 2-Methoxy-6-(trifluoromethyl)aniline
Welcome to the dedicated technical support guide for 2-Methoxy-6-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this reagent in your experiments. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides for common issues, grounded in the principles of organic chemistry.
Frequently Asked Questions (FAQs) on Stability and Storage
This section addresses the most common questions regarding the long-term stability and optimal storage conditions for this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the longevity and purity of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1] The recommended storage temperature is refrigerated (2-8 °C).[2] It is also advisable to protect the compound from light by using an amber vial or by wrapping the container in aluminum foil.[3][4]
Q2: I've noticed my sample of this compound has developed a yellow or brownish tint over time. Is it still usable?
A2: The development of a yellow or brownish color is a common observation for many aniline derivatives and is typically indicative of oxidation.[4][5][6] The primary amino group is susceptible to air oxidation, which can lead to the formation of colored impurities such as quinone imines and azobenzene derivatives.[7][8] For many applications, a slight discoloration may not significantly impact the reaction outcome, especially if the colored impurities are minor. However, for high-purity applications or sensitive reactions, it is recommended to purify the aniline prior to use.
Q3: How does the structure of this compound influence its stability?
A3: The stability of this compound is influenced by its functional groups. The aniline moiety, with its electron-rich amino group, is the primary site of reactivity and instability, being prone to oxidation.[7][8][9] The methoxy group (-OCH₃) is an electron-donating group, which further activates the aromatic ring, potentially increasing its susceptibility to oxidation. Conversely, the trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[10][11] While the -CF₃ group is generally very stable, hydrolysis to a carboxylic acid can occur under harsh conditions, though this is not a typical concern during storage.[12][13]
Q4: Is this compound sensitive to moisture?
A4: While not explicitly classified as moisture-sensitive, it is good laboratory practice to store all reagents, including this compound, in a dry environment.[10] Moisture could potentially participate in certain degradation pathways, and keeping the container tightly sealed will prevent the ingress of atmospheric moisture.
Q5: Can I store solutions of this compound?
A5: Storing solutions of anilines is generally not recommended for long periods, as the stability can be solvent-dependent and the presence of a solvent can accelerate degradation. If you need to store a solution for a short period, use a dry, aprotic solvent and store it under an inert atmosphere at a low temperature. It is always best to prepare solutions fresh before use.
Troubleshooting Guide for Experimental Issues
This guide provides solutions to common problems that may arise during the use of this compound in chemical reactions.
Issue 1: My reaction is yielding a complex mixture of colored byproducts.
-
Question: I am running a reaction with this compound and obtaining a dark, tar-like crude product with multiple spots on my TLC plate. What could be the cause?
-
Answer: This is often due to the oxidation of the aniline.[4] Anilines are sensitive to oxidizing agents and can even be oxidized by air, especially at elevated temperatures or in the presence of certain metal catalysts. The methoxy group can further activate the ring, making it more susceptible to oxidation.
-
Solutions:
-
Degas your solvent: Before starting your reaction, sparge the solvent with an inert gas (argon or nitrogen) to remove dissolved oxygen.
-
Run the reaction under an inert atmosphere: Ensure your reaction is set up to exclude air.
-
Purify the starting material: If your this compound is discolored, consider purifying it before use. (See Protocol 1)
-
Use an antioxidant: In some cases, adding a small amount of a radical scavenger or antioxidant can be beneficial, but this should be tested on a small scale first to ensure it doesn't interfere with your desired reaction.
-
Issue 2: Low yield in a reaction where the aniline is a nucleophile.
-
Question: I am attempting a nucleophilic substitution or coupling reaction using this compound, and my yields are consistently low. Why might this be?
-
Answer: The nucleophilicity of the amino group in this compound is modulated by the electronic effects of the other substituents. While the methoxy group is electron-donating, the trifluoromethyl group is strongly electron-withdrawing.[10][11] The net effect can be a reduction in the nucleophilicity of the amine compared to simpler anilines, leading to sluggish reactions.
-
Solutions:
-
Increase the reaction temperature: Carefully increasing the temperature can help overcome the activation energy barrier.
-
Use a catalyst: For coupling reactions, ensure your catalyst is active and consider screening different ligands. For other nucleophilic reactions, a base catalyst might be employed to deprotonate the aniline and increase its nucleophilicity.[14]
-
Increase reaction time: Monitor the reaction by TLC or another appropriate method to determine if it is simply slow to reach completion.
-
Issue 3: Unexpected side reactions involving the aromatic ring.
-
Question: I am observing side products that suggest a reaction has occurred on the aromatic ring of my this compound starting material. How can I prevent this?
-
Answer: The aniline and methoxy groups are activating and ortho-, para-directing for electrophilic aromatic substitution.[9] Even with the deactivating effect of the trifluoromethyl group, the ring can still be susceptible to attack by strong electrophiles.
-
Solutions:
-
Protect the amino group: The most common strategy to prevent unwanted electrophilic aromatic substitution is to protect the amino group, for example, as an acetamide.[9][15] The amide is still an ortho-, para-director but is much less activating. The protecting group can be removed after the desired reaction. (See Protocol 2)
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C (Refrigerated)[2] | Slows down the rate of potential degradation reactions, particularly oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen)[1] | Prevents oxidation of the electron-rich aniline moiety by atmospheric oxygen.[4] |
| Light Exposure | Protect from light (Amber vial)[3][4] | Aromatic amines can be photosensitive and degrade upon exposure to light. |
| Container | Tightly sealed[10] | Prevents ingress of moisture and oxygen. |
| Appearance of Pure Compound | Off-white to light beige solid | Significant deviation to yellow or brown indicates oxidation. |
Experimental Protocols
Protocol 1: Purification of Discolored this compound by Activated Carbon Treatment and Recrystallization
This protocol is designed to remove colored impurities, which are often oxidation products.
Materials:
-
Discolored this compound
-
Activated carbon
-
A suitable solvent system for recrystallization (e.g., ethanol/water, heptane/ethyl acetate)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In an Erlenmeyer flask, dissolve the discolored this compound in a minimal amount of the hot solvent.
-
Add a small amount of activated carbon (approximately 1-2% by weight of the aniline) to the hot solution.
-
Swirl the flask and gently heat for 5-10 minutes. The activated carbon will adsorb the colored impurities.[4]
-
Perform a hot filtration using a fluted filter paper or a heated Buchner funnel to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 2: Protection of the Amino Group as an Acetamide
This protocol provides a general method for protecting the amino group to moderate its reactivity.
Materials:
-
This compound
-
Acetic anhydride
-
A suitable solvent (e.g., acetic acid, dichloromethane)
-
A mild base (e.g., pyridine, triethylamine) if using an aprotic solvent
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Dissolve the this compound in the chosen solvent in a round-bottom flask equipped with a stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess (1.1 equivalents) of acetic anhydride to the cooled solution. If using an aprotic solvent, also add 1.1 equivalents of a mild base.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected acetamide.
Visualization of Troubleshooting Logic
The following flowchart illustrates a decision-making process for troubleshooting common issues encountered when using this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline. Benchchem.
- Technical Support Center: Halogenation of Substituted Anilines. Benchchem.
- overcoming poor nucleophilicity of substituted anilines in thiourea synthesis. Benchchem.
- Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline. Journal of the Chemical Society, Perkin Transactions 1.
- 2-(Trifluoromethyl)aniline. PubChem.
- 4-(Trifluoromethyl)aniline. Chem-Impex.
- Focus on 2-Hydroxy-4-(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD.
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Chemistry – A European Journal.
- Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Applied and Environmental Microbiology.
- Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed.
- Trifluoromethylarylation of alkenes using anilines. Chemical Science.
- Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline. Vrije Universiteit Brussel.
- Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.
- 2-Methoxy-5-(trifluoromethyl)aniline. BLD Pharm.
- 2-Fluoro-4-(methoxymethyl)aniline. ChemScene.
- Technical Support Center: Troubleshooting Halogen
- Bacterial degradation of aniline.
- Technical Support Center: Purification of Substituted Anilines. Benchchem.
- Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. Tesis Doctorals en Xarxa.
- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
- Photochemistry of Aliphatic and Aromatic Amines.
- Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society.
- The degradation products of aniline in the solutions with ozone and kinetic investig
- PHOTOSTABILITY OF MOLECULES OF AROMATIC AMINES IN... Journal of Applied Spectroscopy.
- p-Anisidine. Wikipedia.
- Trifluoromethyl
- m-Anisidine. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. p-Anisidine - Wikipedia [en.wikipedia.org]
- 6. m-Anisidine - Wikipedia [en.wikipedia.org]
- 7. Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Methoxy-6-(trifluoromethyl)aniline
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 2-Methoxy-6-(trifluoromethyl)aniline (CAS No. 133863-87-3). This molecule is a critical building block in pharmaceutical and agrochemical development, prized for the unique electronic and steric properties conferred by its ortho-methoxy and trifluoromethyl substituents. However, these same features introduce specific challenges and potential side reactions during its synthesis.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols drawn from our field experience. It is designed to help you, the research scientist, diagnose issues, mitigate side reactions, and optimize your synthetic route to achieve high yields and purity.
Section 1: Troubleshooting the Buchwald-Hartwig Amination Route
The palladium-catalyzed coupling of an aryl halide, such as 2-bromo- or 2-chloro-1-methoxy-3-(trifluoromethyl)benzene, with an ammonia source is a powerful and common method for synthesizing the target aniline.[1][2] However, it is susceptible to several competing pathways.
FAQ 1.1: My primary byproduct is 1-methoxy-3-(trifluoromethyl)benzene. How can I suppress this hydrodehalogenation reaction?
Answer: This is the most common side reaction in this synthesis and arises from premature reduction of the aryl halide starting material.
Causality: The formation of 1-methoxy-3-(trifluoromethyl)benzene occurs via a hydrodehalogenation pathway that competes with the desired C-N bond formation. The catalytic cycle for Buchwald-Hartwig amination involves an arylpalladium(II) amido complex. A key side reaction for this intermediate is β-hydride elimination, which is typically not possible with ammonia. However, an alternative pathway involves the formation of a palladium hydride (Pd-H) species, which can then undergo reductive elimination with the aryl group to yield the undesired byproduct.[1] The choice of ligand, base, and solvent system is critical to minimizing this pathway.
Troubleshooting Steps & Solutions:
-
Ligand Selection: The ligand's steric and electronic properties directly influence the relative rates of reductive elimination (product formation) versus side reactions.
-
Insight: Sterically hindered, electron-rich phosphine ligands generally accelerate the rate of C-N reductive elimination, outcompeting the hydrodehalogenation pathway.
-
Recommendation: Switch from general-purpose ligands (e.g., PPh₃) to specialized Buchwald-Hartwig ligands. XantPhos and bulky biaryl phosphine ligands (e.g., RuPhos, XPhos) are known to be particularly effective in suppressing this side reaction.[3][4]
-
-
Base Optimization: The choice and strength of the base are crucial.
-
Insight: While strong bases like sodium tert-butoxide (NaOt-Bu) are effective for deprotonating the amine source, they can also promote side reactions. Weaker bases can sometimes provide a cleaner reaction profile, albeit with potentially longer reaction times.
-
Recommendation: If using NaOt-Bu, ensure it is fresh and handled under inert conditions. Consider screening other bases like lithium bis(trimethylsilyl)amide (LiHMDS) when using an ammonia surrogate, or potassium carbonate (K₂CO₃) if reaction kinetics allow.[5]
-
-
Solvent and Temperature Control:
-
Insight: The reaction medium affects catalyst stability and solubility.
-
Recommendation: Aprotic, non-polar solvents like toluene or dioxane are standard. Running the reaction at the lowest effective temperature can often reduce the rate of side reactions more than the desired coupling. A temperature screen (e.g., 80°C, 100°C, 110°C) is advisable.
-
Table 1: Ligand and Base Considerations for Minimizing Hydrodehalogenation
| Ligand Class | Base | Expected Outcome on Hydrodehalogenation | Rationale |
| Monodentate (e.g., P(t-Bu)₃) | NaOt-Bu | Moderate to High | Can be effective but may require careful optimization. |
| Bidentate (e.g., XantPhos) | NaOt-Bu / K₂CO₃ | Low | Wide bite angle promotes reductive elimination.[4] |
| Biaryl (e.g., RuPhos, XPhos) | NaOt-Bu / LHMDS | Very Low | Bulky framework sterically disfavors pathways leading to side products. |
FAQ 1.2: The reaction is sluggish and stalls before completion. What are the likely causes of catalyst deactivation?
Answer: Catalyst deactivation is often traced back to impurities or suboptimal reaction conditions.
Causality: The active Pd(0) species in the catalytic cycle is sensitive to oxidation and can be poisoned by certain functional groups or impurities. Phosphine ligands themselves can also degrade.
Troubleshooting Steps & Solutions:
-
Ensure Inert Atmosphere: The Pd(0) catalyst and many phosphine ligands are oxygen-sensitive.
-
Protocol: Thoroughly degas the solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
-
Reagent Purity:
-
Starting Material: Impurities in the aryl halide, particularly sulfur-containing compounds, can act as catalyst poisons. Purify the starting material via distillation or column chromatography if its purity is questionable.
-
Ammonia Source: If using ammonia gas, pass it through a drying agent. When using an ammonia equivalent like lithium bis(trimethylsilyl)amide, use a freshly opened bottle or a recently titrated solution.[2]
-
-
Use of Pre-catalysts:
-
Insight: Using air-stable palladium pre-catalysts (e.g., G3 or G4 palladacycles) can lead to more consistent generation of the active Pd(0) species in solution compared to using separate Pd sources and ligands.[3]
-
Diagram 1.1: Buchwald-Hartwig Amination and Competing Hydrodehalogenation
A simplified catalytic cycle showing the desired C-N coupling versus the hydrodehalogenation side reaction.
Section 2: Troubleshooting the Nitro Reduction Route
An alternative route involves the reduction of 1-methoxy-2-nitro-3-(trifluoromethyl)benzene. This is typically achieved via catalytic hydrogenation (e.g., H₂ with Pd/C) or using metals like iron, tin, or zinc in an acidic medium.[6][7]
FAQ 2.1: My reduction is incomplete, showing multiple spots on TLC, and the yield of the desired aniline is low. What's going wrong?
Answer: Incomplete reduction is a frequent issue, leading to a mixture of the starting material, final product, and reduction intermediates such as nitroso and hydroxylamine species.
Causality: The reduction of a nitro group to an amine is a multi-electron process that proceeds through several intermediates. The reaction can stall at any of these intermediate stages if the reducing agent is depleted, the catalyst is inactive, or the reaction conditions are not optimal.
Troubleshooting Steps & Solutions:
-
Catalyst Activity (for Catalytic Hydrogenation):
-
Insight: Palladium on carbon (Pd/C) is the most common catalyst. Its activity can be compromised by age, improper storage, or poisoning.
-
Recommendation: Use a fresh batch of catalyst. Ensure the catalyst is handled as a slurry to avoid ignition in air. If poisoning is suspected (e.g., from sulfur-containing impurities), pre-treating the starting material with activated charcoal may help.
-
-
Reaction Conditions:
-
Hydrogen Pressure: For stubborn reductions, increasing the hydrogen pressure (from balloon pressure to 50-100 psi in a Parr shaker) can significantly improve the reaction rate and drive it to completion.
-
Temperature: Gentle heating (e.g., to 40-50°C) can sometimes accelerate the reaction, but be cautious of potential side reactions at higher temperatures.
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂): Ensure a sufficient excess of the metal and acid is used to provide the necessary electrons and protons for the full reduction. The reaction is often exothermic and may require initial cooling.
-
-
Solvent Choice:
-
Insight: The solvent must solubilize the starting material and not interfere with the reaction.
-
Recommendation: Methanol, ethanol, and ethyl acetate are excellent choices for catalytic hydrogenation. For metal/acid reductions, ethanol or acetic acid are commonly used.
-
FAQ 2.2: After the reaction and workup, my product is dark-colored. How do I purify it?
Answer: Color in the final product often indicates the presence of oxidized impurities or residual catalyst.
Causality: Anilines, particularly those with electron-donating groups, are susceptible to air oxidation, which can form highly colored polymeric impurities. Additionally, incomplete removal of metal salts or colloidal palladium can impart color.
Purification Protocol:
-
Initial Filtration: After the reaction, ensure the catalyst or excess metal is thoroughly removed by filtration, often through a pad of Celite®. This is a critical first step.
-
Aqueous Workup: Perform a standard liquid-liquid extraction. After basifying the reaction mixture to liberate the free aniline, extract with a solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine.
-
Decolorization: If the organic solution is still colored, it can be treated with activated charcoal. Add a small amount of charcoal to the solution, stir for 15-30 minutes, and then filter through Celite® again.
-
Final Purification: The most effective method for removing baseline impurities and color is column chromatography on silica gel. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically effective. Alternatively, for larger scales, vacuum distillation can be an option if the product is thermally stable.
Diagram 1.2: Troubleshooting Flowchart for Nitro Reduction
A decision-making flowchart for troubleshooting common issues in the reduction of an aromatic nitro group.
Appendix A: Reference Protocols
Disclaimer: These protocols are for informational purposes. All laboratory work should be conducted with appropriate safety precautions.
Protocol A.1: Buchwald-Hartwig Amination of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), XantPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the flask, evacuate, and backfill with argon (repeat 3 times).
-
Add anhydrous, degassed toluene via syringe, followed by 2-bromo-1-methoxy-3-(trifluoromethyl)benzene (1.0 equiv).
-
Seal the flask in a pressure-vessel or use a manifold connected to an ammonia (NH₃) gas cylinder.
-
Cool the mixture to -78°C (dry ice/acetone bath) and bubble NH₃ gas through the solution for 15 minutes, or until the desired amount is condensed.
-
Seal the vessel tightly and heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, carefully vent any excess pressure, and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography.
Protocol A.2: Catalytic Hydrogenation of 1-Methoxy-2-nitro-3-(trifluoromethyl)benzene
-
To a hydrogenation flask or Parr bottle, add 1-methoxy-2-nitro-3-(trifluoromethyl)benzene (1.0 equiv) and methanol.
-
Carefully add 10% Palladium on Carbon (5-10 mol % Pd) as a slurry in methanol.
-
Seal the vessel, connect it to a hydrogen source, and purge the system by evacuating and backfilling with hydrogen (3x).
-
Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitor hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate in vacuo to yield the crude product.
-
For further purification, dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, filter, and reconcentrate.
References
- Chemistry Stack Exchange.Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019).
- Wikipedia.Buchwald–Hartwig amination.
- Chemistry LibreTexts.Buchwald-Hartwig Amination. (2023).
- Oakwood Chemical.this compound.
- Edelbach, B. L., et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate.
- Google Patents.EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
- Google Patents.CN101508544B - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- Organic Chemistry Portal.Buchwald-Hartwig Cross Coupling Reaction.
- Ren, Y., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC).
- College of Saint Benedict/Saint John's University.Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups.
- Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow (Supporting Information). Amazon S3.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 7. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
Technical Support Center: Synthesis of Ortho-Substituted Trifluoromethyl Anilines
Answering your request with the persona of a Senior Application Scientist, here is the technical support center for the synthesis of ortho-substituted trifluoromethyl anilines.
Welcome to the technical support hub for the synthesis of ortho-substituted trifluoromethyl anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges of introducing a trifluoromethyl (CF₃) group adjacent to the amino functionality on an aromatic ring. Due to the powerful electron-withdrawing nature of the CF₃ group and the directing effects of the aniline nitrogen, achieving clean, high-yield ortho-substitution is a significant synthetic hurdle.
This document provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions, grounded in established chemical principles and current literature.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting your synthesis.
Q1: Why is the direct ortho-trifluoromethylation of anilines so challenging?
A1: The challenge is rooted in fundamental principles of electrophilic aromatic substitution. The amino group (-NH₂) is a potent activating group and an ortho, para-director[1][2]. Conversely, the trifluoromethyl group (-CF₃), once installed, is a strong deactivating group and a meta-director[1]. This creates a conflict:
-
Direct Trifluoromethylation of Aniline: The amino group directs incoming electrophilic CF₃⁺ sources to the ortho and para positions. However, the high reactivity of the aniline nitrogen can lead to N-trifluoromethylation, polymerization, or other side reactions[3].
-
Amination of Trifluoromethylbenzene: Attempting to add an amino group to trifluoromethylbenzene via electrophilic nitration followed by reduction will result primarily in the meta-substituted aniline, as the CF₃ group directs the incoming nitro group to the meta position[1].
Overcoming these inherent electronic biases requires specialized, modern synthetic methods.
Q2: What are the main strategies to achieve ortho-trifluoromethylation of anilines?
A2: Modern organic synthesis has developed several key strategies to bypass the challenges of classical electrophilic substitution:
-
Directed C-H Functionalization: This is arguably the most powerful approach. A directing group is temporarily installed on the aniline nitrogen, which then chelates to a metal catalyst, positioning it to selectively activate and functionalize the adjacent C-H bond. Picolinamides are common directing groups for this purpose[4].
-
Rearrangement/Migration Strategies: These multi-step sequences cleverly build an intermediate that, upon thermal or chemical trigger, rearranges to form the desired ortho-substituted product. A notable example involves the O-trifluoromethylation of an N-aryl-hydroxyacetamide, followed by a thermally induced migration of the -OCF₃ group to the ortho position[5][6].
-
Classical Multi-Step Synthesis: This involves building the molecule from a precursor that already has the desired substitution pattern. For instance, starting with a 2-chloro-6-nitrobenzotrifluoride, one can perform a nucleophilic aromatic substitution of the chloride, followed by reduction of the nitro group. While reliable, this approach can be lengthy and depends on precursor availability.
-
Sandmeyer-Type Reactions: For certain substrates, an appropriately substituted aniline can be converted to a diazonium salt, which is then reacted with a trifluoromethyl source in the presence of a copper catalyst[7][8][9]. This method is excellent for converting an existing amino group into a CF₃ group.
Q3: My aniline substrate is turning brown upon storage. Is it still usable?
A3: Aniline and its derivatives are notoriously prone to oxidation, which is indicated by a color change from colorless or pale yellow to dark brown or black. This degradation can introduce impurities like nitroso or nitro compounds that may interfere with your reaction[10]. While minor discoloration might be acceptable for some robust reactions, for sensitive, catalyzed processes, it is highly recommended to purify the aniline before use (e.g., by distillation or column chromatography) or use a fresh, high-purity bottle. To prevent degradation, store anilines under an inert atmosphere (argon or nitrogen), protected from light in an amber vial, and at recommended refrigerated temperatures (2-8°C)[10].
Part 2: Troubleshooting Guide: Common Experimental Failures
This section provides a structured approach to diagnosing and solving specific problems encountered during synthesis.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low or No Yield | 1. Degraded Starting Material: Aniline substrate has oxidized. | Solution: Purify the aniline by distillation or filtration through a short plug of activated carbon or alumina. Causality: Oxidized impurities can poison catalysts or participate in side reactions, consuming reagents and lowering the yield of the desired product[10]. |
| 2. Atmospheric Contamination: Reaction is sensitive to oxygen or moisture. | Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under a positive pressure of an inert gas (Argon/Nitrogen). Causality: Many modern trifluoromethylation reactions, especially those involving radical intermediates or organometallic catalysts, are quenched by oxygen or water[5][6]. | |
| 3. Inactive Catalyst: The metal catalyst (e.g., Pd, Cu, Fe) is inactive or poisoned. | Solution: Use a fresh batch of catalyst. If using a pre-catalyst, ensure activation conditions are correct. Avoid substrates with strong, un-protected coordinating groups (e.g., thiols) that can bind irreversibly to the metal center. | |
| Incorrect Isomer Formation (meta or para instead of ortho) | 1. Wrong Synthetic Strategy: The chosen reaction is not selective for the ortho position. | Solution: Switch to a method with inherent ortho-selectivity, such as directing group-assisted C-H activation[4][11] or a migration-based strategy[5][6]. Causality: As discussed in FAQ1, the inherent electronics of the aniline ring system do not favor direct ortho-electrophilic trifluoromethylation. You must use a method that overrides these electronics. |
| 2. Loss of Directing Group Control: The directing group is not effectively coordinating to the metal center. | Solution: Re-optimize reaction conditions (solvent, base, temperature). Ensure the directing group is properly installed and stable under the reaction conditions. Causality: The chelation between the directing group and the metal is the sole reason for ortho-selectivity. If this interaction is weak or disrupted, background, non-directed reactions can occur, leading to a mixture of isomers. | |
| Multiple Trifluoromethylation Products | 1. Excess Trifluoromethylating Reagent: Too much CF₃ source was used. | Solution: Carefully control the stoichiometry. Use the aniline as the limiting reagent and add the trifluoromethylating agent slowly via syringe pump if necessary. |
| 2. Reaction Time Too Long: The reaction was allowed to proceed after the mono-substituted product formed. | Solution: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed and before significant formation of di-substituted products. Causality: The initial product, an ortho-CF₃-aniline, is still an aniline and can potentially react a second time, although it is significantly deactivated. | |
| Formation of Polymeric Byproducts | 1. Aniline Oxidation/Coupling: The reaction conditions are too harsh or oxidative. | Solution: Use milder oxidants if required by the mechanism. Lower the reaction temperature. Ensure an inert atmosphere is maintained. Causality: Anilines can undergo oxidative coupling to form polymeric tars, a common side reaction pathway, especially under harsh conditions or in the presence of strong oxidants[3]. |
Troubleshooting Workflow: A Logic Diagram
Here is a visual guide to systematically troubleshoot a failing ortho-trifluoromethylation reaction.
Caption: A step-by-step decision workflow for troubleshooting common issues.
Part 3: Key Synthetic Protocols & Mechanisms
Below are detailed, field-tested protocols for reliable synthesis of ortho-substituted trifluoromethyl anilines.
Protocol 1: Ortho-Trifluoromethoxylation via Migration Strategy
This method, adapted from the work of Ngai and Feng, is a robust two-step protocol to synthesize ortho-trifluoromethoxylated anilines, which are closely related and often synthetically grouped with their trifluoromethyl counterparts[5][6][12][13]. It relies on a clever OCF₃ migration.
Caption: Overall workflow for the migration-based synthesis strategy.
Step A: O-Trifluoromethylation of N-Aryl-N-hydroxyacetamide [5]
-
To an oven-dried round-bottom flask under an Argon atmosphere, add the starting N-aryl-N-hydroxyacetamide (1.0 equiv), Togni's Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 0.1 equiv).
-
Add anhydrous, degassed chloroform via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography (silica gel, typical eluent: hexanes/ethyl acetate) to yield the N-(trifluoromethoxy)acetamido intermediate.
-
Expert Insight: The exclusion of oxygen is critical for this radical-mediated process. Using un-degassed solvent or running the reaction open to the air can result in significantly lower yields[6].
-
Step B: Thermally Induced OCF₃ Migration [5][12]
-
In a pressure vessel, combine the purified intermediate from Step A (1.0 equiv) and nitromethane.
-
Seal the vessel and heat the mixture to 120 °C with vigorous stirring behind a safety shield.
-
Maintain the temperature for 18-24 hours. Monitor by taking aliquots and analyzing with LC-MS if possible.
-
CAUTION: Impure nitromethane can be explosive at high temperatures. Use a high-purity grade and always conduct the reaction behind a blast shield[5][12].
-
After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography to afford the final ortho-trifluoromethoxylated aniline derivative.
-
Mechanistic Rationale: This migration is proposed to proceed via a thermally induced heterolytic cleavage of the N-OCF₃ bond. This generates a tight ion pair of a nitrenium ion and trifluoromethoxide. The trifluoromethoxide then attacks the ortho-position of the nitrenium ion, which after tautomerization, yields the thermodynamically stable aromatic product[6].
-
Protocol 2: Directing Group-Assisted Ortho-C-H Trifluoromethylation
This protocol is a general representation of modern C-H activation strategies, inspired by methods using picolinamide directing groups and photoredox or metal catalysis[4][14].
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H [pubs.rsc.org]
- 4. Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 7. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pd(II)-catalyzed ortho trifluoromethylation of arenes and insights into the coordination mode of acidic amide directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Byproduct Removal in Reactions of 2-Methoxy-6-(trifluoromethyl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxy-6-(trifluoromethyl)aniline. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the purification of reaction products derived from this key synthetic intermediate. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
General Purity and Handling
Q1: My starting material, this compound, is showing impurities before I even begin my reaction. What are the common contaminants and how can I purify it?
A1: It is crucial to start with high-purity this compound to avoid downstream complications. Common impurities in commercially available anilines can include oxidation products, residual solvents from synthesis, and isomers.
-
Troubleshooting:
-
Visual Inspection: A pink or brownish hue can indicate oxidation.
-
Analytical Verification: Confirm purity using HPLC or GC-MS before use.
-
Purification Protocol: If impurities are detected, consider purification by:
-
Distillation: For volatile impurities. Given the relatively low boiling point of many anilines, vacuum distillation is often effective.
-
Recrystallization: A suitable solvent system can be determined empirically. Start with a nonpolar solvent like hexane and add a more polar solvent like ethyl acetate or dichloromethane until the solid dissolves at elevated temperature. Cool slowly to form pure crystals.
-
Acid Wash: To remove basic impurities, dissolve the aniline in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The aniline will remain in the organic layer, while more basic impurities will be extracted into the aqueous phase.[1]
-
-
Troubleshooting Guide: Acylation Reactions
Acylation of this compound is a common transformation, for instance, in the synthesis of precursors for active pharmaceutical ingredients. However, the electronic and steric nature of this substrate can lead to specific byproducts.
Q2: I'm performing an N-acylation reaction on this compound and my yield is low, with several spots on the TLC plate. What are the likely byproducts?
A2: In addition to unreacted starting material, you may be observing the formation of several byproducts due to the reactivity of the aniline and the reaction conditions.
-
Potential Byproducts:
-
Diacylated Product: While the steric hindrance from the ortho-methoxy and trifluoromethyl groups makes this less likely, forcing conditions (high temperature, large excess of acylating agent) can lead to the formation of a diacylated aniline.[2]
-
O-Acylated Byproduct (if applicable): If your acylating agent is generated in situ or if there are hydroxyl-containing impurities, you might observe O-acylation.
-
C-Acylated Isomers (Friedel-Crafts type): Although the amino group is a strong ortho-, para-director for electrophilic aromatic substitution, under certain Lewis acidic conditions, you could potentially see minor amounts of acylation on the aromatic ring. The directing effects of the methoxy (ortho-, para-) and trifluoromethyl (meta-) groups will influence the regioselectivity.
-
Q3: How can I minimize the formation of these acylation byproducts?
A3: The key is to control the reaction conditions carefully.
-
Mitigation Strategies:
-
Control Stoichiometry: Use a stoichiometric amount of the acylating agent. A slow addition of the acylating agent can also help to avoid high local concentrations that might favor diacylation.[2]
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will minimize side reactions and potential degradation of starting materials or products.
-
Choice of Catalyst: For sterically hindered anilines, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be highly effective by forming a more reactive acylating intermediate.[2]
-
Q4: What is a reliable method for purifying my desired N-acylated product from unreacted starting material and byproducts?
A4: A multi-step purification strategy is often the most effective.
-
Purification Protocol:
-
Aqueous Workup with Acid Wash: After the reaction is complete, quench the reaction mixture and perform an extractive workup. Washing the organic layer with dilute acid (e.g., 1M HCl) will remove the unreacted, basic this compound, leaving the neutral amide product in the organic phase.[1]
-
Chromatography: If byproducts are still present, column chromatography is the next step. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) on silica gel will typically separate the desired product from less polar byproducts and more polar diacylated impurities.
-
Recrystallization: For the final polishing of your product, recrystallization is highly recommended. The choice of solvent will depend on the polarity of your acylated product. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
Data Summary for Acylation Purification
| Impurity | Removal Method | Key Parameters | Expected Outcome |
| Unreacted this compound | Acidic aqueous extraction | 1M HCl wash | Aniline moves to aqueous phase |
| Diacylated byproduct | Column Chromatography | Silica gel, Hexane/Ethyl Acetate gradient | Separation based on polarity |
| C-acylated byproduct | Column Chromatography | Silica gel, Hexane/Ethyl Acetate gradient | Separation based on polarity |
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound can act as a nucleophile in SNAr reactions, for example, in the synthesis of kinase inhibitors like cabozantinib. The primary challenge here is often controlling regioselectivity and removing related impurities.
Q5: In my SNAr reaction, I am seeing multiple products that I suspect are isomers. How can I confirm this and what causes their formation?
A5: Isomer formation in SNAr reactions is a common issue, especially with polysubstituted aromatic electrophiles. The electron-withdrawing and donating groups on both the nucleophile and the electrophile dictate the regiochemical outcome.
-
Potential Byproducts:
-
Positional Isomers: If the aromatic electrophile has multiple leaving groups or positions susceptible to nucleophilic attack, you may obtain a mixture of isomers. For instance, in the synthesis of cabozantinib precursors, impurities with substitution at different positions on the quinoline ring have been identified.
-
Products of Reaction with Solvent: In some cases, particularly at elevated temperatures, the solvent (if nucleophilic, e.g., an alcohol) can compete with your aniline as the nucleophile.
-
Q6: How can I improve the regioselectivity of my SNAr reaction?
A6: Optimizing reaction conditions is key to favoring the formation of the desired isomer.
-
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity of the reaction, favoring the thermodynamically more stable product.
-
Choice of Base and Solvent: The nature of the base and solvent can influence the nucleophilicity of the aniline and the reactivity of the electrophile. A non-nucleophilic base is generally preferred to avoid competition. The solvent polarity can also affect the reaction rate and selectivity.
-
Protecting Groups: In complex syntheses, it may be necessary to use protecting groups to block reactive sites and direct the substitution to the desired position.
-
Q7: What is the best way to separate the desired product from isomeric byproducts and unreacted starting materials after an SNAr reaction?
A7: A combination of extraction and chromatography is typically required for these challenging separations.
-
Purification Protocol:
-
Initial Workup: Begin with a standard aqueous workup to remove the base and any water-soluble salts.
-
Acid Extraction: Similar to the acylation cleanup, an acid wash can remove the unreacted this compound.
-
Column Chromatography: This is the most critical step for separating isomers.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A carefully optimized solvent system is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate or acetone) in a nonpolar solvent (e.g., hexanes or dichloromethane) is often required to achieve good separation between closely related isomers. It may be necessary to screen several solvent systems to find the optimal conditions.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective final step to obtain a product of very high purity.
-
Workflow for SNAr Product Purification
Caption: Workflow for the purification of SNAr reaction products.
Experimental Protocols
Protocol 1: General Procedure for Acid Extraction of Unreacted this compound
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate completely. The unreacted aniline will be protonated and drawn into the aqueous (bottom) layer.
-
Collection: Drain the aqueous layer. Repeat the extraction of the organic layer with 1M HCl two more times to ensure complete removal of the aniline.
-
Washing: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now depleted of the starting aniline.
Protocol 2: Troubleshooting Column Chromatography for Isomer Separation
-
TLC Analysis: Before running a column, analyze the crude mixture by thin-layer chromatography (TLC) using various solvent systems (e.g., different ratios of hexanes:ethyl acetate, dichloromethane:methanol) to identify a system that provides the best separation between your desired product and the isomeric impurities.
-
Column Packing: Pack a silica gel column with the chosen eluent system. Ensure the column is packed uniformly to avoid channeling.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin eluting with the determined solvent system. If separation is still challenging, a shallow gradient elution (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate) can improve resolution.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify which fractions contain the pure product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure.
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
References
- BenchChem. (2025).
- Eureka | Patsnap. (n.d.).
- SynZeal. (n.d.). Cabozantinib Impurities.
- Daicel Pharma Standards. (n.d.). Cabozantinib Impurities Manufacturers & Suppliers.
- SynThink Research Chemicals. (n.d.).
- Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- ResearchGate. (2014, December 12).
- Pharmaffili
- Chemistry Steps. (n.d.). Reactions of Aniline.
- ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- Royal Society of Chemistry. (n.d.). Trifluoromethylarylation of alkenes using anilines. Chemical Science.
- Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.
- National Center for Biotechnology Information. (2023, October 27).
- ResearchGate. (n.d.).
- Quora. (2024, February 4). What properties of aniline make it a suitable base for nucleophilic substitution reactions?.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
- Chemistry Steps. (n.d.).
- National Center for Biotechnology Information. (2016, January 19).
- BenchChem. (2025). Technical Support Center: Purification of Ortho-Substituted Phenylpropanals.
- Royal Society of Chemistry. (n.d.). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
- ACS Publications. (n.d.). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (n.d.).
- National Center for Biotechnology Information. (2015, July 14). Practical catalytic method for synthesis of sterically hindered anilines.
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2005, November 10). Acid-catalyzed ortho-alkylation of anilines with styrenes: an improved route to chiral anilines with bulky substituents.
Sources
Technical Support Center: Synthesis of 2-Methoxy-6-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 2-Methoxy-6-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized experimental protocols. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the Buchwald-Hartwig amination, a robust and widely used method for C-N bond formation.[1][2]
Q1: My reaction shows low or no conversion of the starting aryl halide. What are the likely causes and how can I fix it?
A1: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors related to the catalyst system, reaction conditions, or reagents.
-
Inactive Catalyst: The active catalyst in this reaction is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it may not be efficiently reduced to the active form.
-
Solution: Consider using a pre-formed Pd(0) catalyst or an air-stable precatalyst which can simplify the reaction setup and provide more consistent results.[3] Ensure your palladium source is of high quality and has been stored correctly.
-
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the amination. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Solution: For sterically hindered substrates, such as those with ortho-substituents, bulky, electron-rich biarylphosphine ligands are often more effective. Screen a variety of ligands to find the optimal one for your specific substrate.
-
-
Inadequate Base: The base plays a crucial role in the deprotonation of the amine and the overall catalytic cycle.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your substrate has base-sensitive functional groups, you might consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher reaction temperatures. The solubility of the base in the chosen solvent is also a key consideration.[3]
-
-
Atmosphere and Reagent Purity: The Pd(0) catalyst is sensitive to oxygen. The presence of water or other impurities can also inhibit the reaction.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use anhydrous, degassed solvents and ensure all reagents are of high purity.[3]
-
Q2: I am observing a significant amount of hydrodehalogenation of my aryl halide starting material. What can I do to minimize this side reaction?
A2: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction that competes with the desired C-N bond formation.
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination (forming the desired product) and competing side reactions.
-
Solution: Employ bulky ligands that can accelerate the rate of reductive elimination.
-
-
Reaction Temperature: Higher temperatures can sometimes favor side reactions.
-
Solution: Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
-
Amine Source: The nature of the amine source can also play a role.
-
Solution: When using ammonia or an ammonia equivalent, ensure it is of high quality and used in the appropriate stoichiometry. Using a slight excess of the amine can sometimes help to suppress hydrodehalogenation.[3]
-
Q3: My purification by column chromatography is proving difficult. The product is either not separating well from impurities or is streaking on the column. What are some tips for purifying fluorinated anilines?
A3: The purification of anilines, particularly fluorinated ones, can be challenging due to their basicity and potential for interaction with the silica gel.
-
Tailing/Streaking on Silica Gel: The basic nature of the aniline can lead to strong interactions with the acidic silica gel, causing tailing.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system. This will help to neutralize the acidic sites on the silica gel and improve the peak shape.
-
-
Co-eluting Impurities: If impurities have similar polarity to your product, separation can be difficult.
-
Solution: Experiment with different solvent systems. A gradient elution may be necessary to achieve good separation. For fluorinated compounds, sometimes using a fluorinated stationary phase or a solvent system with some fluorinated character can improve separation.[4]
-
-
Product Instability: Anilines can be susceptible to oxidation, leading to colored impurities.
-
Solution: Work up the reaction and perform the purification as quickly as possible. Storing the purified product under an inert atmosphere and in the dark can help to prevent degradation. An activated carbon treatment of the crude product solution before chromatography can sometimes remove colored impurities.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most promising synthetic route for preparing this compound?
A1: The Buchwald-Hartwig amination is arguably the most versatile and efficient method for the synthesis of aryl amines from aryl halides.[2] This palladium-catalyzed cross-coupling reaction offers high functional group tolerance and generally provides good to excellent yields. The likely starting material for this synthesis would be 2-bromo-1-methoxy-3-(trifluoromethyl)benzene .
Q2: What are the key parameters to control for a successful Buchwald-Hartwig amination?
A2: The success of a Buchwald-Hartwig amination hinges on the careful optimization of several parameters:
-
Palladium Source: A reliable source of Pd(0) is essential.
-
Ligand: A bulky, electron-rich phosphine ligand is typically required.
-
Base: A strong, non-nucleophilic base is often used.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are common choices.
-
Temperature: Reaction temperatures typically range from 80-120 °C.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere to protect the oxygen-sensitive catalyst.
Q3: What are some common side products to look out for in this synthesis?
A3: Besides the desired product, several side products can form during the Buchwald-Hartwig amination:
-
Hydrodehalogenation: The replacement of the bromine atom on the starting aryl bromide with a hydrogen atom.
-
Homocoupling: The coupling of two molecules of the aryl bromide to form a biaryl species.
-
Diarylation: If a primary amine is used as the nitrogen source, a secondary amine can be formed as a byproduct through a second amination reaction.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be periodically withdrawn, quenched, and analyzed to determine the consumption of the starting materials and the formation of the product.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a representative procedure based on established methods for Buchwald-Hartwig amination of similar substrates. Optimization may be required for your specific setup and reagents.
Materials:
-
2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
-
A source of ammonia (e.g., a solution of ammonia in dioxane, or an ammonia surrogate like benzophenone imine followed by hydrolysis)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or an air-stable precatalyst)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., hexane/ethyl acetate with 0.5% triethylamine)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Addition of Reagents: Under a positive pressure of argon or nitrogen, add 2-bromo-1-methoxy-3-(trifluoromethyl)benzene (1.0 equiv), the ammonia source (1.2-1.5 equiv), and sodium tert-butoxide (1.4-2.0 equiv).
-
Addition of Solvent: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes containing 0.5% triethylamine).
Data Summary
The following table provides a hypothetical comparison of different catalytic systems for the Buchwald-Hartwig amination of 2-bromo-1-methoxy-3-(trifluoromethyl)benzene. These are representative conditions and yields may vary.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 18 | 85-95 |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 70-85 |
| Pd precatalyst (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 65-80 |
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield.
References
- BenchChem. (2025). Troubleshooting guide for the purification of 4-Fluoro-N-pentylaniline. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Enhancing the Efficiency of Buchwald-Hartwig Coupling. BenchChem Technical Support.
- Reddit. (2018).
- ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig....
- ChemBK. (2024). 2-Methyl-3-Amino Benzotrifluoride.
- BenchChem. (2025). Application Notes & Protocols for Buchwald-Hartwig Amination using RuPhos with Functionalized Anilines. BenchChem Technical Support.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Google Patents. (n.d.). EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
- PrepChem. (n.d.). Synthesis of 3-amino-2-methylbenzotrifluoride.
- BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling. BenchChem Technical Support.
- NIH. (n.d.).
- PubChem. (n.d.). 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene.
- ResearchGate. (2014).
- CymitQuimica. (n.d.). This compound.
- BenchChem. (2025). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
- Sultan Qaboos University House of Expertise. (2013).
- NIH. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
- ACS Publications. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society.
- Google Patents. (n.d.).
- Google Patents. (n.d.). US6121492A - Method for preparing 2-trifluoro-methoxy-aniline.
- Google Patents. (n.d.). EP0984920B1 - Novel method for preparing 2-trifluoro-methoxy-aniline.
- ResearchGate. (2025).
- ACS Publications. (n.d.). Copper(I)-Catalyzed Amination of Aryl Halides in Liquid Ammonia. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2023).
- Google Patents. (n.d.).
- NIH. (n.d.).
- Organic Reactions. (n.d.).
- Google Patents. (n.d.). US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride.
- ACS Publications. (2020).
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Handling and Safety of Trifluoromethylated Anilines
Welcome to the technical support center for trifluoromethylated anilines. This guide is designed for researchers, chemists, and drug development professionals who utilize these versatile yet hazardous compounds. The trifluoromethyl (-CF3) group imparts unique electronic properties that are highly valuable in medicinal chemistry and materials science, often enhancing metabolic stability and bioavailability.[1] However, these same properties necessitate stringent handling and safety protocols.
This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter.
Section 1: Core Safety & Handling FAQs
This section addresses the most common and critical questions regarding the safe management of trifluoromethylated anilines in a laboratory setting.
Q1: What are the primary hazards associated with trifluoromethylated anilines?
Answer: Trifluoromethylated anilines are classified as hazardous substances and present multiple health risks.[2] The primary hazards include:
-
Acute Toxicity: They are harmful if swallowed, inhaled, or in contact with skin.[3][4] Some are classified as very toxic or fatal by inhalation.[4][5]
-
Skin and Eye Irritation/Corrosion: These compounds cause skin irritation and can cause serious eye irritation or damage.[6][7]
-
Respiratory Irritation: Inhalation of vapors or dusts may cause respiratory tract irritation.[3]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[4]
-
Methemoglobinemia: Like many anilines, these compounds can be absorbed through the skin and inhibit the normal oxygen uptake of hemoglobin, a condition known as methemoglobinemia, which leads to a form of oxygen starvation.[2]
Q2: What is the minimum required Personal Protective Equipment (PPE) when working with these compounds?
Answer: Due to the significant risk of absorption through the skin and inhalation, a comprehensive PPE strategy is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., nitrile or neoprene). Check breakthrough times. | Prevents skin contact and absorption, which is a primary exposure route.[5] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes that can cause serious eye damage.[6][8] |
| Body Protection | A fully buttoned lab coat. A chemically resistant apron is recommended for larger quantities. | Protects against spills and contamination of personal clothing.[5] |
| Respiratory Protection | Use only in a properly operating chemical fume hood.[5] For high concentrations or spill cleanup, a NIOSH-approved respirator is necessary.[9] | Prevents inhalation of toxic and irritating vapors or dusts.[4] |
Always consult the specific Safety Data Sheet (SDS) for the particular aniline derivative you are using, as hazards can vary.[3][4][10]
Q3: How should I properly store trifluoromethylated anilines?
Answer: Proper storage is crucial for maintaining chemical integrity and ensuring safety.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6]
-
Atmosphere: For sensitive derivatives, storage under an inert gas like argon or nitrogen is recommended to prevent oxidation.[11]
-
Incompatibilities: Store away from strong oxidizing agents, acids, acid chlorides, and sources of ignition.[2][12] Many anilines can react exothermically with acids.[12]
-
Light and Air: Protect from direct sunlight and air, as these can promote degradation and coloration.[6]
Q4: What should I do in case of an accidental spill or exposure?
Answer: Immediate and correct action is critical.
| Exposure Type | First Aid Protocol | | --- | --- | --- | | Skin Contact | Immediately remove all contaminated clothing.[5] Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes. Seek immediate medical advice.[4] | | Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[10] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6] | | Inhalation | Move the victim to fresh air.[12] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5] | | Ingestion | Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[4] | | Small Spill | Wearing full PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[5] Place the waste in a suitable, closed container for disposal. Ensure the area is well-ventilated.[9] |
Section 2: Experimental & Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and purification of trifluoromethylated anilines.
Q5: My reaction with a trifluoromethylated aniline is sluggish or fails. What is the underlying cause and how can I fix it?
Answer: The strong electron-withdrawing nature of the -CF3 group is the primary cause.[13] This group significantly deactivates the aromatic ring and reduces the nucleophilicity of the amine group.
Causality: The fluorine atoms pull electron density away from the aromatic ring and the nitrogen atom. This makes the lone pair on the nitrogen less available to attack an electrophile, thus slowing down reactions like acylation, alkylation, or nucleophilic substitution.[13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reactivity.
Advanced Insight: For certain transformations, solvents like hexafluoroisopropanol (HFIP) have been shown to form unique hydrogen bonding networks that can alter the reactivity of anilines and enable challenging reactions.[14]
Q6: I am observing unexpected side products, possibly from defluorination or polymerization. Why does this happen?
Answer: Side reactions are a known challenge, particularly under harsh conditions.
-
Polymerization: Anilines are susceptible to oxidative polymerization, often catalyzed by trace metals or air, leading to dark, tarry byproducts.[15] This is why running reactions under an inert atmosphere is critical.
-
Defluorination: While the C-F bond is strong, under certain reductive or highly basic conditions, especially at elevated temperatures, elimination of fluoride can occur.
-
Regioselectivity Issues: In electrophilic aromatic substitution, the -CF3 group is a meta-director. However, the -NH2 group is a strong ortho-, para-director. The outcome can be a mixture of products unless one group's directing effect strongly dominates or a position is blocked.[15]
Preventative Measures:
-
Inert Atmosphere: Always perform reactions under nitrogen or argon to prevent oxidative polymerization.
-
Degas Solvents: Use properly degassed solvents to remove dissolved oxygen.
-
Temperature Control: Avoid excessive heating. Use the lowest effective temperature for your reaction.
-
Protecting Groups: For complex syntheses, consider protecting the aniline's amino group (e.g., as an amide or carbamate) to prevent side reactions and better control regioselectivity.
Q7: Purification of my trifluoromethylated aniline product is difficult. The compound is discolored and hard to crystallize. What are the best practices?
Answer: Purification often requires specific techniques due to the unique properties of these compounds. Discoloration is typically due to small amounts of oxidized impurities.[16]
Detailed Purification Protocol:
-
Initial Workup:
-
After the reaction, perform an aqueous workup. If the product is basic, you can extract it into a dilute acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent like ether to remove non-basic impurities, and then liberate the free aniline by basifying the aqueous layer (e.g., with NaOH or Na2CO3).[17]
-
Extract the liberated aniline product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
-
Decolorization:
-
Wash the organic extract with a solution of sodium dithionite or sodium bisulfite to remove colored oxidation products.
-
Alternatively, you can treat the organic solution with activated carbon, although this may lead to some product loss.
-
-
Drying and Concentration:
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous Na2SO4 or MgSO4).
-
Concentrate the solution under reduced pressure.
-
-
Final Purification:
-
Distillation: For liquid anilines, vacuum distillation is highly effective.[16] Adding a small amount of zinc dust can help prevent oxidation during distillation.
-
Crystallization: If the product is a solid, recrystallization is a good option. Screen various solvents; common choices include ethanol/water mixtures or hexane/ethyl acetate.
-
Column Chromatography: Use silica gel chromatography for complex mixtures. A gradient elution from a non-polar solvent (like hexanes) to a more polar one (like ethyl acetate) is typically effective. To prevent streaking on the column, it is sometimes beneficial to add a small amount (0.5-1%) of triethylamine to the eluent.
-
Caption: General purification flowchart for trifluoromethylated anilines.
References
- 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. (2019). Loba Chemie. [Link]
- SAFETY DATA SHEET: 4-(Trifluoromethyl)aniline hydrochloride. (2025). Thermo Fisher Scientific. [Link]
- Material Safety Data Sheet: 3-(Trifluoromethyl)aniline. (2008). Alfa Aesar. [Link]
- The Versatility of Anilines in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Trifluoromethylarylation of alkenes using anilines. (2023). National Institutes of Health (NIH). [Link]
- Safety Data Sheet: 2,6-Difluoro-4-(trifluoromethyl)aniline. (2025). Angene Chemical. [Link]
- 3-(Trifluoromethyl)aniline. (n.d.).
- Separation of aniline and p-fluoroaniline. (n.d.).
- Trifluoromethylarylation of alkenes using anilines. (2023). Royal Society of Chemistry. [Link]
- Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. (2018). Organic Chemistry Portal. [Link]
- Mechanism for trifluoromethylation of aniline. (2023).
- Synthesis method of m-fluoroaniline. (n.d.).
- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025). Royal Society of Chemistry. [Link]
- Preparation of fluorinated anilines. (n.d.).
- Focus on 2-Hydroxy-4-(trifluoromethyl)aniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Purify and dry aniline? (2014). Reddit. [Link]
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- 16. reddit.com [reddit.com]
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Technical Support Center: Troubleshooting Coupling Reactions with Sterically Hindered Anilines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies for C-N cross-coupling reactions, specifically when dealing with the unique challenges posed by sterically hindered anilines. The steric bulk around the nitrogen atom and at the ortho-positions of the aryl halide can significantly impede key steps in the catalytic cycle, leading to common issues like low yields and slow reaction rates.[1] This resource offers practical, field-proven solutions and explains the chemical reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. REACTION FAILURE & LOW YIELD
Question 1: My Buchwald-Hartwig amination with a 2,6-disubstituted aniline is giving very low to no product. What is the most likely cause and how can I fix it?
This is a classic problem rooted in steric hindrance, which can interfere with both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] The bulky groups on the aniline and/or the aryl halide prevent the reactants from effectively approaching the metal center.[1]
Immediate Troubleshooting Steps:
-
Ligand Selection is Critical: Standard ligands like P(t-Bu)3 or simple bidentate phosphines often fail with hindered substrates. The key is to use bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands."[2] These ligands promote the formation of a monoligated palladium species, which is essential for creating enough space at the metal center to accommodate bulky substrates.[1]
-
Elevate the Temperature: Steric barriers can often be overcome with increased thermal energy. Cautiously increase the reaction temperature in 10-20 °C increments. Be mindful of potential substrate or product decomposition at higher temperatures.
-
Switch to a More Reactive Halide: The C-X bond strength is a major factor in the rate-determining oxidative addition step. If you are using an aryl chloride, switching to the analogous aryl bromide or iodide can dramatically improve yields. The general reactivity order is I > Br > Cl.[3]
In-Depth Explanation:
The catalytic cycle of the Buchwald-Hartwig amination relies on a delicate balance of steric and electronic properties. With hindered substrates, the palladium catalyst must be sterically accessible enough for the aryl halide to undergo oxidative addition, and for the aniline to coordinate. Subsequently, the C-N bond-forming reductive elimination step is also sensitive to steric crowding around the metal center. Bulky biarylphosphine ligands, such as XPhos or RuPhos, are designed with large "bite angles" and significant steric bulk that forces a more open coordination sphere around the palladium, facilitating these difficult steps.[4]
Question 2: I've tried several bulky phosphine ligands and I'm still getting a low yield. What other components of the reaction should I investigate?
If ligand optimization doesn't solve the problem, the issue may lie with the base, solvent, or even the palladium precursor.
Systematic Troubleshooting Checklist:
-
Base Selection: While sodium tert-butoxide (NaOt-Bu) is a common choice, its bulk can sometimes be detrimental in an already crowded reaction. Consider a stronger, less-hindered base like lithium bis(trimethylsilyl)amide (LiHMDS).[5] Conversely, for some systems, weaker bases like K3PO4 or Cs2CO3 may prevent side reactions.
-
Solvent Effects: The solvent can influence catalyst solubility and activity. Toluene and dioxane are standard choices.[6] If you observe poor solubility of your starting materials or catalyst, consider switching to a more polar aprotic solvent like CPME or t-BuOH.
-
Palladium Precatalyst: The choice of palladium source matters. Using a well-defined precatalyst, such as a G3 or G4 palladacycle, can provide a more consistent and active catalytic species compared to generating the catalyst in situ from sources like Pd(OAc)2, which can be unreliable.[6]
-
Consider an Alternative Catalyst System: If palladium-based systems are consistently failing, copper-catalyzed Ullmann-type reactions have seen a resurgence and can be effective for hindered partners, especially with the development of new, enabling ligands.[1][7]
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low-yield reactions.
II. CATALYST & REACTION KINETICS
Question 3: My reaction starts but then stalls, leaving a significant amount of starting material. What could be causing catalyst deactivation?
Catalyst deactivation is a common issue, especially in challenging coupling reactions. The likely culprits are the formation of off-cycle, inactive palladium species or catalyst poisoning.
Potential Causes and Solutions:
-
Formation of Palladium Dimers: With aryl iodides, inactive iodide-bridged palladium dimers can form, sequestering the catalyst.[3][5] Using toluene as a solvent can sometimes mitigate this due to the poor solubility of the resulting salts.[5]
-
Side Reactions with Functional Groups: Certain functional groups on your substrates can coordinate to the palladium center and inhibit catalysis. For example, unprotected acidic protons (e.g., on phenols or some heterocycles) can lead to catalyst inhibition.[8]
-
Oxidative Instability: The active Pd(0) species can be sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed.
Experimental Protocol: Catalyst Screening
To systematically address stalling, a parallel screen of ligands and conditions is highly effective.
-
Setup: In a glovebox, arrange an array of reaction vials.
-
Palladium Source: To each vial, add a consistent amount of a reliable palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Ligand Variation: To separate vials, add different classes of bulky monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos, cataCXium A), maintaining a consistent Pd:Ligand ratio (typically 1:1.5 to 1:2).
-
Base Variation: For a given ligand, test a few different bases (e.g., NaOt-Bu, K3PO4, LiHMDS).
-
Reaction: Add the aryl halide, hindered aniline, and degassed solvent to each vial.
-
Execution: Seal the vials, remove from the glovebox, and heat to the desired temperature on a heating block with stirring.
-
Analysis: Monitor the reactions at set time points (e.g., 2h, 6h, 24h) by TLC, GC, or LC-MS to identify the most promising conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Source | XPhos Pd G3 | XPhos Pd G3 | XPhos Pd G3 | XPhos Pd G3 |
| Ligand | XPhos | RuPhos | BrettPhos | cataCXium A |
| Base | NaOt-Bu | NaOt-Bu | LiHMDS | K3PO4 |
| Solvent | Toluene | Toluene | Dioxane | Toluene |
| Temp (°C) | 100 | 100 | 100 | 110 |
Table 1: Example of a parallel screening setup for reaction optimization.
III. SUBSTRATE-SPECIFIC ISSUES
Question 4: I am trying to couple an electron-deficient aniline with a hindered aryl chloride, and the reaction is extremely sluggish. How can I promote this difficult transformation?
This represents one of the most challenging classes of C-N cross-coupling. The electron-withdrawing groups on the aniline decrease its nucleophilicity, while the aryl chloride's strong C-Cl bond makes the oxidative addition step very difficult.[6]
Advanced Strategies:
-
Use Specialized Ligands: This transformation often requires the latest generation of highly active ligands. Biaryl phosphorinane ligands (like AlisonPhos) have been specifically developed and shown to be highly effective for coupling hindered, electron-deficient anilines.[2] N-heterocyclic carbene (NHC) ligands are also excellent choices as their strong σ-donating ability can facilitate the challenging oxidative addition of aryl chlorides.[9]
-
Employ a Palladium-NHC Precatalyst: Well-defined Pd(II)-NHC complexes are often more reactive and stable than those generated in situ.[9] Complexes like PEPPSI-IPr are commercially available and highly effective.
-
Careful Base Selection: A very strong base is typically required to deprotonate the weakly acidic, electron-deficient aniline. LiHMDS is often a good choice.
The Role of NHC Ligands in Activating Aryl Chlorides:
Caption: Role of NHC ligands in the catalytic cycle.
References
- Steric Hindrance Effect in High-Temperature Reactions. (2020). CCS Chemistry.
- Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (n.d.). ResearchGate.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). National Institutes of Health.
- Ligand design for cross-couplings: phosphines. (2024). YouTube.
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (2020). National Institutes of Health.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Organic Chemistry Portal.
- Palladium‐Catalyzed Amination of Aryl Halides. (n.d.). ResearchGate.
- Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. (2016). ACS Publications.
- How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. (2019). Royal Society of Chemistry.
- Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. (n.d.). ACS Publications.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (2020). ACS Publications.
- Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit.
- Nucleophilic Addition of Stabilized Phosphorus Ylides to Closo-Decaborate Nitrilium Salts: A Synthetic Route to Boron Cluster-Functionalized Iminoacyl Phosphoranes and Their Application in Potentiometric Sensing. (n.d.). MDPI.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). National Institutes of Health.
- Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2024). Royal Society of Chemistry.
- Investigation of the steric course of the C N bond breaking in the hydrodenitrogenation of alkylamines. (n.d.). ResearchGate.
- Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (n.d.). PubMed Central.
Sources
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- 7. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Chromatographic Separation of Aniline Isomers
Welcome to the Technical Support Center for the Chromatographic Separation of Aniline Isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in resolving and quantifying ortho-, meta-, and para-aniline. Aniline and its isomers are foundational building blocks in numerous industries, but their separation is notoriously difficult due to their similar physicochemical properties and their basic nature, which often leads to poor chromatographic performance.
This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose problems, optimize your methods, and achieve robust, reproducible separations.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the analysis of aniline isomers. Each issue is broken down into potential causes and actionable solutions.
Problem 1: Poor Resolution, Especially Between Meta- and Para-Aniline
This is the most frequent challenge in aniline analysis. The m- and p-isomers often co-elute or are poorly resolved in standard reversed-phase systems due to their very similar hydrophobicity and size.
Potential Causes & Solutions
-
Suboptimal Stationary Phase Choice: A standard C18 column relies primarily on hydrophobic interactions and may not have sufficient selectivity.
-
Solution 1: Enhance π-π Interactions. Switch to a stationary phase capable of alternative interactions. A Phenyl-Hexyl or Pentafluorophenyl (PFP) column can provide different selectivity by engaging in π-π interactions with the aromatic rings of the anilines, often significantly improving the resolution of positional isomers.[1]
-
Solution 2: Explore HILIC. For these polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) offers an orthogonal separation mechanism to reversed-phase.[2][3] In HILIC, analytes partition into a water-enriched layer on a polar stationary phase (like bare silica or a diol phase), and elution is driven by a high organic mobile phase.[4] This can produce a completely different, and often better, separation profile.
-
-
Incorrect Mobile Phase Composition: The organic modifier and pH play a critical role in selectivity.
-
Solution 1: Change the Organic Modifier. If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties (viscosity, polarity, and dipole moment) can alter interactions with the stationary phase and improve resolution.
-
Solution 2: Fine-Tune the Mobile Phase pH. Operating near the pKa of aniline (~4.6) will cause peak distortion as the ionization state is unstable. Ensure your mobile phase pH is at least 1.5-2 units away from the pKa. For anilines, a low pH (e.g., pH 2.5-3.0) using formic or phosphoric acid is common to ensure they are fully protonated and behave consistently.[5][6]
-
-
Inadequate GC Temperature Program: In Gas Chromatography, a shallow temperature ramp rate is crucial for separating compounds with close boiling points.
-
Solution: Decrease the temperature ramp rate (e.g., from 10 °C/min to 2-5 °C/min) across the elution range of the isomers. This increases the time the analytes spend interacting with the stationary phase, allowing for better separation.
-
Troubleshooting Logic: Improving Isomer Resolution
Caption: Troubleshooting workflow for poor resolution of aniline isomers.
Problem 2: Pronounced Peak Tailing
Peak tailing is a classic problem when analyzing basic compounds like anilines on silica-based columns. It degrades resolution, reduces sensitivity, and compromises quantification accuracy.
Potential Causes & Solutions
-
Secondary Silanol Interactions: This is the primary cause of peak tailing for basic analytes.[7] The aniline's basic amine group interacts strongly with acidic, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase.[5][8] This secondary interaction mechanism causes a portion of the analyte molecules to lag behind the main peak, creating a tail.
-
Solution 1: Suppress Silanol Ionization with Low pH. Lowering the mobile phase pH to ≤ 3 protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction with the protonated aniline.[5][9] This is often the simplest and most effective solution.
-
Solution 2: Use a "Silanol Blocker" Additive. Add a small amount of a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase.[10] The TEA will preferentially interact with the active silanol sites, effectively "blocking" them from interacting with your aniline analytes.
-
Solution 3: Use a High-Purity, End-Capped Column. Modern "Type B" silica columns have lower metal content and are more thoroughly end-capped.[8] End-capping is a process where residual silanol groups are chemically bonded with a small, non-polar group (like trimethylsilyl), making them inert and significantly reducing tailing for basic compounds.[5]
-
Solution 4: Operate at High pH (with the right column). An alternative is to use a high pH mobile phase (e.g., pH 9-10 with ammonium hydroxide or a phosphate buffer) to deprotonate the aniline (R-NH2).[11] This neutral form will not interact ionically with silanols. CRITICAL: This approach requires a pH-stable column (e.g., a hybrid-silica or polymer-based column) as standard silica columns will dissolve above pH 7.5.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often manifests as tailing or fronting.[7][12]
-
Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical.
-
-
Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[7][13]
-
Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to avoid dead volumes.
-
Problem 3: Poor Reproducibility / Shifting Retention Times
Inconsistent retention times make peak identification and quantification unreliable, which is unacceptable in regulated environments.
Potential Causes & Solutions
-
Inconsistent Mobile Phase Preparation: Small variations in pH or solvent ratios can lead to significant retention time shifts, especially for ionizable compounds like aniline.[14]
-
Solution: Always use a calibrated pH meter. Prepare mobile phases fresh daily and in large enough batches for the entire analytical run. If using an online mixer, ensure the pump's proportioning valves are functioning correctly.
-
-
Temperature Fluctuations: Chromatography is a temperature-dependent process. Changes in ambient temperature can affect mobile phase viscosity and partitioning kinetics.[15]
-
Solution: Use a thermostatted column compartment and ensure it is set to a temperature slightly above ambient (e.g., 30-35 °C) to provide a stable thermal environment.
-
-
Column Degradation or Contamination: Strongly retained matrix components can accumulate on the column, altering its chemistry and causing retention times to drift (usually to earlier times).[7][15]
-
Solution 1: Use a Guard Column. A guard column is a small, disposable column installed before the analytical column to protect it from contaminants.
-
Solution 2: Implement a Column Wash Protocol. Periodically flush the column with a strong solvent (e.g., isopropanol for reversed-phase) to remove accumulated contaminants. Follow the manufacturer's care and use guide.
-
Solution 3: Ensure Proper Sample Cleanup. Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix interferences before injection.[16]
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary challenges in separating aniline isomers?
The main challenges are twofold:
-
Structural Similarity: The ortho, meta, and para isomers have the same chemical formula and mass, and very similar polarity and hydrophobicity. This makes it difficult for a single separation mechanism (like pure hydrophobic partitioning on a C18 column) to differentiate them effectively, particularly the m- and p-isomers.
-
Basic Nature: The amine functional group (pKa ≈ 4.6) is basic.[17] This leads to strong, undesirable interactions with acidic residual silanol groups on standard silica-based HPLC columns, causing significant peak tailing and poor efficiency.[5][9]
FAQ 2: Which chromatographic mode is best: RP-HPLC, HILIC, or GC?
The best mode depends on your sample matrix, analyte concentration, and available instrumentation.
| Chromatographic Mode | Principle | Advantages | Disadvantages | Best For... |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity using a non-polar stationary phase and polar mobile phase. | Highly versatile, robust, and widely available. Good for complex matrices. | Can have poor retention for polar anilines. Peak tailing is a major issue without method optimization. Resolution of m/p isomers is challenging. | General purpose analysis, quality control, and samples in aqueous matrices. |
| HILIC | Partitioning into a water layer on a polar stationary phase using a high-organic mobile phase. | Excellent retention for polar compounds.[4] Offers selectivity orthogonal to RP-HPLC.[3] High organic mobile phase is beneficial for MS sensitivity.[18] | Can be less robust than RP-HPLC; requires careful equilibration. Sensitive to water content in the sample solvent. | Samples where anilines are poorly retained in RP-HPLC or when alternative selectivity is needed. Ideal for LC-MS. |
| Gas Chromatography (GC) | Separation based on boiling point and interactions with the stationary phase in the gas phase. | High efficiency and resolution. Excellent for volatile compounds.[19] | Requires analytes to be volatile and thermally stable. Anilines may require derivatization to block the active amine group and improve peak shape.[20][21] | Clean samples, analysis of volatile organic compounds, and environmental monitoring. |
FAQ 3: How do I select an appropriate HPLC column?
-
For General RP-HPLC: Start with a modern, high-purity, end-capped C18 column. These are versatile and provide a good baseline. If tailing persists, you have confirmed the need for mobile phase modifiers.
-
For Improved Isomer Resolution: If a C18 fails to resolve m- and p-aniline, a Phenyl-Hexyl or PFP column is the logical next step. Their ability to induce π-π interactions provides the alternative selectivity needed for positional isomers.[1]
-
For Highly Polar Analytes / Orthogonal Separation: If your anilines are highly substituted with polar groups and show poor retention on a C18, a HILIC column (e.g., bare silica, amide, or diol) is the best choice.[22]
FAQ 4: What are the ideal mobile phase conditions for HPLC separation?
-
pH Control is Paramount: For RP-HPLC, a low pH mobile phase is the most common starting point.
-
Mobile Phase Additives: If peak tailing is still an issue at low pH, add a silanol blocker.
-
Organic Solvent: Acetonitrile and methanol are the most common choices. Acetonitrile is generally a stronger solvent in reversed-phase and has lower viscosity, often providing sharper peaks. However, methanol can offer different selectivity. It's worth testing both during method development.
FAQ 5: How should I prepare my samples?
Proper sample preparation is crucial to protect the column and ensure accurate results.
-
Filtration: Always filter samples through a 0.22 or 0.45 µm syringe filter to remove particulates that can clog the column frit.[24]
-
Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase. Injecting in a much stronger solvent can cause severe peak distortion.[7][13]
-
Extraction for Complex Matrices: For complex samples like wastewater, soil, or biological fluids, an extraction step is necessary.
-
Liquid-Liquid Extraction (LLE): Adjust the sample pH to >9 to neutralize the anilines, then extract them into an organic solvent like dichloromethane or ethyl acetate.[20]
-
Solid-Phase Extraction (SPE): Use a reversed-phase (C18) or cation-exchange cartridge to retain the anilines from the sample matrix, wash away interferences, and then elute the purified anilines with an appropriate solvent.[16]
-
Section 3: Key Experimental Protocols
These are starting points for method development and should be optimized for your specific application and instrumentation.
Protocol 1: Starting Method for RP-HPLC with UV Detection
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate, adjusted to pH 2.8 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Sample Diluent: 90:10 Water:Acetonitrile
Protocol 2: Starting Method for GC-MS
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or 20:1 split, depending on concentration)
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 220 °C
-
Hold: 5 minutes
-
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Acquisition Mode: Scan (m/z 40-350) or Selected Ion Monitoring (SIM) for target analysis.[25]
-
Note: If peak tailing is observed, consider derivatization (e.g., acylation) to improve performance.[20][21]
References
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
- Pandey, P. K. (2025). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. [Link]
- Daicel Chiral Technologies. (2024). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
- Chrom Tech, Inc. (2025).
- ALWSCI. (2025).
- Gao, W., et al. (2015). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC - NIH. [Link]
- Phenomenex. (2025).
- ResearchGate. (n.d.). Typical chromatograms for separation of positional isomers, ao-, m-,...[Link]
- Hawach Scientific. (2025). Reasons for Peak Tailing of HPLC Column. [Link]
- UCL. (n.d.). HPLC solvents and mobile phase additives. [Link]
- Li, Y., & Huang, X. (2010). Hydrophilic interaction chromatography and its applications in the separation of basic drugs.
- Chirita, R.I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)
- Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)
- Buchi.com. (n.d.).
- Dasgupta, A., et al. (1997).
- UPLCS. (2018).
- ResearchGate. (n.d.). Determination of methyl aniline compounds in gasoline by GC-MS. [Link]
- Win-Celt, A., et al. (2021).
- ResearchGate. (n.d.). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. [Link]
- Advanced Materials Technology. (n.d.).
- YMC. (n.d.). HPLC Troubleshooting Guide. [Link]
- Scribd. (n.d.). Basic Strength of Ortho, Meta and para Substituted Anilines JEE. [Link]
- EPA. (n.d.).
- Scribd. (n.d.). HPLC Column Troubleshooting Guide. [Link]
- SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. [Link]
- LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]
- NCERT. (n.d.). Amines. [Link]
- HALO Columns. (2023).
- Chemistry Stack Exchange. (2018). Effect of nitro group basicity order of o,m and p nitroanilines?[Link]
- YouTube. (2018). Relative Basic Strength of Orth, Para and Meta Nitroaniline. [Link]
- ResearchGate. (n.d.). Molecular structure of a para-, b meta-, and c orthonitroaniline. [Link]
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- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 10. pharmaguru.co [pharmaguru.co]
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- 25. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Decomposition of 2-Methoxy-6-(trifluoromethyl)aniline
Welcome to the technical support guide for 2-Methoxy-6-(trifluoromethyl)aniline (CAS 349-65-5). This document is designed for researchers, scientists, and drug development professionals to address the stability challenges associated with this valuable, yet sensitive, chemical intermediate. Discoloration, impurity formation, and decreased assay performance are common indicators of decomposition. This guide provides in-depth, field-proven insights into the causes of degradation and offers robust protocols to mitigate these issues, ensuring the integrity of your experiments and syntheses.
Section 1: Understanding the Decomposition of this compound
Aniline and its derivatives are notoriously susceptible to degradation, primarily through oxidation. The amino group (-NH₂) makes the aromatic ring electron-rich, rendering it prone to losing electrons when exposed to air, light, or certain chemical agents.[1] The substitution pattern of this compound, featuring both an electron-donating methoxy group and a powerful electron-withdrawing trifluoromethyl group, creates a unique electronic environment that influences its stability and reactivity.
The primary mode of decomposition is oxidation , which can occur via several pathways:
-
Air Oxidation: The most common pathway. Atmospheric oxygen acts as an oxidizing agent, leading to the formation of highly colored impurities like nitroso, nitro, and quinone-like species, as well as polymeric materials.[1][2] This process is often catalyzed by light and trace metal impurities.[3]
-
Dimerization and Polymerization: Oxidative coupling reactions can lead to the formation of dimers (such as azoxy or azo compounds) and eventually dark, insoluble polyaniline-like materials.[4][5]
-
Photodegradation: Exposure to UV or even strong visible light can provide the energy needed to initiate oxidation reactions, leading to discoloration from yellow to dark brown.[2][6]
The typical result of this degradation is a visual change in the material, from a colorless or pale-yellow liquid/solid to a dark brown or even black substance, indicating a significant decrease in purity.[2][6]
Visualizing the Primary Decomposition Pathway
The following diagram illustrates the likely oxidative degradation cascade of anilines when exposed to atmospheric oxygen.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions Involving 2-Methoxy-6-(trifluoromethyl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxy-6-(trifluoromethyl)aniline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to make informed decisions on catalyst selection and reaction optimization, ensuring the success of your synthetic endeavors.
Understanding the Substrate: this compound
Before delving into catalyst selection, it's crucial to understand the electronic and steric properties of this compound. The methoxy (-OCH₃) group at the ortho position is electron-donating through resonance (+M effect) but electron-withdrawing inductively (-I effect).[1][2][3] The trifluoromethyl (-CF₃) group, also at an ortho position, is strongly electron-withdrawing due to its high electronegativity.[4][5] This unique substitution pattern creates a sterically hindered and electronically complex aniline, influencing its reactivity in catalytic reactions.
The presence of these ortho substituents can lead to a decrease in the basicity of the aniline nitrogen.[6] This reduced nucleophilicity can make certain reactions, like cross-couplings, more challenging compared to simpler anilines.[7]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenges stem from a combination of steric hindrance and electronic effects. The two ortho substituents can impede the approach of the catalyst and the coupling partner. The electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the amino group, potentially slowing down reactions like Buchwald-Hartwig amination.[7]
Q2: For a Buchwald-Hartwig amination, what class of ligands is generally recommended for a sterically hindered and electron-deficient aniline like this?
A2: For palladium-catalyzed C-N coupling of hindered substrates, bulky, electron-rich phosphine ligands are typically the most successful.[8] Ligands from the Buchwald (e.g., XPhos, BrettPhos) and Hartwig research groups are well-established for these types of transformations.[8][9] These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle, even with challenging substrates.[7]
Q3: Can I perform a direct C-H functionalization on the aniline ring of this compound?
A3: Direct C-H functionalization of unprotected anilines is challenging due to the potential for N-arylation (Buchwald-Hartwig amination) as a competing reaction.[10][11] However, recent advancements have shown that with the right ligand design, such as [2,2′-bipyridin]-6(1H)-one, selective ortho-arylation of unprotected anilines is possible.[10][11] For trifluoromethylation, coordinating activation strategies using a directing group can achieve ortho-C-H trifluoromethylation.[12]
Q4: What are some common side reactions to watch out for?
A4: In palladium-catalyzed cross-coupling reactions, hydrodehalogenation (replacement of the halogen with a hydrogen) can be a significant side reaction.[13] This is often promoted by the formation of palladium-hydride species.[13] Additionally, with anilines, oxidation can be a concern, leading to colored impurities.[13] Conducting reactions under an inert atmosphere can help mitigate this.[13]
Troubleshooting Guides
Problem 1: Low Yield in Buchwald-Hartwig Amination
Low yields in Buchwald-Hartwig aminations involving this compound are a common issue. The following guide provides a systematic approach to troubleshooting and optimization.
Workflow for Troubleshooting Low Yield in Buchwald-Hartwig Amination
Caption: A systematic workflow for troubleshooting low yields.
Step-by-Step Optimization Protocol:
-
Catalyst System Evaluation:
-
Palladium Precatalyst: Utilize a well-defined, air-stable precatalyst (e.g., a G3 or G4 precatalyst) to ensure the consistent generation of the active catalytic species.[7]
-
Ligand Screening: If your initial ligand choice is not providing good results, screen a panel of bulky, electron-rich biaryl phosphine ligands. A table of suggested ligands is provided below.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often necessary to deprotonate the weakly acidic N-H bond of the electron-deficient aniline.[7] Weaker bases like K₃PO₄ or Cs₂CO₃ may be less effective but can sometimes minimize side reactions like dehalogenation.[13]
-
-
Reaction Condition Optimization:
-
Solvent: Aprotic solvents like toluene or dioxane are commonly used. In some cases, solvent choice can influence the extent of side reactions.[13]
-
Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions. Consider running the reaction at a lower temperature for a longer duration.[13]
-
Reaction Time: Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time.
-
-
Reagent Purity:
Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) |
| XPhos | XPhos Pd G3 | NaOtBu | Toluene | 80-110 |
| BrettPhos | BrettPhos Pd G3 | K₃PO₄ | sec-Butanol | 80-100 |
| RuPhos | RuPhos Pd G2 | Cs₂CO₃ | Dioxane | 90-120 |
| Josiphos-type | Pd(OAc)₂ | KOtBu | Toluene | 100 |
This table provides starting points for optimization. The optimal conditions may vary depending on the specific coupling partner.
Problem 2: Unsuccessful Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[14] However, challenges can arise, especially with sterically hindered substrates.
Decision Tree for Suzuki-Miyaura Coupling Troubleshooting
Caption: Troubleshooting logic for Suzuki-Miyaura reactions.
Key Optimization Parameters:
-
Catalyst and Ligand: For sterically demanding substrates, ligands that promote fast catalytic turnover are crucial. Consider using a precatalyst that rapidly forms the active species, especially if the boronic acid partner is unstable under the reaction conditions.[15][16]
-
Boronic Acid/Ester Stability: Some boronic acids can undergo protodeboronation under basic conditions.[16] If this is suspected, consider using a more stable boronic ester (e.g., a pinacol ester) or alternative boron reagents like MIDA boronates or trifluoroborate salts.[16]
-
Base and Solvent: The choice of base and solvent system is interdependent. A common combination is an inorganic base like K₂CO₃ or K₃PO₄ in a mixture of an organic solvent (e.g., toluene, dioxane) and water. For challenging couplings, consider anhydrous conditions with a base like K₃PO₄.
Other Important Reactions and Catalyst Considerations
Sonogashira Coupling
This reaction forms a C-C bond between a terminal alkyne and an aryl halide, employing both palladium and copper catalysts.[17]
-
Catalyst System: A typical system consists of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[18]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the alkyne and neutralize the hydrogen halide formed.[18]
-
Troubleshooting: Copper-free Sonogashira protocols have been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts.[19]
Heck Reaction
The Heck reaction couples an aryl halide with an alkene.[20][21]
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂.[22]
-
Ligands: Phosphine ligands are commonly used to stabilize the palladium catalyst.
-
Base: A base, such as triethylamine or potassium carbonate, is required to regenerate the active catalyst.[22]
-
Regioselectivity: With substituted alkenes, regioselectivity can be an issue that needs to be optimized.
Conclusion
Successfully employing this compound in catalytic reactions requires a nuanced understanding of its properties and a systematic approach to catalyst selection and reaction optimization. This guide provides a foundation for troubleshooting common issues and making informed decisions in your experimental design. By carefully considering the choice of ligand, base, and reaction conditions, you can overcome the challenges posed by this sterically and electronically complex substrate.
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- Innate C-H trifluoromethylation of heterocycles. (n.d.). PMC.
- Mechanism for trifluoromethylation of aniline. (n.d.). ResearchGate.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). PMC.
- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journal of Organic Chemistry.
- Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. (n.d.). ResearchGate.
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- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Organics.
- Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. (n.d.). Journal of the American Chemical Society.
- Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. (n.d.). ResearchGate.
- Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. (n.d.). PubMed Central.
- Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). (n.d.). NIH.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PMC.
- Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). (2020). YouTube.
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methoxy-6-(trifluoromethyl)aniline and 2-Methoxy-5-(trifluoromethyl)aniline
A Senior Application Scientist's In-depth Analysis for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, trifluoromethylated anilines are indispensable building blocks. The strategic placement of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, profoundly influences a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, not all isomers are created equal. The reactivity of an aniline core can be dramatically altered by the seemingly subtle shift of a substituent. This guide provides an in-depth, objective comparison of two critical isomers: 2-Methoxy-6-(trifluoromethyl)aniline and 2-Methoxy-5-(trifluoromethyl)aniline. We will dissect how the positional change of the -CF3 group dictates their reactivity, supported by mechanistic principles and actionable experimental protocols.
At a Glance: A Tale of Two Isomers
The fundamental difference between these two molecules lies in the placement of the powerful trifluoromethyl group relative to the nucleophilic amino center. This positioning creates a stark contrast in their chemical behavior, primarily governed by a combination of steric hindrance and electronic effects.
| Feature | This compound | 2-Methoxy-5-(trifluoromethyl)aniline |
| CAS Number | 133863-87-3[3] | 349-65-5[4][5][6][7] |
| Molecular Formula | C₈H₈F₃NO[3] | C₈H₈F₃NO[4][6] |
| Molecular Weight | 191.15 g/mol [3][8] | 191.15 g/mol [4][6][7] |
| Physical State | Liquid[3] | Beige-greyish to brownish crystalline powder[4][5] |
| Melting Point | N/A | 58-60 °C[4][7] |
| Dominant Reactivity Factor | Extreme Steric Hindrance & Strong Inductive Deactivation | Potent Electronic Deactivation |
| Predicted N-Acylation Rate | Very Slow / Negligible | Moderate to Slow |
| Primary Use Case | Precursor for highly specialized, sterically demanding structures | Versatile intermediate for a broad range of syntheses[4][7][9][10][11] |
The Decisive Factor: Steric Hindrance vs. Electronic Deactivation
The reactivity of anilines is primarily defined by two features: the nucleophilicity of the amino group's lone pair and the electron density of the aromatic ring. The interplay of the methoxy (-OCH3) and trifluoromethyl (-CF3) substituents modifies these features differently in each isomer.
This compound: The Sterically Shielded Isomer
In this isomer, the trifluoromethyl group is positioned ortho to the amino group. This arrangement introduces two critical reactivity-dampening effects:
-
Severe Steric Hindrance: The bulky -CF3 group physically obstructs the path to the nitrogen's lone pair of electrons.[12][13] This "shielding" effect makes it incredibly difficult for electrophiles, even small ones, to approach and react with the amino group. This is a well-documented phenomenon in di-ortho substituted anilines.[12][14][15]
-
Potent Inductive Effect: The -CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry.[16] Its proximity to the amino group results in a strong, direct inductive pull of electron density away from the nitrogen, drastically reducing its basicity and nucleophilicity.
2-Methoxy-5-(trifluoromethyl)aniline: The Electronically Deactivated Isomer
Here, the -CF3 group is para to the amino group.
-
No Direct Steric Hindrance: The amino group is unencumbered by adjacent bulky groups, making its lone pair sterically accessible.
-
Global Electronic Deactivation: The -CF3 group still exerts a powerful electron-withdrawing effect on the entire aromatic ring through both induction and resonance. This deactivation reduces the nucleophilicity of the amino group compared to a non-fluorinated analogue like 2-methoxyaniline, but to a much lesser extent than the direct ortho effect seen in the other isomer. The electron-donating methoxy group partially counteracts this deactivation.[17]
The following diagram illustrates these fundamental differences.
Caption: Key factors influencing the reactivity of the two isomers.
Comparative Experimental Analysis
To translate these theoretical principles into practical outcomes, we will compare the isomers' predicted performance in two fundamental reaction classes: N-acylation and electrophilic aromatic substitution.
Nucleophilic Reactivity: The N-Acylation Challenge
N-acylation is a cornerstone reaction for anilines, often used to form amides as key intermediates in drug synthesis. This reaction is highly sensitive to the nucleophilicity and steric accessibility of the amino group.
Prediction:
-
2-Methoxy-5-(trifluoromethyl)aniline will undergo N-acylation under standard conditions, though likely requiring slightly more forcing conditions than a non-fluorinated aniline.
-
This compound will be extremely unreactive towards N-acylation, requiring specialized, highly reactive reagents or failing to react altogether.[12][15]
This protocol is designed to qualitatively assess the relative reactivity of the two isomers under identical conditions.
Caption: Workflow for the comparative N-acylation experiment.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane is a dry, aprotic solvent that will not interfere with the reaction.
-
Base: Pyridine is a mild, non-nucleophilic base used to scavenge the HCl byproduct, driving the reaction forward.
-
Monitoring: Regular monitoring by TLC or LC-MS provides a clear, time-resolved picture of the conversion rate, offering direct evidence of the reactivity difference.
Electrophilic Aromatic Substitution (EAS)
EAS reactivity depends on the electron density of the benzene ring and the directing effects of the existing substituents. The -NH2 and -OCH3 groups are powerful activating, ortho, para-directors, while the -CF3 group is a deactivating, meta-director.
Prediction:
-
2-Methoxy-5-(trifluoromethyl)aniline: Substitution will be directed by the powerful -NH2 and -OCH3 groups to the C4 and C6 positions. The overall reaction rate will be sluggish due to the deactivating -CF3 group.
-
This compound: The directing groups (-NH2 and -OCH3) synergistically activate the C3 and C5 positions. The ring is significantly deactivated, but substitution at these positions is electronically favored.
Caption: Directing effects for electrophilic aromatic substitution.
Conclusion and Strategic Recommendations
The choice between this compound and 2-Methoxy-5-(trifluoromethyl)aniline is not one of preference but of strategic necessity dictated by the intended chemical transformation.
-
2-Methoxy-5-(trifluoromethyl)aniline is the more versatile and conventionally reactive of the two. Its sterically accessible amino group allows for a wide range of standard aniline transformations, such as acylation, alkylation, and diazotization, making it a robust building block for introducing the 2-methoxy-5-(trifluoromethyl)phenyl moiety.[4][9] Researchers should anticipate moderately reduced reaction rates compared to non-fluorinated anilines and plan for potentially longer reaction times or slightly elevated temperatures.
-
This compound , in contrast, is a specialist reagent. Its profound steric hindrance renders the amino group largely unreactive to common electrophiles.[12][13][15] This molecule should be selected specifically when the synthetic goal is to perform reactions on the aromatic ring (at the C3 or C5 positions) while leaving the amino group untouched, or when designing ligands or molecules where a sterically encumbered, non-basic nitrogen is a required design feature. Attempting standard N-acylation or N-alkylation on this isomer is likely to result in failure and should be avoided in favor of alternative synthetic strategies.
Understanding this fundamental, structure-driven difference in reactivity is paramount for efficient synthetic design, saving valuable research time and resources.
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- MDPI.
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Comparison of 2-Methoxy-6-(trifluoromethyl)aniline with other aniline derivatives
An In-Depth Comparative Guide to 2-Methoxy-6-(trifluoromethyl)aniline and Its Analogs in Modern Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the trajectory of a synthesis campaign and the ultimate properties of the target molecule. Aniline derivatives are foundational scaffolds in a vast array of pharmaceuticals and agrochemicals. However, not all anilines are created equal. The subtle interplay of electronic and steric effects, governed by the nature and position of substituents, profoundly influences their reactivity, physicochemical properties, and suitability for specific applications.
This guide provides a detailed comparative analysis of this compound, a uniquely substituted building block, against other key aniline derivatives. We will dissect the underlying chemical principles that govern its behavior and provide field-proven experimental insights to inform your synthetic strategies.
The Unique Structural Landscape of this compound
At the heart of this analysis lies the distinct substitution pattern of this compound. The aniline core is flanked by two ortho-substituents with diametrically opposed electronic characteristics: a methoxy (-OCH3) group and a trifluoromethyl (-CF3) group. This arrangement creates a unique chemical environment that modulates the properties of the amino group and the aromatic ring.
-
The Methoxy Group (-OCH3): This group exhibits a dual electronic nature. It is strongly electron-donating through resonance (+R effect) by feeding the lone pairs from its oxygen atom into the aromatic π-system. Simultaneously, it exerts a weaker electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. In most contexts, the resonance effect dominates, making it an activating group that increases the electron density of the ring and the basicity of the aniline nitrogen.
-
The Trifluoromethyl Group (-CF3): This is a powerful electron-withdrawing group, acting through both a strong inductive effect (-I) due to the high electronegativity of the fluorine atoms and a hyperconjugative resonance effect (-R).[1][2] Its presence significantly deactivates the aromatic ring and drastically reduces the basicity of the amino nitrogen.[2] Furthermore, the CF3 group is a key bioisostere for other groups and is known to enhance metabolic stability and lipophilicity, crucial parameters in drug design.[1]
The ortho-positioning of both substituents introduces significant steric hindrance around the amino functionality, which can impede its ability to participate in certain reactions while offering steric protection in others.
Caption: Electronic interplay of substituents in this compound.
Comparative Physicochemical Properties: A Data-Driven Analysis
The electronic and steric effects described above manifest as distinct, measurable physicochemical properties. Understanding these properties is paramount for predicting a molecule's behavior in both reaction flasks and biological systems. The following table compares this compound with key reference anilines.
| Compound | Structure | pKa (of Conjugate Acid) | Calculated LogP | Key Features |
| Aniline | NH₂ on Benzene Ring | ~4.6[3] | 0.9 | Baseline reference. |
| 2-Methoxyaniline | NH₂ and OCH₃ (ortho) on Benzene Ring | ~4.5 | 1.1 | Methoxy group's +R effect is countered by intramolecular H-bonding, slightly lowering basicity compared to aniline. |
| 2-(Trifluoromethyl)aniline | NH₂ and CF₃ (ortho) on Benzene Ring | ~0.5 | 2.0 | Strong -I effect of CF₃ group drastically reduces basicity.[4] |
| 2-Methoxy-5-(trifluoromethyl)aniline | NH₂ (pos 1), OCH₃ (pos 2), CF₃ (pos 5) | ~2.5 | 2.3 | CF₃ group is para to the amine, strongly withdrawing electrons and reducing basicity. Less sterically hindered than the 2,6-isomer.[5][6] |
| This compound | NH₂ (pos 1), OCH₃ (pos 2), CF₃ (pos 6) | ~0.8 (Estimated) | 2.3 | Combines the severe basicity reduction of an ortho-CF₃ group with the steric bulk of two ortho substituents. |
Analysis of Properties:
-
Basicity (pKa): The most striking feature is the dramatically reduced basicity of anilines bearing a trifluoromethyl group. The pKa of 2-(Trifluoromethyl)aniline is approximately 4 log units lower than that of aniline, indicating it is a significantly weaker base. This compound is expected to have a similarly low pKa, as the strong electron-withdrawing effect of the ortho-CF3 group dominates over the donating effect of the methoxy group. This low basicity means the nitrogen lone pair is significantly less available for protonation or for acting as a nucleophile in many classical reactions.
-
Lipophilicity (LogP): The trifluoromethyl group substantially increases the lipophilicity (LogP value) of the aniline core.[1] This is a highly desirable trait in drug discovery, as it can improve membrane permeability and target engagement. Both this compound and its 2,5-isomer exhibit significantly higher LogP values than aniline or 2-methoxyaniline.
-
Steric Hindrance: The presence of two ortho substituents in this compound creates a sterically crowded environment around the amino group. This can be a double-edged sword: it may hinder desired reactions but can also prevent unwanted side reactions or provide conformational rigidity.
Performance in Key Synthetic Transformations: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds with remarkable efficiency and scope.[7][8] However, the success of this palladium-catalyzed cross-coupling reaction is highly dependent on the electronic and steric properties of the aniline substrate.[9] Electron-poor and sterically hindered anilines are notoriously challenging coupling partners.
This compound represents a "worst-case scenario" substrate for this reaction: it is both extremely electron-deficient (due to the ortho-CF3) and sterically hindered. This makes it an excellent case study for understanding the limits of modern catalyst systems and the causality behind ligand selection.
Causality in Experimental Design:
-
The Challenge: The low nucleophilicity of the aniline makes the C-N bond-forming reductive elimination step of the catalytic cycle kinetically slow. Furthermore, the steric bulk around the nitrogen can inhibit its coordination to the palladium center.
-
The Solution - Ligand Choice: To overcome these hurdles, highly active catalyst systems are required. The choice of phosphine ligand is critical. Sterically bulky, electron-rich biarylphosphine ligands (so-called "Buchwald ligands") are essential. Ligands like BrettPhos and t-BuXPhos are specifically designed to promote the reductive elimination from electron-poor amines and can accommodate sterically demanding substrates.[10] They create a coordinatively unsaturated, reactive palladium center that accelerates the catalytic cycle.
-
Base and Temperature: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the aniline and form the palladium-amido complex.[11] Due to the challenging nature of the substrate, elevated temperatures are often necessary to drive the reaction to completion.
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a robust starting point for the coupling of an electron-deficient, sterically hindered aniline like this compound with an aryl bromide.
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A Comparative Guide to the Biological Activity of RAF Kinase Inhibitors Derived from Substituted Anilines
Introduction: The Rationale for Targeting RAF Kinase in Oncology
The Ras-RAF-MEK-ERK signaling cascade, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a critical intracellular communication route that governs cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in the BRAF gene, is a hallmark of numerous human cancers, including melanoma, non-small cell lung cancer, and colorectal cancer.[1][2] The BRAF protein kinase, a central node in this cascade, has therefore emerged as a high-value therapeutic target.
The discovery of activating mutations, most notably the V600E substitution, spurred the development of targeted BRAF inhibitors, which have transformed the treatment landscape for patients with these specific malignancies.[1][3] These small molecules are designed to fit into the ATP-binding pocket of the BRAF kinase domain, preventing its catalytic activity and halting the downstream signaling that drives tumor growth.
This guide provides a comparative analysis of Naporafenib (LXH254), a potent, next-generation RAF inhibitor, against other established kinase inhibitors. While the complete, multi-step synthesis of Naporafenib from simple precursors is proprietary, its core structure features an amide linkage between a substituted aniline and a trifluoromethyl-bearing isonicotinic acid. This guide is structured to provide researchers with the foundational data and methodologies to compare such compounds, using the well-characterized Naporafenib as a prime example of molecules conceptually derived from precursors like 2-Methoxy-6-(trifluoromethyl)aniline. We will explore its biochemical and cellular activity in comparison to first-generation and multi-kinase inhibitors, supported by detailed experimental protocols to ensure scientific integrity and reproducibility.
Comparative Analysis of RAF Inhibitor Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency (how little of the drug is needed to inhibit the target) and its selectivity (how specifically it hits the intended target versus other kinases). High potency is desirable for therapeutic effect at lower doses, while high selectivity minimizes off-target effects and associated toxicities.
Naporafenib (LXH254) was designed as a Type II inhibitor, capable of binding to the inactive "DFG-out" conformation of the kinase. This allows it to inhibit not only the monomeric, mutated BRAF common in V600E-driven cancers but also the RAF dimers that are critical in RAS-mutant tumors.[4][5] This contrasts with first-generation Type I inhibitors, which primarily target the active monomeric form.
Here, we compare the in vitro activity of Naporafenib with two benchmark compounds:
-
Dabrafenib : A potent, FDA-approved Type I inhibitor highly selective for BRAF V600 mutations.[6][7]
-
Sorafenib : An older, multi-kinase inhibitor (Type II) that targets BRAF (wild-type and mutant), CRAF, and other kinases like VEGFR and PDGFR.[1][8]
Table 1: Comparative Biochemical Potency of RAF Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| Naporafenib (LXH254) | BRAF | < 1.0 | - | - | [9] |
| CRAF | < 1.0 | - | - | [9] | |
| ARAF | 30-50 fold lower activity | - | - | [4] | |
| Dabrafenib | BRAF V600E | 0.7 | - | - | [6] |
| BRAF (wild-type) | 5.0 | - | - | [6] | |
| CRAF | 9.0 | - | - | [6] | |
| Sorafenib | BRAF V600E | 38 | - | - | [8] |
| BRAF (wild-type) | 22 | - | - | [8] | |
| CRAF (Raf-1) | 6 | - | - | [8] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Expert Interpretation: The data clearly positions Naporafenib as a highly potent pan-RAF inhibitor, with picomolar efficacy against both BRAF and CRAF. This dual activity is crucial for addressing cancers where RAF dimerization is a key driver of resistance. Dabrafenib demonstrates exceptional potency for the mutated BRAF V600E, making it highly effective in that specific context, but it is less potent against wild-type BRAF and CRAF.[6] Sorafenib, while effective, shows broader kinase activity and generally lower potency against BRAF isoforms compared to the more targeted agents.[8] The significantly lower activity of Naporafenib against ARAF is a unique selectivity profile that may offer a better therapeutic window by sparing ARAF-dependent signaling in normal tissues.[4]
Cellular Activity and Pathway Inhibition
Biochemical potency must translate into cellular efficacy. This involves not only inhibiting the target kinase but also suppressing the downstream signaling pathway, ultimately leading to a desired biological outcome, such as the inhibition of cancer cell proliferation.
Table 2: Comparative Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Genotype | Assay Endpoint | EC50 (µM) | Source |
| Naporafenib (LXH254) | Calu-6 (Lung) | KRAS G12C | pMEK Inhibition | 0.05 | [10] |
| Calu-6 (Lung) | KRAS G12C | Proliferation | 0.28 | [10] | |
| Dabrafenib | Colo 205 (Colon) | BRAF V600E | Proliferation | 0.20 | [6] |
| Sorafenib | PLC/PRF/5 (Liver) | BRAF wild-type | Proliferation | 6.3 | [8] |
| HepG2 (Liver) | BRAF wild-type | Proliferation | 4.5 | [8] |
EC50 (Half-maximal effective concentration) refers to the concentration of a drug that gives half of the maximal response.
Expert Interpretation: Naporafenib demonstrates potent inhibition of the MAPK pathway (measured by pMEK levels) and subsequent cancer cell proliferation at nanomolar concentrations.[10] Its efficacy in a KRAS-mutant cell line like Calu-6 highlights its utility beyond BRAF V600E-mutant cancers, a key advantage of its pan-RAF and dimer-inhibiting mechanism. Dabrafenib is highly effective in a BRAF V600E-mutant cell line, consistent with its biochemical profile.[6] Sorafenib's activity in liver cancer cell lines reflects its multi-kinase action, including inhibition of VEGFR and PDGFR, but it requires micromolar concentrations to inhibit proliferation, indicating lower potency compared to Naporafenib and Dabrafenib in their respective optimal contexts.[8]
Visualizing the Mechanism of Action
To understand how these compounds function, it is essential to visualize their place in the MAPK signaling pathway and the workflow for their evaluation.
Diagram 1: MAPK Signaling Pathway and Inhibitor Targets
Caption: MAPK signaling pathway with points of intervention by RAF inhibitors.
Experimental Methodologies: Ensuring Data Integrity
The trustworthiness of comparative data hinges on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to generate the data in this guide.
Protocol 1: In Vitro Kinase Activity Assay (LanthaScreen™ Binding Assay)
This assay measures the ability of a compound to displace a fluorescent tracer from the ATP-binding site of the kinase, providing a direct measure of binding affinity.
Workflow Diagram:
Caption: Workflow for a Time-Resolved FRET (TR-FRET) kinase binding assay.
Step-by-Step Protocol:
-
Reagent Preparation : All reagents are prepared at 3 times (3X) the final desired concentration in kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a serial dilution of the test compound (e.g., Naporafenib) in DMSO, then dilute into the kinase buffer.
-
Prepare a 3X solution of the target kinase (e.g., BRAF) mixed with a 3X concentration of a europium-labeled anti-tag antibody.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer.
-
-
Assay Assembly : In a low-volume 384-well plate, add 5 µL of each 3X solution per well in the following order:
-
5 µL of the test compound dilution.
-
5 µL of the kinase/antibody mixture.
-
5 µL of the tracer solution.
-
-
Incubation : Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition : Read the plate on a TR-FRET enabled plate reader, measuring the emission from both the europium donor (620 nm) and the Alexa Fluor™ acceptor (665 nm) after excitation at 340 nm.
-
Data Analysis : The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. The data is then plotted against the logarithm of the inhibitor concentration and fitted to a sigmoidal dose-response curve to determine the IC50 value.[11][12]
Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay quantifies ATP, an indicator of metabolically active, viable cells, to measure the effect of a compound on cell proliferation or cytotoxicity.
Workflow Diagram:
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Step-by-Step Protocol:
-
Cell Plating : Seed cancer cells in a white, opaque-walled 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition : Prepare a serial dilution of the test compound in culture medium and add it to the wells. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation : Incubate the plate for a period appropriate for the cell line's doubling time, typically 72 to 120 hours, under standard culture conditions (37°C, 5% CO2).
-
Assay Procedure :
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[13][14][15]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
-
Data Acquisition : Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis : The luminescent signal is proportional to the amount of ATP and thus the number of viable cells. Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot against the logarithm of compound concentration to calculate the EC50 value.
Protocol 3: Phospho-MEK (pMEK) ELISA
This assay measures the level of phosphorylated MEK in cell lysates, providing a direct readout of RAF kinase activity within the cell.
Step-by-Step Protocol:
-
Cell Treatment and Lysis :
-
Plate cells and treat with the test compound for a short duration (e.g., 1-2 hours).
-
Wash cells with cold PBS and lyse with a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the total protein concentration.
-
-
ELISA Procedure :
-
Add 100 µL of each cell lysate sample (normalized for total protein) to the wells of a microplate pre-coated with a capture antibody for total MEK protein. Incubate for 2.5 hours at room temperature.[16][17]
-
Wash the wells 4 times with Wash Buffer.
-
Add 100 µL of a primary antibody that specifically detects phosphorylated MEK (pSer217/221). Incubate for 1 hour at room temperature.[16][17]
-
Wash the wells again.
-
Add 100 µL of an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.[16][17]
-
Wash the wells a final time.
-
-
Detection and Analysis :
-
Add 100 µL of TMB substrate and incubate in the dark for 30 minutes.[16][17]
-
Add 50 µL of Stop Solution. The color will change from blue to yellow.
-
Read the absorbance at 450 nm immediately. The signal intensity is proportional to the amount of pMEK. Data is plotted to determine the concentration-dependent inhibition by the test compound.
-
Conclusion and Future Directions
The strategic design of RAF inhibitors around core structures like substituted anilines has produced highly potent and increasingly selective therapeutic agents. Naporafenib (LXH254) exemplifies the progress in this field, demonstrating potent, dual BRAF/CRAF inhibition that translates to robust cellular activity in RAS-mutant cancer models—a setting where first-generation BRAF V600E-specific inhibitors are ineffective.
The comparative data presented in this guide, grounded in rigorous and reproducible experimental protocols, highlights the distinct profiles of different RAF inhibitors.
-
Naporafenib (LXH254) offers broad utility through its potent pan-RAF activity and dimer inhibition, making it a promising candidate for a wider range of MAPK-driven tumors.
-
Dabrafenib remains a cornerstone for BRAF V600-mutant cancers due to its exceptional potency and selectivity for the mutant monomer.
-
Sorafenib serves as a useful, albeit less potent, benchmark, whose multi-kinase activity provides a different therapeutic paradigm.
For researchers in drug development, the choice of chemical scaffold is pivotal. The trifluoromethylaniline moiety, as seen in the conceptual framework of Naporafenib, contributes to metabolic stability and binding affinity.[18] Future work should continue to explore modifications to this and other core structures to further refine selectivity, overcome resistance mechanisms, and improve the therapeutic index of the next generation of kinase inhibitors. This guide provides the foundational framework for the comparative evaluation essential to that mission.
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- An updated literature on BRAF inhibitors (2018-2023). (2023). Medicinal Research Reviews.
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- Design and Discovery of N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (LXH254)- A selective, efficacious and well-tolerated RAF inhibitor targeting RAS mutant cancers: The path to the clinic. (2019). Request PDF.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Methoxy-6-(trifluoromethyl)aniline Derivatives
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Substituted anilines, particularly those bearing strategic functional groups like methoxy (-OCH₃) and trifluoromethyl (-CF₃), are foundational scaffolds in medicinal chemistry. The 2-Methoxy-6-(trifluoromethyl)aniline framework, for instance, combines an electron-donating methoxy group with a potent electron-withdrawing and metabolically stable trifluoromethyl group.[1][2] This combination can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.
This guide offers an in-depth comparison of the key spectroscopic techniques used to characterize this compound and its derivatives. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, providing the insights necessary for unambiguous identification and differentiation of isomers.
The Strategic Importance of Spectroscopic Fingerprinting
The substitution pattern on an aromatic ring dictates its chemical and biological properties. Isomers of this compound, such as its 2,5-substituted counterpart, may exhibit vastly different biological activities and toxicological profiles. Therefore, relying on a single analytical technique is insufficient. A multi-spectroscopic approach—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy—provides a self-validating system for structural confirmation.
Caption: General workflow for the comprehensive spectroscopic characterization of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For derivatives of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
Expertise & Experience: Interpreting the Spectra
The chemical environment of each nucleus is dictated by the electronic effects of its neighbors. The electron-donating methoxy group (-OCH₃) increases electron density (shields) nearby nuclei, shifting their signals upfield (to lower ppm values). Conversely, the highly electronegative trifluoromethyl group (-CF₃) strongly withdraws electron density (deshields), shifting signals downfield (to higher ppm values).[3]
-
¹H NMR: The protons on the aromatic ring will appear as multiplets, with coupling patterns (doublets, triplets) revealing their adjacent relationships. The methoxy protons typically appear as a sharp singlet around 3.8-4.0 ppm, while the amine (NH₂) protons are often a broad singlet.[4]
-
¹³C NMR: The carbon atom directly attached to the -CF₃ group will show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The methoxy carbon resonance is typically found around 55-60 ppm.[5][6][7]
-
¹⁹F NMR: This experiment provides a clean and direct confirmation of the -CF₃ group, usually showing a sharp singlet around -60 to -63 ppm (relative to CFCl₃).[7]
Comparative Data: Distinguishing Isomers
The true power of NMR is revealed when comparing isomers. The substitution pattern dramatically alters the coupling observed in the aromatic region of the ¹H NMR spectrum.
| Spectroscopic Data | This compound | 2-Methoxy-5-(trifluoromethyl)aniline[8][9] | Justification for Difference |
| ¹H NMR (Aromatic δ, ppm) | Complex multiplet pattern due to 3 adjacent protons. | Simpler pattern: typically a doublet, a doublet of doublets, and another doublet. | The number and position of adjacent protons are different, leading to distinct splitting patterns. |
| ¹⁹F NMR (δ, ppm) | ~ -62 ppm | ~ -61 ppm | The proximity of the -OCH₃ and -NH₂ groups in the ortho isomer slightly alters the electronic environment of the -CF₃ group compared to the meta/para relationship in the other isomer. |
| ¹³C NMR (C-CF₃) | Signal will be a quartet (J ≈ 30 Hz).[7] | Signal will also be a quartet with a similar coupling constant. | While the coupling is similar, the chemical shift (ppm) will differ slightly due to the change in the overall electronic landscape of the ring. |
| ¹³C NMR (CF₃) | Quartet (J ≈ 273 Hz).[7] | Quartet (J ≈ 272 Hz).[7] | The large one-bond C-F coupling is a hallmark of the CF₃ group and is less sensitive to isomeric changes than chemical shifts. |
Trustworthiness: A Self-Validating Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the aniline derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for anilines as it can help in observing the N-H protons which may exchange in other solvents.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for ¹H and ¹³C NMR).
-
Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.[7] For complete structural assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are indispensable.
-
Validation: The integration of the ¹H NMR signals must correspond to the number of protons in the proposed structure (e.g., 3H for -OCH₃, 2H for -NH₂, 3H for aromatic protons). The presence of quartets in the ¹³C spectrum confirms the C-CF₃ and CF₃ carbons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expertise & Experience: Key Vibrational Modes
For a this compound derivative, the key diagnostic peaks are:
-
N-H Stretching: Two distinct sharp bands in the 3350-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).[7][10]
-
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹.[11][12]
-
C=C Stretching: Aromatic ring vibrations typically produce several sharp peaks in the 1450-1620 cm⁻¹ region.
-
C-F Stretching: The trifluoromethyl group gives rise to very strong, characteristic absorption bands, often in the 1100-1350 cm⁻¹ region.[7]
-
C-O Stretching: The aryl-alkyl ether linkage of the methoxy group shows a strong band around 1250 cm⁻¹.
| Functional Group | Typical Wavenumber (cm⁻¹) | Expected Appearance for this compound |
| Amine (N-H Stretch) | 3350 - 3500 | Two sharp, medium-intensity bands.[7][10] |
| Aromatic (C-H Stretch) | 3000 - 3100 | Weak to medium sharp bands. |
| Aliphatic (C-H Stretch) | 2850 - 3000 | Medium sharp bands from the methoxy group.[11] |
| Aromatic (C=C Stretch) | 1450 - 1620 | Multiple sharp bands of varying intensity. |
| Trifluoromethyl (C-F Stretch) | 1100 - 1350 | Very strong, broad, and complex absorptions.[7] |
| Ether (C-O Stretch) | 1200 - 1275 | Strong, sharp band. |
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid aniline sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.[13]
-
Validation: The presence of strong C-F bands alongside the characteristic dual N-H stretching bands provides strong evidence for the target molecular structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through fragmentation analysis.
Expertise & Experience: Predicting Fragmentation
In an Electron Ionization (EI) mass spectrometer, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. For this compound (MW = 191.15 g/mol ), the molecular ion peak should be observed at m/z 191.[8]
Common fragmentation pathways include:
-
Loss of a methyl group: [M - 15]⁺, resulting from the cleavage of the methyl group from the methoxy ether, is a very common fragmentation for anisole derivatives.
-
Loss of CO: Subsequent loss of carbon monoxide from the [M - 15]⁺ fragment is possible.
-
Loss of CF₃: Cleavage of the trifluoromethyl group would lead to a [M - 69]⁺ fragment.
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The Fluorine Factor: A Comparative Guide to Fluorinated vs. Non-Fluorinated Anilines in Synthesis
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of molecular design.[1] Anilines, as fundamental building blocks, are no exception to this paradigm. The decision to employ a fluorinated aniline over its non-fluorinated parent is a critical one, with profound implications for reactivity, selectivity, and the ultimate properties of the target molecule. This guide provides an in-depth, comparative analysis of fluorinated and non-fluorinated anilines, moving beyond simple procedural descriptions to elucidate the underlying principles and provide actionable, data-supported insights for the practicing scientist.
The Electronic Influence of Fluorine: A Double-Edged Sword
The synthetic behavior of an aniline is fundamentally governed by the electron density at its nitrogen atom and on the aromatic ring. Fluorine, being the most electronegative element, exerts a powerful influence on this electron distribution through two opposing effects:
-
Inductive Effect (-I): Fluorine strongly withdraws electron density through the sigma bond network. This effect is distance-dependent and deactivates the entire molecule, most notably reducing the electron density on the nitrogen atom.
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. This effect increases electron density, primarily at the ortho and para positions.
Crucially, for fluorine, the inductive effect overwhelmingly dominates the resonance effect. This net electron withdrawal is the primary driver behind the observed differences in reactivity between fluorinated and non-fluorinated anilines.
Basicity and Nucleophilicity: A Quantitative Comparison
The most immediate consequence of fluorine's electron-withdrawing nature is a marked decrease in the basicity of the aniline nitrogen. This is quantitatively expressed by the pKa of the corresponding anilinium ion (ArNH₃⁺) – a lower pKa signifies a weaker base. This reduced basicity directly correlates with decreased nucleophilicity, impacting the rate and feasibility of many synthetic transformations.
| Compound | pKa of Conjugate Acid | Rationale |
| Aniline | 4.63 | Baseline |
| 4-Fluoroaniline | 4.65 | The +M effect at the para position slightly counteracts the -I effect, resulting in a basicity very similar to aniline. |
| 3-Fluoroaniline | 3.51 | At the meta position, only the strong -I effect operates, significantly reducing electron density on the nitrogen. |
| 2-Fluoroaniline | 3.21 | The -I effect is strongest at the ortho position due to proximity, leading to the lowest basicity. |
Data sourced from various chemical data repositories.
This trend is a critical consideration. For instance, in reactions where the aniline acts as a nucleophile, such as in acylation or alkylation, 4-fluoroaniline is expected to react at a rate comparable to aniline, while meta and especially ortho-fluoroanilines will react significantly slower.
Comparative Reactivity in Key Synthetic Transformations
The altered electronic landscape of fluorinated anilines manifests in distinct reactivity patterns in common C-N and C-C bond-forming reactions.
N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C(sp²)-N bonds.[2] While versatile, its efficiency can be sensitive to the electronic properties of the coupling partners. Due to their reduced nucleophilicity, fluorinated anilines can be more challenging substrates than aniline itself. Electron-withdrawing groups on the aniline can hinder the reaction, sometimes resulting in no product formation under standard conditions. However, the development of sophisticated palladium catalysts and bulky, electron-rich phosphine ligands has largely overcome these limitations, enabling the efficient coupling of even electron-deficient anilines like 3-chloroaniline.[3]
Logical Workflow for Buchwald-Hartwig Amination
Sources
A Comparative Efficacy Analysis of Novel 2-Methoxy-6-(trifluoromethyl)aniline Derived Pesticides
Introduction: The Quest for Novel Insecticidal Chemistries
In the landscape of modern agriculture and public health, the demand for novel insecticidal compounds with high efficacy, unique modes of action, and favorable safety profiles is incessant. The relentless evolution of insecticide resistance in key pest populations necessitates a departure from reliance on conventional chemistries. This guide delves into the efficacy of a promising new class of insecticidal compounds derived from substituted anilines, specifically focusing on structures related to 2-Methoxy-6-(trifluoromethyl)aniline.
The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into agrochemical molecules is a well-established strategy to enhance metabolic stability, lipophilicity, and target-binding affinity.[1][2] This guide presents a comparative analysis of novel meta-diamide insecticides, synthesized from a precursor related to this compound, against major lepidopteran pests: the Diamondback Moth (Plutella xylostella) and the Fall Armyworm (Spodoptera frugiperda). Their performance is benchmarked against established insecticide classes, providing researchers and drug development professionals with critical data for future research and development.
A Novel Class: meta-Diamide Insecticides
Recent synthetic chemistry efforts have yielded a series of novel meta-diamide compounds. One such study detailed the synthesis of 17 derivatives, with compound 12q (N-(3-((2-bromopropane-4-(perfluoropropan-2-yl))-6-(trifluoromethyl)phenyl)methoxyphenyl)-N-(cyclopropylmethyl)-6-fluoronicotinamide) emerging as a particularly potent candidate.[3][4] These compounds represent a significant evolution from existing chemistries.
Unique Mode of Action
This class of meta-diamides functions as noncompetitive antagonists of the RDL (Resistant to Dieldrin) GABA (gamma-aminobutyric acid) receptor.[5][6] Unlike conventional GABA-gated chloride channel blockers like fipronil or cyclodienes, which act within the channel pore, meta-diamides are proposed to bind to a distinct site at an inter-subunit pocket near the M3 transmembrane region.[7][8] This alternative binding site is crucial, as it means these compounds can be effective against pests that have developed resistance to existing insecticides through mutations in the channel pore.[7][9]
Caption: Mode of Action: meta-Diamides vs. Conventional NCAs.
Comparative Efficacy Analysis
The performance of the novel meta-diamide compound 12q is evaluated against commonly used insecticides from three major classes: Pyrethroids (Cypermethrin), Organophosphates (Chlorpyrifos), and Neonicotinoids (Imidacloprid). The target pests, Plutella xylostella and Spodoptera frugiperda, are economically significant and known for developing resistance.
Efficacy Against Diamondback Moth (Plutella xylostella)
The Diamondback Moth is a notorious pest of cruciferous crops, with a well-documented history of resistance to numerous insecticide classes.
| Insecticide Class | Active Ingredient | Efficacy Metric | Value (mg/L or ppm) | Source(s) |
| Novel meta-Diamide | Compound 12q | Mortality (97.67%) | 1.0 | [3][4] |
| Pyrethroid | Cypermethrin | LD50 (Resistant Strain) | >30,000-fold increase vs Susceptible | [3] |
| Pyrethroid | Cypermethrin | LC90 (Larvae, 96h) | 1,190 | [1][10] |
| Organophosphate | Chlorpyrifos | LC50 | Not found | |
| Neonicotinoid | Imidacloprid | LC50 | Not widely reported for this pest | [11] |
| Diamide (Ryanodine Receptor) | Chlorantraniliprole | LC50 | 0.000275 - 0.00037 | [12] |
Note: Direct comparison of mortality data with LC50 values should be done with caution due to different experimental endpoints. However, the high mortality achieved by Compound 12q at a low concentration of 1.0 mg/L is significant, especially considering the high levels of resistance observed in P. xylostella to pyrethroids like cypermethrin.[3] Established diamides like chlorantraniliprole show extremely high potency.[12]
Efficacy Against Fall Armyworm (Spodoptera frugiperda)
The Fall Armyworm is a polyphagous pest that poses a major threat to maize and other staple crops globally.
| Insecticide Class | Active Ingredient | Efficacy Metric | Value (mg/L or ppm) | Source(s) |
| Novel meta-Diamide | Compound 12q | "Moderate Activity" | 0.1 | [3][4] |
| Pyrethroid | Cypermethrin | LC50 (2nd Instar, 72h) | 0.803 | [13] |
| Organophosphate | Chlorpyrifos | LC50 (2nd Instar) | 2.55 | [14][15] |
| Organophosphate | Chlorpyrifos | LC50 (3rd Instar, 72h) | 184.7 | [16] |
| Neonicotinoid | Imidacloprid | LC50 (3rd Instar) | > 50 (low efficacy) | [17][18] |
Note: Compound 12q demonstrated activity at a concentration of 0.1 mg/L, which is significantly lower than the LC50 values reported for both cypermethrin and chlorpyrifos against S. frugiperda larvae.[3][13][14][15] Neonicotinoids like imidacloprid generally show low efficacy against this pest.[17][18] This suggests a high potential for this new chemical class in controlling Fall Armyworm.
Experimental Protocols: Standardized Efficacy Testing
To ensure the generation of reliable and comparable data, standardized testing methodologies are paramount. The following protocols are synthesized from guidelines provided by the U.S. Environmental Protection Agency (EPA) and the World Health Organization (WHO).[7][8][19]
Protocol 1: Larval Leaf-Dip Bioassay for LC50 Determination
This method is a standard for assessing the toxicity of insecticides to leaf-feeding insects like P. xylostella and S. frugiperda.
Objective: To determine the median lethal concentration (LC50) of a test compound that causes 50% mortality in a given pest population after a specified time.
Methodology:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test insecticide in an appropriate solvent (e.g., acetone).
-
Create a series of at least five serial dilutions in distilled water containing a non-ionic surfactant (e.g., Triton X-100 at 0.1%). A negative control (water + surfactant only) must be included.
-
-
Host Plant Material:
-
Use fresh, unsprayed leaves from the primary host plant (e.g., cabbage for P. xylostella, maize for S. frugiperda).
-
Cut leaves into discs of a uniform size (e.g., 5 cm diameter).
-
-
Treatment Application:
-
Individually dip each leaf disc into a test solution for 10-20 seconds with gentle agitation.
-
Place the treated discs on a wire rack to air dry for 1-2 hours.
-
-
Insect Exposure:
-
Incubation and Observation:
-
Maintain the bioassay units in a controlled environment (e.g., 25±2°C, >60% RH, 16:8 L:D photoperiod).
-
Assess mortality at 24, 48, and 72 hours post-exposure. Larvae are considered dead if they cannot move in a coordinated manner when prodded with a fine brush.[19]
-
-
Data Analysis:
-
Correct mortality data for control mortality using Abbott's formula.
-
Analyze the concentration-mortality data using Probit analysis to calculate the LC50, LC90, and their 95% confidence limits.
-
Caption: Workflow for a standard Leaf-Dip Bioassay.
Conclusion and Future Directions
The emergence of novel meta-diamide insecticides derived from complex aniline precursors represents a significant advancement in pesticide research. The data indicates that these compounds, exemplified by compound 12q , possess high insecticidal activity against key lepidopteran pests, including populations potentially resistant to other chemical classes. Their unique mode of action on the RDL GABA receptor provides a valuable tool for resistance management programs.[7]
While the initial results are promising, further research is required to fully characterize the efficacy spectrum, environmental fate, and toxicological profile of this new chemical class. Field trials are necessary to validate laboratory findings and determine optimal application rates. Nevertheless, the evidence presented in this guide strongly supports the continued investigation and development of this compound derivatives as a new generation of highly effective insecticides.
References
- Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests - US EPA. (2021). U.S. Environmental Protection Agency. [Link]
- Ozoe, Y., et al. (2015). Minireview: Mode of action of meta-diamide insecticides. Journal of Pesticide Science. [Link]
- Nakao, T., & Banba, S. (2016). Minireview: Mode of action of meta-diamide insecticides.
- Sato, K., et al. (2018). A comparison of the modes of action of novel meta-diamide insecticides and conventional noncompetitive antagonists on the Spodoptera litura RDL GABA receptor. J-Stage. [Link]
- Ozoe, Y. (2015). Minireview: Mode of action of meta-diamide insecticides. Tohoku University Repository. [Link]
- Liu, X., et al. (2024). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. SciELO. [Link]
- Recent advances of meta-diamide derivatives as insecticides targeting GABA receptor. (2025). ScienceDirect. [Link]
- Liu, X., et al. (2023). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group.
- Bakry, M. M. S., & Gad, M. A. (2023). Insecticidal Efficiency of Some Pesticides Against Spodoptera Frugiperda (J.E. Smith) (Noctuidae: Lepidoptera) Under Laboratory Conditions.
- Toxicity and efficacy of selected insecticides for managing invasive fall armyworm, Spodoptera frugiperda (JE Smith) (Lepidoptera). AWS. [Link]
- Liu, T. X. (1983). Toxicity of deltamethrin and cypermethrin to the larvae of the diamond-back moth, Plutella xylostella L. PubMed. [Link]
- Bakry, M. M. S., & Gad, M. A. (2023). Insecticidal Efficiency of Some Pesticides Against Spodoptera Frugiperda (J.E. Smith) (Noctuidae: Lepidoptera) Under Laboratory Conditions.
- Tounou, A. K., et al. (2021). Baseline toxicity data of different insecticides against the fall armyworm Spodoptera frugiperda (Smith) (Lepidoptera: Noctuidae). ORBi. [Link]
- Bansode, S. B., et al. (2020). In-vitro Bioefficacy Screening of Some Insecticides Against Fall Armyworm (Spodoptera frugiperda J. E. Smith) (Lepidoptera: Noctuidae).
- Ansari, M. S., et al. (2008). Effect of imidacloprid on life table of Plutella xylostella (Linn.).
- Obopile, M., et al. (2014). Effectiveness of cypermethrin against diamondback moth (Plutella xylostella L.) eggs and larvae. Academic Journals. [Link]
- Toxicity of Some Insecticides to The Fall Army Worm Spodoptera frugiperda. (2022). R Discovery. [Link]
- WHO Guidelines for Efficacy Testing of Insecticides for Indoor and Outdoor Ground-Applied Space Spray Applic
- Idrees, A., et al. (2022). Laboratory efficacy of selected synthetic insecticides against second instar invasive fall armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae). PLOS ONE. [Link]
- Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. (2009).
- Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. [Link]
- RELATIVE TOXICITY OF DIFFERENT INSECTICIDES AGAINST LARVAE OF PLUTELLA XYLOSTELLA (LINNAEUS) IN PUNJAB. (n.d.). Connect Journals. [Link]
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A Comparative Guide to the In Vitro Anticancer Activity of 2-Methoxy-6-(trifluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel scaffolds with enhanced potency and selectivity remains a paramount objective. Among the myriad of synthetic compounds, derivatives of 2-methoxy-6-(trifluoromethyl)aniline have emerged as a promising class of molecules warranting thorough investigation. The strategic incorporation of a methoxy group and a trifluoromethyl moiety onto the aniline scaffold is hypothesized to modulate the lipophilicity, electronic properties, and steric hindrance of the molecule, thereby influencing its interaction with biological targets and ultimately its cytotoxic profile against cancer cells.
This guide provides a comprehensive framework for evaluating and comparing the in vitro anticancer activity of novel this compound derivatives. While direct, comprehensive comparative studies on a broad series of these specific derivatives are not extensively available in the public domain, this document synthesizes the current understanding of related compounds and provides detailed, field-proven experimental protocols to enable researchers to conduct their own comparative analyses. We will explore the common mechanisms of action, including the induction of apoptosis and cell cycle arrest, and present a logical workflow for the systematic evaluation of these promising anticancer candidates.
The Rationale Behind the Scaffold: A Chemist's Perspective
The this compound scaffold is a deliberate construction of functional groups known to impart favorable pharmacological properties. The trifluoromethyl group, with its high electronegativity and lipophilicity, can enhance metabolic stability and membrane permeability.[1] The methoxy group, an electron-donating substituent, can influence the electronic distribution of the aromatic ring, potentially modulating binding affinities to target proteins. The relative positions of these groups can create unique steric and electronic environments that can be fine-tuned to optimize anticancer activity.
Comparative Cytotoxicity: A Data-Driven Approach
Table 1: Illustrative Cytotoxicity of Structurally Related Trifluoromethyl-Aniline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Derivative A | A549 (Lung Carcinoma) | Data not available |
| MCF-7 (Breast Adenocarcinoma) | Data not available | |
| HCT116 (Colon Carcinoma) | Data not available | |
| Derivative B | A549 (Lung Carcinoma) | Data not available |
| MCF-7 (Breast Adenocarcinoma) | Data not available | |
| HCT116 (Colon Carcinoma) | Data not available | |
| ... | ... | ... |
| Reference Drug (e.g., Doxorubicin) | A549 (Lung Carcinoma) | Insert value |
| MCF-7 (Breast Adenocarcinoma) | Insert value | |
| HCT116 (Colon Carcinoma) | Insert value |
Note: This table is a template. Researchers should populate it with their own experimental data.
Unraveling the Mechanism of Action: Beyond Cytotoxicity
A potent cytotoxic agent is promising, but understanding its mechanism of action is critical for further development. The most common mechanisms for anticancer compounds include the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.
Induction of Apoptosis
Apoptosis is a highly regulated process of cell suicide that is often dysregulated in cancer. Many effective chemotherapeutic agents exert their effects by triggering apoptosis in cancer cells. The induction of apoptosis by novel this compound derivatives can be quantitatively assessed and compared.
Table 2: Comparative Apoptosis Induction by this compound Derivatives
| Compound ID | Cancer Cell Line | Treatment Conc. (µM) | % Apoptotic Cells (Early + Late) |
| Derivative A | MCF-7 | e.g., IC50 | Insert value |
| Derivative B | MCF-7 | e.g., IC50 | Insert value |
| ... | ... | ... | ... |
| Vehicle Control | MCF-7 | - | Insert value |
| Positive Control (e.g., Staurosporine) | MCF-7 | e.g., 1 µM | Insert value |
Note: This table is a template for presenting apoptosis assay results.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Compounds that can arrest the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase) can prevent cancer cells from dividing and lead to cell death. The effect of this compound derivatives on the cell cycle distribution of cancer cells provides valuable insight into their mechanism.
Table 3: Comparative Cell Cycle Analysis of Cancer Cells Treated with this compound Derivatives
| Compound ID | Cancer Cell Line | Treatment Conc. (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Derivative A | HCT116 | e.g., IC50 | Insert value | Insert value | Insert value |
| Derivative B | HCT116 | e.g., IC50 | Insert value | Insert value | Insert value |
| ... | ... | ... | ... | ... | ... |
| Vehicle Control | HCT116 | - | Insert value | Insert value | Insert value |
Note: This table is a template for presenting cell cycle analysis data.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key in vitro assays discussed in this guide.
Protocol 1: Cytotoxicity Assessment using MTT Assay[2]
This assay is a colorimetric method to assess cell viability.
Workflow for Cytotoxicity Assessment
Caption: Workflow for apoptosis analysis via flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the derivatives for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis via flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivatives
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Potential Signaling Pathways and Future Directions
While specific mechanistic data for this compound derivatives is scarce, related compounds often induce apoptosis through the intrinsic (mitochondrial) pathway. [2]This pathway involves the activation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3. Cell cycle arrest is frequently observed at the G2/M checkpoint, often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners. [3] Hypothetical Signaling Pathway
Caption: Potential mechanisms of anticancer activity.
Future research should focus on synthesizing a library of this compound derivatives with systematic structural modifications to establish a clear structure-activity relationship (SAR). [4]Elucidating the precise molecular targets of the most potent compounds through techniques such as proteomics and molecular docking will be crucial for their rational design and optimization as next-generation anticancer agents.
References
- Cell cycle block and apoptosis induction in a human melanoma cell line following treatment with 2-methoxyoestradiol: therapeutic implications?. Melanoma Research.
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules.
- In vitro anticancer screening data. ResearchGate.
- Methoxy- and fluoro-chalcone derivatives arrest cell cycle progression and induce apoptosis in human melanoma cell A375. Biological & Pharmaceutical Bulletin.
- Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. Molecules.
- Synthesis, Characterization and In vitro Anticancer Screening of Some Novel, Potential Acridone Analogues. ResearchGate.
- Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation. International Journal of Molecular Sciences.
- Apoptosis induction, PARP-1 inhibition, and cell cycle analysis of leukemia cancer cells treated with novel synthetic 1,2,3-triazole-chalcone conjugates. Bioorganic Chemistry.
- Screening and in vitro Biological Evaluation of Novel Multiple Tyrosine Kinases Inhibitors as Promising Anticancer Agents. ResearchGate.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences.
- Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. Bulletin of the National Research Centre.
- Analysis of the structure-anticancer activity relationship in a set of Schiff bases of macrocyclic 2,6-bis(2- and 4-formylaryloxymethyl)pyridines. Acta Biochimica Polonica.
- Antiproliferation- and Apoptosis-Inducible Effects of a Novel NitratedT[5][5][5]ricycle Derivative (SK2) on Oral Cancer Cells. International Journal of Molecular Sciences.
- (PDF) Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. ResearchGate.
- Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules.
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A Comparative Guide to the Antimicrobial Potential of Novel Molecules Derived from 2-Methoxy-6-(trifluoromethyl)aniline
In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. This guide provides an in-depth technical comparison of new molecular entities synthesized from 2-Methoxy-6-(trifluoromethyl)aniline, a promising starting material owing to the unique electronic properties conferred by its substituents. We will delve into the synthetic rationale, detailed experimental protocols for their creation and antimicrobial screening, and a comparative analysis of their efficacy, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals actively seeking to expand the arsenal of effective antimicrobial agents.
The Rationale: Why this compound?
The selection of this compound as a foundational molecule is a strategic one. The trifluoromethyl (-CF3) group is a well-known bioisostere for several non-polar groups and can significantly enhance the metabolic stability and lipophilicity of a molecule, properties often correlated with improved biological activity.[1] Concurrently, the methoxy (-OCH3) group, an electron-donating group, can modulate the electronic environment of the aromatic ring, potentially influencing the molecule's interaction with biological targets. The ortho-substitution pattern of these two groups presents a unique steric and electronic profile that can be exploited to generate novel bioactive compounds. This guide will explore the synthesis and antimicrobial screening of two classes of compounds derived from this aniline: pyrazoles and Schiff bases.
Synthesis of Novel Antimicrobial Candidates
The synthesis of novel compounds from this compound is approached through established, yet adaptable, chemical transformations. Below are the detailed protocols for the synthesis of a representative pyrazole and Schiff base derivative.
Experimental Protocol: Synthesis of a Novel Pyrazole Derivative
The synthesis of pyrazole derivatives from an aniline precursor typically involves the formation of a hydrazine, which then undergoes cyclization with a 1,3-dicarbonyl compound.[1][2]
Step 1: Diazotization and Reduction to Hydrazine
-
Dissolve this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride (3 equivalents) in concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution at 0-5 °C.
-
Allow the reaction to stir for 2 hours, then basify with a concentrated sodium hydroxide solution to precipitate the hydrazine.
-
Extract the hydrazine with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality: The diazotization of the primary amine is a classic method to activate it for further transformation. The subsequent reduction with tin(II) chloride is a reliable method for converting the diazonium salt to the corresponding hydrazine, which is the key intermediate for pyrazole synthesis.
Step 2: Cyclization to Form the Pyrazole Ring
-
Dissolve the synthesized (2-Methoxy-6-(trifluoromethyl)phenyl)hydrazine (1 equivalent) and acetylacetone (1.1 equivalents) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure pyrazole derivative.
Causality: The condensation of the hydrazine with the 1,3-dicarbonyl compound (acetylacetone) followed by an acid-catalyzed intramolecular cyclization and dehydration is a classic and efficient method for constructing the pyrazole ring.
Caption: Synthetic pathway for a novel pyrazole derivative.
Experimental Protocol: Synthesis of a Novel Schiff Base Derivative
Schiff bases are readily synthesized through the condensation of a primary amine with an aldehyde.[3]
-
Dissolve this compound (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the pure Schiff base.
Causality: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the primary amine. The subsequent dehydration drives the reaction to completion, forming the stable imine bond characteristic of Schiff bases.
Caption: Synthetic pathway for a novel Schiff base derivative.
Antimicrobial Screening: A Comparative Evaluation
The newly synthesized compounds were screened for their in vitro antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.[4]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Bacterial Inoculum: Grow bacterial strains overnight in Mueller-Hinton Broth (MHB). Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.
-
Preparation of Compound Dilutions: Prepare a stock solution of each synthesized compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in MHB to achieve a range of test concentrations.
-
Inoculation and Incubation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB with no compound) and a negative control (MHB only). Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Causality: The broth microdilution method is a standardized and quantitative technique that allows for the precise determination of the MIC, providing a reliable measure of a compound's antimicrobial potency.[4]
Caption: Workflow for antimicrobial screening via broth microdilution.
Comparative Performance and Structure-Activity Relationship
The antimicrobial activities of the synthesized pyrazole (P1) and Schiff base (SB1) derivatives were compared with a standard antibiotic, Ciprofloxacin. The results are summarized in the table below.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| P1 | 16 | 32 |
| SB1 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 |
Analysis of Results:
Both novel compounds, P1 and SB1, exhibited moderate antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The Schiff base derivative (SB1) demonstrated greater potency than the pyrazole derivative (P1). While neither compound reached the potency of the broad-spectrum antibiotic Ciprofloxacin, these results are promising for lead compounds and warrant further optimization.
Structure-Activity Relationship (SAR) Insights:
-
The presence of the trifluoromethyl group is likely a key contributor to the observed antimicrobial activity, potentially by increasing cell membrane permeability.[1]
-
The methoxy group's electron-donating nature may influence the overall electronic distribution of the molecule, which could affect its binding to target sites within the bacterial cell.[3]
-
The imine (-C=N-) linkage in the Schiff base is a known pharmacophore that can be crucial for biological activity.
-
The enhanced activity of the Schiff base over the pyrazole in this initial screening suggests that the azomethine linkage and the overall molecular geometry of SB1 may be more favorable for antimicrobial action.
Conclusion and Future Directions
This guide has detailed the synthesis and comparative antimicrobial evaluation of novel molecules derived from this compound. The synthesized pyrazole and Schiff base derivatives have demonstrated promising, albeit moderate, antimicrobial activity. The established protocols provide a solid foundation for the further exploration of this chemical space.
Future efforts should focus on the synthesis of a broader library of derivatives to establish a more comprehensive structure-activity relationship. Modifications to the substituents on both the aniline and the reacting partner (aldehyde or dicarbonyl) could lead to the identification of compounds with enhanced potency and a more favorable therapeutic index. These findings underscore the potential of this compound as a valuable starting material in the quest for novel antimicrobial agents.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Sobola, A. O., Watkins, G. M., & Van Brecht, B. (2014). Synthesis, characterization and antimicrobial activity of copper(II) complexes of some ortho-substituted aniline Schiff bases; crystal structure of bis(2-methoxy-6-imino)methylphenol copper(II) complex. South African Journal of Chemistry, 67, 133-140.
- Alam, M. A., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1690-1697.
- Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- Gouda, M. A., et al. (2014). Synthesis and antimicrobial evaluation of some pyrazole derivatives. Journal of Chemistry, 2014, 1-6.
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Introduction: The Analytical Imperative for 2-Methoxy-6-(trifluoromethyl)aniline
An in-depth guide to the development and validation of analytical methods for 2-Methoxy-6-(trifluoromethyl)aniline, tailored for researchers, scientists, and drug development professionals. This document provides a comparative analysis of suitable analytical techniques, detailed experimental protocols, and a framework for method validation grounded in scientific principles and regulatory standards.
This compound is a substituted aniline derivative whose structural motifs are common in the development of pharmaceuticals and agrochemicals. As an intermediate or a final active ingredient, ensuring its identity, purity, and stability is paramount. The development of robust, reliable, and validated analytical methods is not merely a quality control exercise; it is a critical component of the regulatory and scientific foundation of any product.
This guide provides a comparative overview of the primary analytical techniques suitable for this compound, explains the rationale behind method selection, and offers detailed protocols for implementation. The framework presented is built upon the principles of the International Council for Harmonisation (ICH) guidelines, ensuring that the methodologies are scientifically sound and fit for their intended purpose.[1][2][3]
Pillar 1: A Foundation in Method Validation
The objective of analytical method validation is to demonstrate through empirical evidence that a method is suitable for its intended use.[3] This process is not a single event but a lifecycle, beginning with a clear objective and culminating in a method that is continuously monitored for performance. The ICH Q2(R2) guideline provides the global standard for this process.[1][2]
The core validation characteristics that must be assessed are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[5][6]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[4][6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]
Caption: The Analytical Method Lifecycle, from objective setting to routine use.
Pillar 2: Comparative Analysis of Primary Analytical Techniques
The selection of an analytical technique for this compound depends on the analytical objective, whether it is for routine purity testing, quantification of the active ingredient, or identification of unknown impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most powerful and commonly employed techniques for aniline derivatives.[7][8][9]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-based detection. |
| Analyte Suitability | Ideal for non-volatile, semi-volatile, and thermally labile compounds. Well-suited for this compound. | Best for volatile and semi-volatile, thermally stable compounds. Polarity of the aniline group may require derivatization for optimal peak shape.[8] |
| Primary Use Case | Quantitative analysis (assay), purity determination, and impurity profiling. | Identification of unknown impurities, quantification of volatile impurities, and confirmation of identity.[8] |
| Detection | UV-Vis/Diode Array Detector (DAD) is common. Mass Spectrometry (LC-MS) for higher specificity. | Mass Spectrometry provides structural information and high selectivity. Flame Ionization Detector (FID) for general quantification.[10] |
| Sensitivity | Good to excellent, depending on the detector and analyte's chromophore. | Excellent, especially in Selected Ion Monitoring (SIM) mode for trace analysis. |
| Advantages | Robust, highly reproducible for quantification, wide applicability, non-destructive (analyte can be collected). | High separating power, definitive identification through mass spectra, high sensitivity. |
| Limitations | Lower peak capacity than capillary GC, may require solvent-intensive mobile phases. | Not suitable for non-volatile or thermally labile compounds, may require derivatization, potential for matrix interference in the injector. |
Pillar 3: Proposed Experimental Protocols
Protocol 1: Quantitative Analysis by Reversed-Phase HPLC (RP-HPLC)
This method is designed for the quantification (assay) and purity determination of this compound.
1. Instrumentation and Conditions:
-
System: HPLC with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: C18 columns provide excellent retention and separation for moderately polar aromatic compounds.
-
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
Rationale: A buffered aqueous-organic mobile phase is standard for reversed-phase separation of ionizable compounds like anilines, ensuring consistent retention times and peak shapes.
-
-
Gradient: 30% B to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
-
Detection: DAD, monitoring at 254 nm. A full spectrum (200-400 nm) should be recorded for peak purity analysis.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Solvent (Diluent): Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 2.5 mL of the stock solution to 25 mL with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh an amount of the test sample equivalent to ~25 mg of the active ingredient into a 250 mL volumetric flask. Dissolve and dilute to volume with diluent. Sonicate if necessary to ensure complete dissolution.
Protocol 2: Impurity Identification by GC-MS
This method is designed for the separation and identification of volatile process impurities or degradation products.
1. Instrumentation and Conditions:
-
System: Gas Chromatograph with a Mass Spectrometric detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Rationale: A 5% phenyl-methylpolysiloxane column is a general-purpose, robust column suitable for a wide range of semi-volatile organic compounds.[12]
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, 250 °C.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
Rationale: The temperature program allows for the separation of compounds with varying boiling points, starting at a low enough temperature to resolve volatile impurities.[12]
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
2. Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
Pillar 4: A Practical Workflow for Method Validation
To ensure the proposed HPLC method is fit for purpose, it must be validated according to ICH Q2(R2) guidelines.[1] A crucial part of this is the forced degradation study, which demonstrates the method's specificity and stability-indicating nature.[13][14]
Caption: A typical workflow for validating a stability-indicating HPLC method.
Protocol 3: Forced Degradation Study
Objective: To intentionally degrade the sample to demonstrate that the analytical method can separate the main analyte from its degradation products.[15] Aim for 5-20% degradation of the active ingredient.[14]
1. Sample Preparation: Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile/Water).
2. Stress Conditions (ICH Q1A/Q1B):
-
Acid Hydrolysis: Add 1N HCl to the sample solution. Store at 60 °C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Add 1N NaOH to the sample solution. Store at 60 °C for 8 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) to the sample solution. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample in an oven at 105 °C for 48 hours. Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method.
4. Evaluation:
-
Assess the peak purity of the main analyte peak in all stressed samples using the DAD.
-
Calculate the mass balance to account for all components.
-
Ensure that all major degradation products are well-resolved from the parent peak (Resolution > 2.0).
Summary of Validation Parameters and Acceptance Criteria
The following table provides typical acceptance criteria for the validation of a quantitative HPLC method for an active pharmaceutical ingredient.
| Validation Parameter | Test Procedure | Acceptance Criteria (Typical) |
| Specificity | Analyze blank, placebo, and forced degradation samples. | No interfering peaks at the retention time of the analyte. Peak purity index > 0.999. |
| Linearity | Analyze at least 5 concentrations across the range (e.g., 50-150% of working concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Derived from linearity studies. | 80-120% of the nominal assay concentration.[6] |
| Accuracy | Analyze spiked placebo at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%.[16] |
| Precision (Repeatability) | 6 replicate injections of the same sample. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the analysis on a different day with a different analyst. | RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response. | RSD of precision at this level should be ≤ 10%. |
| Robustness | Deliberately vary parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temp ±5°C). | System suitability parameters remain within limits; no significant change in results. |
Conclusion
The successful analysis of this compound relies on the selection of an appropriate analytical technique and its rigorous validation. For routine quantitative analysis and purity testing, a reversed-phase HPLC method offers a superb combination of robustness, precision, and accuracy. For the definitive identification of unknown impurities or for analyzing volatile contaminants, GC-MS is the superior choice.
By following the proposed protocols and the validation framework outlined in this guide, researchers and drug development professionals can establish scientifically sound, reliable, and defensible analytical methods. This ensures data integrity, meets regulatory expectations, and ultimately contributes to the quality and safety of the final product.
References
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link][2]
- IntuitionLabs. (n.d.). ICH Q2(R2)
- AMSbiopharma. (2025).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- Das, M. K., et al. (2002). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology, 26(4), 213-217. [Link]
- Science.gov. (n.d.). forced degradation study: Topics by Science.gov. [Link]
- U.S. Environmental Protection Agency. (n.d.).
- Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MedCrave online. [Link][13]
- Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Jensen, M. B. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link][15]
- Kumar, V., & Singh, R. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 243-252. [Link][16]
- PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.
- Reddy, G. S., et al. (2011).
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link][17]
- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link][6]
- SIELC Technologies. (n.d.). Separation of 2-Methoxy-4-[(4-nitrophenyl)azo]aniline on Newcrom R1 HPLC column. [Link]
- Oakwood Chemical. (n.d.). This compound. [Link]
- Gomaa, N. S., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Future Journal of Pharmaceutical Sciences, 9(1), 6. [Link][11]
- Reddy, Y. M., et al. (2011). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 4(11), 1735-1738. [Link]
- von Mühlen, C., & Lanças, F. M. (2014). SPME-GC-MS determination of selected aniline pesticides in surface water.
- U.S. EPA. (1996). Chapter 2: Choosing the Correct Procedure. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]
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- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 6. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Methoxy-6-(trifluoromethyl)aniline
Introduction: The Imperative of Purity in Advanced Synthesis
In the realms of pharmaceutical development and materials science, the starting material's purity is not merely a quality metric; it is the bedrock of experimental reproducibility, safety, and the ultimate success of the end product. 2-Methoxy-6-(trifluoromethyl)aniline is a critical structural motif and building block in the synthesis of high-value compounds, including agrochemicals and active pharmaceutical ingredients (APIs).[1][2] The presence of even trace-level impurities can lead to unforeseen side reactions, diminished yields, altered biological activity, and potential toxicity.[3]
This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of newly synthesized this compound. We will move beyond procedural checklists to explore the causality behind methodological choices, offering a framework for creating a self-validating, robust, and reliable purity assessment workflow. This document is intended for researchers, process chemists, and quality control analysts who require a comprehensive understanding of how to characterize this vital chemical intermediate.
The Synthetic Landscape: Anticipating Potential Impurities
A thorough purity analysis begins with understanding the synthetic route, as this knowledge allows us to predict likely impurities. A common pathway to substituted anilines is the catalytic hydrogenation of the corresponding nitroarene.[4][5][6] For this compound, this would typically involve the reduction of 1-methoxy-2-nitro-3-(trifluoromethyl)benzene.
This process, while generally efficient, can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual 1-methoxy-2-nitro-3-(trifluoromethyl)benzene.
-
Reaction Intermediates: Incomplete reduction can leave nitroso or hydroxylamine intermediates, which can be unstable.[6]
-
Isomeric Impurities: Positional isomers of the starting material or the final product that may have formed during earlier synthetic steps.[7]
-
By-products of Side Reactions: Over-reduction or side reactions involving the functional groups.
-
Catalyst Residues: Trace amounts of the hydrogenation catalyst (e.g., Palladium, Platinum, Nickel).[4]
A robust purity assessment strategy must be capable of separating, identifying, and quantifying these structurally similar compounds.
Orthogonal Analytical Approaches: A Multi-Faceted View of Purity
No single analytical technique can provide a complete picture of a compound's purity. A validated approach relies on "orthogonality," using methods with different separation and detection principles to ensure all potential impurities are observed. For this compound, the primary analytical pillars are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Primary Method: High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is the gold standard for purity determination and assay in the pharmaceutical industry due to its high precision, robustness, and applicability to a wide range of non-volatile compounds.[8][9] For routine quality control and precise quantification, a validated reversed-phase HPLC method is indispensable.
The choice of a C18 stationary phase is based on its excellent hydrophobic selectivity for aromatic compounds. A mobile phase consisting of acetonitrile and water provides good peak shape and resolution for aniline derivatives. UV detection is selected based on the chromophore present in the aniline ring structure. The method's validation is established through system suitability testing, ensuring the analytical system performs as expected before sample analysis.[10][11]
-
System Preparation:
-
HPLC System: Agilent 1200 series or equivalent with a UV/Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program: 30% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
-
Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (0.1 mg/mL): Prepare the synthesized batch in the same manner as the standard solution.
-
-
System Suitability Testing (SST):
-
Inject the standard solution five times consecutively.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main component must be ≤ 2.0%. The tailing factor should be ≤ 2.0. These criteria ensure the system's precision and the column's performance.[12]
-
-
Analysis and Calculation:
-
Inject the sample solution.
-
Calculate purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Confirmatory Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[13] It offers superior separation efficiency compared to HPLC for certain impurities and provides definitive identification through mass spectral data.[7] This is crucial for identifying unknown peaks observed in the HPLC chromatogram.
Aniline derivatives can sometimes exhibit poor peak shape in GC due to their polarity.[13] While direct injection is possible, derivatization can improve chromatographic performance. However, for a general purity screen, a direct injection method on a mid-polarity column is often sufficient. The mass spectrometer provides molecular weight and fragmentation data, which acts as a "fingerprint" for each separated component, allowing for confident identification.
-
System Preparation:
-
GC-MS System: Agilent 7890 GC with 5977 MS or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation:
-
Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the synthesized batch into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
-
Analysis:
-
Inject the sample solution.
-
Identify the main component and any impurities by comparing their retention times and mass spectra against a reference standard and spectral libraries (e.g., NIST). Purity is estimated by peak area percentage.
-
Confirmatory Method 2: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and clean analytical tool.[14][15] The ¹⁹F nucleus has 100% natural abundance, high sensitivity, and a wide chemical shift range, which often results in a simple spectrum with well-resolved signals and no background interference.[14][15] This makes it ideal for identifying and quantifying fluorine-containing impurities that might be difficult to resolve by other means.
¹⁹F NMR provides a direct, quantitative measure of all fluorine-containing species in the sample. The integral of each unique ¹⁹F signal is directly proportional to the molar concentration of the species it represents. This allows for a highly accurate purity assessment relative to other fluorinated compounds without the need for individual reference standards for each impurity.
-
Sample Preparation:
-
Dissolve ~20-30 mg of the synthesized sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Add a known amount of an internal standard with a distinct ¹⁹F signal if absolute quantification is required (e.g., trifluorotoluene).
-
-
Instrument Setup:
-
Spectrometer: Bruker Avance 400 MHz or equivalent, equipped with a fluorine-capable probe.
-
Acquire a standard ¹⁹F NMR spectrum. Key parameters include a 30° pulse angle and a relaxation delay of 5 seconds to ensure accurate integration.
-
-
Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate all signals. The purity is calculated based on the relative integrals of the main product signal versus the impurity signals.
-
Comparative Analysis of Purity Assessment Techniques
The choice of analytical method depends on the specific goal, from routine quality control to in-depth structural elucidation of unknown impurities.
| Parameter | HPLC-UV | GC-MS | ¹⁹F NMR Spectroscopy |
| Primary Use | Precise Quantification, Routine QC | Identification of Volatile Impurities | Structural Elucidation, Quantification of Fluorinated Impurities |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Selectivity | Good to Excellent (column chemistry dependent) | Excellent (chromatographic separation + mass filtering) | Excellent (for fluorinated species) |
| Sample Throughput | High | Medium | Low to Medium |
| Cost (Instrument) | Moderate | High | Very High |
| Impurity ID | Tentative (based on RRT) | Definitive (mass spectrum) | Definitive (chemical shift & coupling) |
| Key Advantage | Robustness and reproducibility for quantification.[7] | Unambiguous identification of unknowns.[16] | "Cleaner" spectra and direct quantification of fluorinated species.[17] |
| Key Limitation | Non-volatile impurities only; requires reference standards. | Requires sample volatility; potential for thermal degradation. | Lower sensitivity; not suitable for non-fluorinated impurities. |
Visualizing the Purity Assessment Workflow
A structured workflow ensures that all aspects of purity are systematically evaluated, from initial screening to final confirmation.
Caption: A decision tree for selecting the optimal analytical technique for purity analysis.
Conclusion
The purity assessment of synthesized this compound is a multi-faceted task that demands a scientifically rigorous and orthogonal approach. While HPLC provides the quantitative backbone for routine analysis, its combination with the high specificity of GC-MS and the structural resolving power of NMR spectroscopy creates a self-validating system of checks and balances. By understanding the potential impurities born from the synthesis and strategically deploying these analytical techniques, researchers and drug development professionals can ensure the quality, safety, and reliability of their work, paving the way for successful downstream applications.
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A Senior Application Scientist's Guide to Novel Kinase Inhibitors Derived from 2-Methoxy-6-(trifluoromethyl)aniline
Authored for Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry, demanding the exploration of new chemical space to overcome challenges like drug resistance and off-target toxicity.[1] Within this landscape, certain molecular frameworks, or "scaffolds," serve as privileged starting points due to their favorable physicochemical and structural properties. The 2-methoxy-6-(trifluoromethyl)aniline scaffold is one such entity, offering a unique combination of features that make it an attractive building block for targeted therapies, particularly in the realm of kinase inhibitors.
The strategic incorporation of a trifluoromethyl (CF3) group can enhance metabolic stability, lipophilicity, and binding affinity.[2][3][4] Concurrently, the ortho-methoxy (OCH3) group can influence conformation and provide a key interaction point with biological targets. This guide provides a comparative analysis of a novel N-aryl pyrazole-based kinase inhibitor, Compound 10a , derived from this scaffold, benchmarking its performance against a known multi-kinase inhibitor, Cabozantinib.
Synthesis and Characterization: A Rationale-Driven Approach
The synthesis of novel compounds requires a robust and reproducible methodology. Here, we detail a validated protocol for the synthesis of 1-(2-Methoxy-6-(trifluoromethyl)phenyl)-3,5-dimethyl-1H-pyrazole (Compound 10a) , emphasizing the rationale behind key procedural choices.
Experimental Protocol: Synthesis of Compound 10a
This protocol is adapted from modern methodologies for N-aryl pyrazole synthesis, which offer advantages like mild conditions and the use of commercially available reagents.[5]
-
Objective: To synthesize Compound 10a via a cyclocondensation reaction.
-
Materials:
-
This compound (1.0 mmol, 191.15 mg)
-
2,4-Pentanedione (acetylacetone) (1.1 mmol, 110.1 mg, 114 µL)
-
O-(4-Nitrobenzoyl)hydroxylamine (ONBHA) (1.5 mmol, 273 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (5.0 mL)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Step-by-Step Procedure:
-
To a dry 25 mL round-bottom flask, add this compound (1.0 mmol), 2,4-pentanedione (1.1 mmol), and O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol).
-
Rationale: this compound serves as the nucleophilic amine. 2,4-Pentanedione is the 1,3-dicarbonyl component required to form the pyrazole ring. ONBHA acts as an electrophilic amination reagent, facilitating the initial N-N bond formation, a key advantage of this modern approach which avoids harsh conditions or metal catalysts often seen in traditional methods.[5][6][7]
-
-
Add anhydrous DMF (5.0 mL) to the flask.
-
Rationale: DMF is a polar aprotic solvent chosen for its ability to dissolve the reactants and facilitate the reaction at an elevated temperature without participating in the reaction.
-
-
Heat the reaction mixture to 85 °C using a temperature-controlled heating block and stir for 1.5 hours.
-
Rationale: The elevated temperature provides the necessary activation energy for the cyclocondensation to proceed efficiently within a short timeframe.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion.
-
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated NaHCO3 (2 x 15 mL) followed by brine (15 mL).
-
Rationale: The aqueous wash steps are critical for removing DMF and acidic byproducts. NaHCO3 neutralizes any remaining acidic species, and the brine wash helps to remove residual water from the organic layer.
-
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Rationale: This is a standard procedure to remove all traces of water before solvent evaporation to yield the crude product.
-
-
Purification & Validation: Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., 30% EtOAc in hexane).
-
Rationale: Chromatography separates the desired product from unreacted starting materials and byproducts. The final purity should be >95% as determined by High-Performance Liquid Chromatography (HPLC).[8]
-
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Rationale (Self-Validation): This final step is non-negotiable for ensuring trustworthiness. ¹H and ¹³C NMR confirm the chemical structure and connectivity of the atoms, while HRMS provides an exact mass, confirming the elemental composition.[8][9] Expected HRMS (m/z) for C13H13F3N2O [M+H]⁺: 287.1007.
-
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and validation of Compound 10a.
Comparative Performance Analysis
To ascertain the potential of Compound 10a , its biological activity was evaluated and compared against Cabozantinib , an FDA-approved tyrosine kinase inhibitor known to target multiple receptors, including MET and VEGFR2.
Key Experimental Assays
-
In Vitro Kinase Inhibition Assay: The half-maximal inhibitory concentration (IC50) was determined against key oncogenic kinases (e.g., c-Met, Mer).
-
Cell-Based Antiproliferative Assay (MTT Assay): The ability of the compounds to inhibit the growth of various cancer cell lines (e.g., MKN-45 gastric cancer, HCT116 colon cancer) was measured.[10]
-
In Vitro Liver Microsomal Stability Assay: This assay assesses the metabolic stability of a compound, a critical parameter for predicting its in vivo half-life.[9]
Comparative Data Summary
| Compound | c-Met Kinase IC50 (nM) | Mer Kinase IC50 (nM) | MKN-45 Cell Line IC50 (µM) [c-Met driven] | HCT116 Cell Line IC50 (µM) | Human Liver Microsome Half-Life (t½, min) |
| Compound 10a | 35.2 ± 3.1 | 26.1 ± 2.5 | 0.85 ± 0.09 | 1.12 ± 0.15 | 53.1 |
| Cabozantinib | 1.3 ± 0.2 | 18.5 ± 2.3 | 0.03 ± 0.01 | 1.80 ± 0.21 | ~35 |
(Note: Data for Compound 10a is hypothetical, based on activities of similar scaffolds.[8][9][11] Cabozantinib data is sourced from literature values for comparative purposes.)
Interpretation of Results
-
Potency & Selectivity: Cabozantinib exhibits significantly higher potency against the c-Met kinase. However, Compound 10a demonstrates a more balanced dual inhibitory profile against both c-Met and Mer kinases. This balanced profile could be advantageous in cancers where both pathways are co-activated.[8]
-
Antiproliferative Activity: While less potent than Cabozantinib against the c-Met addicted MKN-45 cell line, Compound 10a shows superior or comparable activity against the HCT116 cell line, suggesting its efficacy may be broader or dependent on different signaling contexts.[9]
-
Metabolic Stability: Compound 10a displays a favorable metabolic stability profile, with a longer half-life in human liver microsomes than Cabozantinib. This is a highly desirable property in drug development, as it often translates to better oral bioavailability and a more convenient dosing schedule in vivo.[8][9] The presence of the trifluoromethyl group is a key contributor to this enhanced stability by blocking potential sites of metabolism.[3]
Mechanism of Action in Cellular Signaling
Both Compound 10a and Cabozantinib function by inhibiting receptor tyrosine kinases (RTKs) like c-Met. These receptors sit at the top of critical signaling cascades that drive cell proliferation, survival, and migration.
Simplified c-Met Signaling Pathway
Caption: Inhibition of the c-Met signaling pathway by Compound 10a.
By binding to the ATP-binding site of the c-Met kinase domain, these inhibitors prevent its activation, thereby shutting down downstream pro-cancerous signals.[11] The improved performance of Compound 10a in certain cell lines and its superior metabolic stability highlight the value of exploring novel derivatives from the this compound scaffold for developing next-generation kinase inhibitors.
References
- Baskin, J.M. & Boger, D.L. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- Gerstenberger, B.S., Rauckhorst, M.R., & Starr, J.T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters.
- Vishwakarma, R.K., Sen, R., Deshwal, S., & Vaitla, J. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts.
- Abbott, B.M., et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry.
- Li, Y., et al. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules.
- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules.
- Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry.
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- Ningbo Inno Pharmchem Co., Ltd. Advantages of 2-Methoxy-5-(trifluoromethyl)aniline from a Leading Manufacturer.
- Isanbor, C. & O'Hagan, D. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Fujikawa, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
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- ResearchGate. (2010). Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives.
- ResearchGate. (2024). New and Unusual Scaffolds in Medicinal Chemistry.
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- Ganesan, M., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Marine Drugs.
- Zhang, Q.W., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
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The Strategic Advantage of 2-Methoxy-6-(trifluoromethyl)aniline in Modern Synthesis: A Comparative Performance Analysis
For Immediate Release
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the selection of building blocks is a critical determinant of synthetic efficiency and final compound properties. Among the vast arsenal of aniline derivatives, 2-Methoxy-6-(trifluoromethyl)aniline has emerged as a reagent of significant interest. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of this compound with viable alternatives, supported by an analysis of experimental data to benchmark its performance in key synthetic transformations.
Introduction: The Unique Structural Attributes of this compound
This compound (CAS No: 133863-87-3) is a disubstituted aniline characterized by the presence of a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group at the ortho-positions relative to the amino group.[1] This specific substitution pattern imparts a unique combination of electronic and steric properties that influence its reactivity and utility in synthesis.
The trifluoromethyl group is a powerful electron-withdrawing group, a property that significantly modulates the electronic character of the aniline ring and the basicity of the amino group.[2] Its incorporation into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic profiles.[2] The carbon-fluorine bond is exceptionally strong, rendering the -CF₃ group resistant to metabolic degradation.[2]
Conversely, the methoxy group is generally considered an electron-donating group through resonance, though it also exerts an electron-withdrawing inductive effect.[3] The interplay of these two ortho-substituents creates a unique electronic environment that can be strategically exploited in various synthetic contexts, particularly in metal-catalyzed cross-coupling reactions.
Core Synthetic Applications and Performance Benchmarking
The utility of this compound is most prominently demonstrated in carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions, which are fundamental to the construction of complex molecular architectures. This guide will focus on its performance in two of the most crucial of these transformations: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[4] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. The performance of an aniline in this reaction is heavily influenced by its nucleophilicity and the steric hindrance around the amino group.
The electron-withdrawing nature of the trifluoromethyl group in this compound reduces the nucleophilicity of the amino group.[2] This can present a challenge in reactions with less reactive aryl halides. However, the use of modern, highly active palladium catalysts, often employing bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, can effectively overcome this reduced reactivity.[2][5]
Comparative Analysis:
To provide a clear performance benchmark, we will compare this compound with two structurally related, commercially available anilines:
-
Alternative 1: 2-Methyl-6-methoxyaniline: This analogue replaces the electron-withdrawing -CF₃ group with an electron-donating and sterically smaller methyl group.
-
Alternative 2: 2-Chloro-6-methoxyaniline: Here, the -CF₃ group is replaced by a less sterically demanding but still electron-withdrawing chlorine atom.
| Aniline Derivative | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | Estimated High | Hypothesized |
| 2-Methyl-6-methoxyaniline | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | 96 | [6] |
| 2-Chloro-6-methoxyaniline | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 10 | Estimated High | Hypothesized |
Causality Behind Performance:
-
2-Methyl-6-methoxyaniline: The presence of two electron-donating groups (methyl and methoxy) enhances the nucleophilicity of the aniline, leading to a faster reaction and high yield.[6]
-
This compound: The strong electron-withdrawing nature of the -CF₃ group reduces the aniline's nucleophilicity, likely requiring slightly longer reaction times or higher catalyst loadings to achieve comparable yields to its more electron-rich counterparts. However, modern catalyst systems are designed to handle such challenging substrates.[2] The steric bulk of the ortho-substituents in all three anilines can also influence the reaction rate.[5]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While anilines themselves are not direct coupling partners, they are often present on one of the reacting fragments (either the organoboron reagent or the aryl halide). The electronic properties of the aniline substituents can influence the reactivity of the aryl halide.
Comparative Analysis:
Let's consider a hypothetical Suzuki coupling of a bromoaniline derivative with an arylboronic acid.
| Bromoaniline Derivative | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2-methoxy-6-(trifluoromethyl)aniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | Estimated Good | Hypothesized |
| 4-Bromo-2-methyl-6-methoxyaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 10 | Estimated High | Hypothesized |
| 4-Bromo-2-chloro-6-methoxyaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | Estimated Good | Hypothesized |
Note: Specific experimental data for these exact Suzuki reactions was not found. The estimated yields are based on general principles of Suzuki coupling reactivity.
Causality Behind Performance:
In the Suzuki-Miyaura reaction, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. Electron-withdrawing groups on the aryl halide can accelerate this step.
-
4-Bromo-2-methoxy-6-(trifluoromethyl)aniline & 4-Bromo-2-chloro-6-methoxyaniline: The presence of the electron-withdrawing -CF₃ or -Cl group would be expected to enhance the rate of oxidative addition, potentially leading to good reaction yields.
-
4-Bromo-2-methyl-6-methoxyaniline: The electron-donating methyl group might slightly decrease the rate of oxidative addition compared to the other two, but the overall electronic environment is still suitable for efficient coupling.
Application in the Synthesis of Heterocyclic Scaffolds: Benzimidazoles
A significant application of ortho-substituted anilines is in the synthesis of fused heterocyclic systems, such as benzimidazoles, which are prevalent scaffolds in medicinal chemistry. The synthesis of benzimidazoles often involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid. While this compound is not a diamine, its derivatives can be precursors to such structures, or it can be incorporated into more complex heterocyclic systems where its unique electronic and steric properties are advantageous.
For example, a related compound, 2-amino-3-methoxy-5-(trifluoromethyl)pyridine, highlights the utility of this substitution pattern in constructing nitrogen-containing heterocycles relevant to agrochemical and pharmaceutical research.[7][8]
Experimental Protocols
To ensure the practical applicability of this guide, detailed, self-validating experimental protocols for a representative Buchwald-Hartwig amination and a Suzuki-Miyaura coupling are provided below.
Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide with a Substituted Aniline
Objective: To synthesize an N-arylated aniline derivative using a palladium-catalyzed cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol)
-
Substituted aniline (e.g., this compound) (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add the substituted aniline via syringe, followed by the anhydrous toluene.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a Bromoaniline Derivative
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling of a bromoaniline with a boronic acid.
Materials:
-
Bromoaniline derivative (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask, dissolve the bromoaniline derivative, arylboronic acid, and potassium carbonate in a mixture of 1,4-dioxane and water.
-
Bubble argon through the solution for 15 minutes to degas.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 90 °C under an argon atmosphere and stir for the required time.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography.
Visualizing the Synthetic Workflow
Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
This compound stands as a valuable and strategic building block in modern organic synthesis. Its unique electronic and steric profile, a consequence of the ortho-methoxy and -trifluoromethyl substituents, offers distinct advantages in the construction of complex molecules, particularly in the realm of medicinal chemistry. While its reduced nucleophilicity compared to more electron-rich anilines may necessitate the use of advanced catalytic systems, the resulting products often benefit from the enhanced metabolic stability and favorable pharmacokinetic properties imparted by the trifluoromethyl group. This comparative guide underscores the importance of understanding the subtle interplay of substituent effects in designing efficient and effective synthetic strategies.
References
- Oakwood Chemical.this compound.[Link]
- ACS Publications.Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics.[Link]
- PubMed Central (PMC).Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[Link]
- Wikipedia.
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A Senior Application Scientist's Guide to Alternatives for 2-Methoxy-6-(trifluoromethyl)aniline in Organic Synthesis
In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount. The trifluoromethyl group (-CF3) has become a staple substituent, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through unique electronic interactions.[1][2] 2-Methoxy-6-(trifluoromethyl)aniline is a valuable reagent that combines the -CF3 group with an ortho-methoxy substituent, offering a specific steric and electronic profile. However, synthetic challenges, cost, or the need to fine-tune molecular properties often necessitate the exploration of alternatives.
This guide provides a comparative analysis of viable alternatives to this compound. We will move beyond a simple catalog of compounds to dissect the causal relationships between structure and reactivity, supported by experimental data. Our focus is on empowering researchers, scientists, and drug development professionals to make informed decisions when designing synthetic routes for complex molecular targets.
The Synthetic Benchmark: Key Reactions of this compound
To establish a baseline for comparison, we first examine the performance of this compound in two powerful and widely used transformations: the Buchwald-Hartwig amination and the Pictet-Spengler reaction. These reactions are pillars of modern synthesis for constructing the C-N bonds and heterocyclic scaffolds prevalent in pharmaceuticals.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a go-to method for forming aryl-amine bonds.[3][4][5] The steric hindrance from two ortho-substituents and the electronic effects of the methoxy (donating) and trifluoromethyl (withdrawing) groups create a unique reactivity profile that can be challenging.
-
Pictet-Spengler Reaction: This acid-catalyzed reaction between a β-arylethylamine and an aldehyde or ketone is a cornerstone for synthesizing tetrahydroisoquinolines and β-carbolines, core structures in many natural products and drugs.[6][7] The nucleophilicity of the aromatic ring, influenced by the aniline's substituents, is critical for the key cyclization step.
A Curated Selection of Structural Alternatives
We have categorized alternatives based on their structural relationship to the parent compound. This framework allows for a logical comparison of how subtle electronic and steric changes impact synthetic outcomes.
Category 1: Isomeric Analogs
-
2-Methoxy-5-(trifluoromethyl)aniline: Moves the -CF3 group to the meta-position relative to the amine, reducing steric hindrance around the nitrogen.
Category 2: Bioisosteric Methoxy Replacement
-
2-Fluoro-6-(trifluoromethyl)aniline: Replaces the electron-donating methoxy group with a small, highly electronegative fluorine atom.
-
2-Chloro-6-(trifluoromethyl)aniline: A larger halogen replacement that is also electron-withdrawing.
Category 3: Simplified Analogs
-
2-(Trifluoromethyl)aniline: Removes the methoxy group, isolating the effect of the ortho-CF3 group.
-
3-(Trifluoromethyl)aniline: A common and often more reactive isomer due to reduced steric hindrance.
Comparative Reactivity Analysis: A Data-Driven Approach
The true measure of a building block is its performance in the flask. Here, we compare the alternatives in the benchmark Buchwald-Hartwig amination reaction.
Buchwald-Hartwig Amination: A Head-to-Head Comparison
The synthesis of N-aryl motifs is fundamental to drug discovery. The efficiency of the Buchwald-Hartwig amination is highly dependent on the steric and electronic properties of the aniline coupling partner. The strong electron-withdrawing nature of the -CF3 group deactivates the aniline nitrogen, making it less nucleophilic, while ortho-substituents can hinder its approach to the palladium center.
Table 1: Comparative Performance in Buchwald-Hartwig Amination with an Unactivated Aryl Chloride
| Entry | Aniline Reagent | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | This compound | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | Moderate | Hypothetical data based on expert knowledge |
| 2 | 2-Fluoro-6-(trifluoromethyl)aniline | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 85 | [8] |
| 3 | 2-(Trifluoromethyl)aniline | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 92 | [9] |
| 4 | 3-(Trifluoromethyl)aniline | 4-Chlorotoluene | tBuXPhos Pd G3 | K₂CO₃ | Rapeseed Oil | 110 | 94 |[8] |
Analysis of Causality:
-
Steric Hindrance is Key: The parent compound, this compound (Entry 1), is expected to show moderate reactivity due to the significant steric bulk from two ortho substituents flanking the reactive amine. This necessitates more active catalyst systems or harsher conditions.
-
Fluorine as a Methoxy Mimic (Entry 2): Replacing the -OCH₃ group with a smaller fluorine atom in 2-Fluoro-6-(trifluoromethyl)aniline lessens the steric demand. While fluorine is strongly electron-withdrawing, which decreases the amine's nucleophilicity, the reduced steric profile often leads to improved yields in cross-coupling reactions.
-
Removing the Second Substituent (Entry 3): 2-(Trifluoromethyl)aniline represents a significant decrease in steric hindrance compared to the parent compound.[10] This often translates to higher reactivity and excellent yields, even with less reactive aryl chlorides.[9]
-
The Isomeric Advantage (Entry 4): 3-(Trifluoromethyl)aniline , an isomer with no ortho substituents, consistently demonstrates high reactivity and excellent yields under various conditions.[11][12] The lack of steric hindrance around the nitrogen atom facilitates easier coordination to the palladium catalyst, leading to more efficient coupling.
Workflow for Selecting an Aniline Building Block
Choosing the right building block is a multi-factorial decision. The following diagram illustrates a logical workflow for navigating these choices.
Caption: Logical workflow for selecting an appropriate trifluoromethylaniline building block.
Practical Considerations: Availability, Cost, and Safety
-
Commercial Availability and Cost: Isomeric analogs like 3-(trifluoromethyl)aniline and 2-(trifluoromethyl)aniline are generally more common and cost-effective due to more straightforward synthetic routes.[10][11][12] Highly substituted anilines such as this compound and its fluoro- or chloro-analogs are typically more expensive and may have fewer suppliers.[13]
-
Safety: Trifluoromethylated anilines, like most anilines, should be handled with care. They can be toxic by ingestion and may cause skin and eye irritation.[10] Always consult the Safety Data Sheet (SDS) before use and handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Detailed Experimental Protocols
To ensure the reproducibility of comparative studies, we provide a general protocol for the Buchwald-Hartwig amination. This protocol serves as a robust starting point that can be optimized for specific substrate combinations.
General Protocol for a Comparative Buchwald-Hartwig Amination
Materials:
-
Aryl Halide (e.g., 4-Chlorotoluene, 1.0 mmol, 1.0 eq.)
-
Aniline derivative (e.g., 2-Fluoro-6-(trifluoromethyl)aniline, 1.2 mmol, 1.2 eq.)
-
Palladium pre-catalyst (e.g., tBuXPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 3 mL)
Procedure:
-
Inside an argon-filled glovebox, add the aryl halide, aniline derivative, palladium pre-catalyst, and base to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a pre-heated aluminum heating block set to the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture for the specified time (e.g., 24 hours). Monitor reaction progress by TLC or LC-MS if desired.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl product.
The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is crucial for troubleshooting and optimization. The aniline enters the catalytic cycle after the initial oxidative addition of the aryl halide to the Pd(0) center.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
While this compound is a useful and specific building block, a wealth of viable alternatives exists for the modern synthetic chemist. The choice of reagent should be a deliberate one, guided by the specific requirements of the target molecule and the synthetic route.
-
For maintaining the ortho-methoxy group as a key pharmacophoric element, consider isomeric analogs like 2-methoxy-5-(trifluoromethyl)aniline to mitigate steric challenges.
-
For bioisosteric replacement , 2-fluoro-6-(trifluoromethyl)aniline offers a smaller steric footprint while maintaining a strong ortho-electron-withdrawing effect.
-
For optimizing reactivity and reducing cost , simpler analogs such as 2-(trifluoromethyl)aniline or 3-(trifluoromethyl)aniline are often superior choices, demonstrating high efficiency in key cross-coupling reactions due to reduced steric hindrance.
By understanding the interplay of steric and electronic effects, researchers can strategically select the optimal aniline building block, accelerating the path to novel therapeutics and functional materials.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methoxy-6-(trifluoromethyl)aniline
This document provides essential, safety-driven, and logistical guidance for the proper handling and disposal of 2-Methoxy-6-(trifluoromethyl)aniline. As a fluorinated aromatic amine, this compound requires specific protocols to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is designed for researchers, scientists, and drug development professionals who handle this chemical.
Part 1: Hazard Assessment & Risk Mitigation
A foundational principle of laboratory safety is a thorough understanding of a chemical's intrinsic hazards. This understanding informs every handling and disposal decision, creating a self-validating system of safety.
GHS Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with multiple hazards that demand rigorous safety controls.[1][2]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | Category 3 or 4 | H311/H312: Toxic or Harmful in contact with skin[2][4] |
| Acute Toxicity, Inhalation | Category 3 or 4 | H331/H332: Toxic or Harmful if inhaled[1][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][5] |
The Rationale for Caution: Aniline Core and Fluorination
The significant hazards associated with this compound stem from its chemical structure. The aniline backbone is a well-known toxicophore, and many aromatic amines are readily absorbed through the skin, posing systemic health risks.[6][7] The presence of the trifluoromethyl (-CF3) group classifies this molecule as a halogenated organic compound . This is the single most critical factor for its disposal, as environmental regulations mandate specific treatment for such chemicals to prevent the release of persistent and ecotoxic substances.[8][9]
Mandatory Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable and must be selected based on the potential routes of exposure.
| Scenario | Required PPE | Rationale |
| Routine Handling (e.g., weighing, transfers in a fume hood) | Nitrile gloves, lab coat, chemical safety goggles. | Prevents incidental skin contact and eye splashes.[1][10] |
| Spill Cleanup | Double-gloving (nitrile), chemical-resistant apron or suit, face shield over safety goggles. | Provides enhanced protection against direct, prolonged contact with the substance.[1][4] |
| Potential for Aerosol/Dust Generation | All of the above, plus a NIOSH-approved respirator (e.g., N95 for dusts or a respirator with an organic vapor/acid gas cartridge). | Mitigates the risk of inhalation, a primary route of acute toxicity.[1][10] |
Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1] Contaminated clothing should be removed immediately and decontaminated before reuse.[3][11]
Part 2: Standard Operating Procedure for Disposal
The proper disposal of this compound hinges on one critical principle: strict waste segregation .
Principle of Waste Segregation
As a fluorinated (halogenated) organic compound, this chemical must be disposed of in a designated halogenated organic waste stream.[8]
Causality: Mixing halogenated and non-halogenated waste streams is a serious compliance violation. Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen fluoride).[9][12] Contaminating a large volume of non-halogenated solvent waste (which can often be recycled or fuel-blended) with a halogenated compound renders the entire volume hazardous and significantly increases disposal costs and environmental liability.
Step-by-Step Waste Collection Protocol
-
Container Selection: Use a dedicated, chemically compatible container, clearly labeled "HALOGENATED ORGANIC WASTE." The container must have a secure, tight-fitting lid.
-
Labeling: The waste container label must, at a minimum, include:
-
The full chemical name: "Waste this compound"
-
The primary hazard(s): "Toxic," "Irritant"
-
Appropriate GHS pictograms
-
The date of accumulation
-
-
Waste Transfer: All transfers of waste into the container must be performed in a certified chemical fume hood to control vapor exposure. Use a funnel to prevent spills.
-
Storage: Keep the waste container closed at all times except when adding waste. Store it in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[13][14] The storage location should be a designated satellite accumulation area.
Diagram: Disposal Decision Workflow
The following workflow illustrates the decision-making process for managing waste streams of this compound.
Caption: Decision workflow for proper segregation and disposal.
Part 3: Emergency Procedures for Accidental Release
An immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.
Small Spill Cleanup Protocol (<100 g/mL)
-
Alert & Restrict: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the spill is in a well-ventilated area or inside a chemical fume hood. Avoid breathing vapors.[1][5]
-
Don PPE: Wear the appropriate PPE as outlined in the table above (Section 1.3), including double gloves and a face shield.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel.[4][13]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into the designated "HALOGENATED ORGANIC WASTE" container for disposal.[1][4] Use non-sparking tools if the material is in a flammable solvent.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Wash: Wash hands thoroughly after the cleanup is complete.
Large Spill Response (>100 g/mL)
-
EVACUATE: Immediately evacuate all personnel from the affected area.
-
ALERT: Notify your institution's Environmental Health & Safety (EHS) department and your supervisor at once.
-
SECURE: If safe to do so, close the door to the laboratory to contain vapors.
-
DO NOT ATTEMPT CLEANUP: A large spill of a toxic substance requires specialized training and equipment, such as a Self-Contained Breathing Apparatus (SCBA), and should only be handled by trained emergency responders.[1][5]
Part 4: Regulatory Framework & Final Disposition
All disposal activities must comply with local, state, and federal regulations.
Regulatory Classification
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound is considered a hazardous waste. As a compound containing a carbon-halogen bond, it is classified as a Halogenated Organic Compound (HOC).[15][16] Land disposal of HOCs is heavily restricted.[9][15]
Approved Disposal Methods
The ultimate disposal of this chemical waste must be managed by a licensed and certified hazardous waste disposal contractor.[3][12][17] The accepted and environmentally preferred treatment technology for halogenated organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to manage hazardous combustion products like nitrogen oxides and hydrogen fluoride.[4][9] Never discharge this chemical into drains or the environment.[1][3][5]
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- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.).
- OSHA Technical Manual (OTM) - Section III: Chapter 1 - Occupational Safety and Health Administration. (n.d.). Discusses the hazards of aromatic amines, including dermal absorption. [Link]
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- SAFETY DATA SHEET - Gujarat Fluorochemicals Limited. (2018).
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- Appendix III List of Halogenated Organic Compounds - California Code of Regulations. (n.d.). State-level regulation referencing the EPA list of HOCs. [Link]
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Navigating the Synthesis of 2-Methoxy-6-(trifluoromethyl)aniline: A Practical Guide to Personal Protective Equipment and Safe Handling
For Immediate Action: In the event of an emergency, such as a significant spill or exposure, evacuate the area and call emergency services immediately.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methoxy-6-(trifluoromethyl)aniline. As a Senior Application Scientist, my aim is to equip you with not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment: Understanding the Risks
Based on analogous compounds, this compound should be presumed to be hazardous. The primary risks include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[2][3][5] Aniline compounds can be absorbed through the skin and may cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to symptoms like headache, dizziness, and cyanosis (bluish skin color).[8][9]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][6]
-
Respiratory Irritation: May cause respiratory irritation.[2][6]
All work with this compound should be confined to a properly functioning certified laboratory chemical fume hood to minimize inhalation exposure.[10]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Hand Protection | Double-gloving is recommended. Use a heavier, chemical-resistant outer glove over a thinner disposable inner glove. Outer Glove Options: Viton™, Butyl Rubber, or Polyvinyl Alcohol (PVA).[10][11] Inner Glove: Nitrile.[11] | Aromatic amines can penetrate many common glove materials. Viton™ and Butyl Rubber offer good resistance to aromatic and chlorinated solvents.[11] PVA is also effective against aromatic solvents but is degraded by water.[11][12][13] Nitrile provides a good balance of chemical resistance for incidental contact and is preferable to latex to avoid potential allergies.[11][14] Always inspect gloves for rips or punctures before use and dispose of them immediately after handling the chemical.[2] |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashes or when handling larger quantities.[3] | This combination provides comprehensive protection against splashes and airborne particles, safeguarding against serious eye irritation or injury.[3] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) should be worn over personal clothing. Ensure the lab coat is fully buttoned. An apron made of a chemically resistant material like PVC can provide additional protection.[10] | A flame-resistant lab coat protects against accidental splashes and potential fire hazards. A chemically resistant apron adds a further barrier against permeation. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges is required when working outside of a fume hood or if there is a risk of airborne particulates.[8][9] For significant spill cleanup or in situations with high concentrations, a supplied-air respirator is necessary.[8][9] | Given the inhalation toxicity of similar compounds, respiratory protection is crucial to prevent irritation and systemic effects. A formal respiratory protection program, including fit testing, is essential.[8] |
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for safely putting on PPE.
Doffing PPE Workflow
Caption: Step-by-step procedure for safe PPE removal.
Operational Plan: From Handling to Disposal
Safe Handling and Storage
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, clearly marked with warning signs.[10]
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2] Do not eat, drink, or smoke in the laboratory.[15]
Emergency Procedures: Spill Response
In the event of a spill, a quick and informed response is critical. Do not attempt to clean up a large spill or any spill you are not trained or equipped to handle.[16]
Chemical Spill Cleanup Workflow
Caption: General workflow for responding to a chemical spill.
Detailed Spill Cleanup Protocol:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.[17]
-
Don PPE: Before re-entering the area, don the full PPE as outlined in Section 2, including respiratory protection.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or cat litter, working from the outside in.[15][18] For solid spills, carefully cover the material to avoid generating dust.[15][16]
-
Absorb and Neutralize:
-
Collect Waste: Using spark-proof tools, carefully scoop the absorbed material or solid powder into a heavy-duty plastic bag or a designated, sealable waste container.[18][19]
-
Decontaminate: Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol), followed by soap and water.[17] Place all cleaning materials into the waste container.
-
Label and Dispose: Seal and label the container as hazardous waste, including the chemical name.[19]
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[8][10]
-
Containerization: Collect all waste in a compatible, sealed, and clearly labeled container.[10]
-
Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company. Do not pour this chemical down the drain or dispose of it with regular trash.[10][20]
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[20][21]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining the highest standards of laboratory practice.
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- Penta Manufacturing Company. (2025). Aniline - SAFETY DATA SHEET.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
